Product packaging for Bay-876(Cat. No.:CAS No. 1799753-84-6)

Bay-876

Cat. No.: B605960
CAS No.: 1799753-84-6
M. Wt: 496.4 g/mol
InChI Key: BKLJDIJJOOQUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BAY-876 is a Unknown drug.
a GLUT1 inhibitor;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H16F4N6O2 B605960 Bay-876 CAS No. 1799753-84-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F4N6O2/c1-12-20(21(24(26,27)28)33-34(12)11-14-4-2-13(10-29)3-5-14)32-23(36)17-9-19(22(30)35)31-18-8-15(25)6-7-16(17)18/h2-9H,11H2,1H3,(H2,30,35)(H,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLJDIJJOOQUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C#N)C(F)(F)F)NC(=O)C3=CC(=NC4=C3C=CC(=C4)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F4N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799753-84-6
Record name BAY-876
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16758
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Bay-876: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay-876 is a potent and highly selective small-molecule inhibitor of the glucose transporter 1 (GLUT1).[1][2][3] GLUT1 is a key facilitator of glucose uptake in many cell types and is frequently overexpressed in cancer cells to meet their high metabolic demands, a phenomenon known as the Warburg effect.[4][5] By targeting this fundamental metabolic vulnerability, this compound presents a promising therapeutic strategy for a range of solid tumors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cellular signaling, metabolism, and its anti-tumor activity.

Core Mechanism: Selective GLUT1 Inhibition

This compound exhibits high-affinity binding to GLUT1, effectively blocking the transmembrane transport of glucose into the cell.[1][2] This inhibition is highly selective for GLUT1 over other glucose transporter isoforms, such as GLUT2, GLUT3, and GLUT4, minimizing off-target effects.[1][2] The potent and selective nature of this compound makes it an invaluable tool for studying the role of GLUT1 in normal physiology and disease, and a strong candidate for clinical development.

Quantitative Data on this compound Potency and Selectivity
ParameterValueCell/SystemReference
GLUT1 IC50 2 nMCell-free assay[2]
GLUT1 IC50 0.002 µMCell-free assay[1]
Selectivity >130-fold vs. GLUT2, GLUT3, GLUT4Not specified[2]
Selectivity >100-fold vs. GLUT2, GLUT3, GLUT4Not specified[1]
In Vitro Anti-Proliferative Activity
Cell LineCancer TypeIC50Reference
COLO205 Colorectal Cancer~4 nM[4]
HCT116 Colorectal CancerSensitive[4]
DLD1 Colorectal CancerSensitive[4]
LoVo Colorectal CancerSensitive[4]
LS174T Colorectal CancerNanomolar range[3]
Pt2377 (patient-derived) Colorectal CancerNanomolar range[3]
SKOV-3 Ovarian CancerGrowth inhibition at 25-75 nM[2]
OVCAR-3 Ovarian CancerGrowth inhibition at 25-75 nM[2]

Signaling Pathways and Cellular Effects

The inhibition of glucose uptake by this compound triggers a cascade of downstream cellular events, ultimately leading to reduced cancer cell proliferation and survival.

Metabolic Reprogramming

By blocking the primary route of glucose entry, this compound forces a metabolic shift in cancer cells. The key metabolic consequences include:

  • Reduced Glycolysis: A direct consequence of glucose deprivation, leading to decreased production of ATP and glycolytic intermediates necessary for biosynthesis.[4][6]

  • Shift to Oxidative Phosphorylation (OXPHOS): To compensate for the loss of glycolytic ATP, some cancer cells increase their reliance on mitochondrial respiration.[4][7]

  • Increased Reactive Oxygen Species (ROS) Production: The enhanced OXPHOS activity can lead to an accumulation of ROS, inducing oxidative stress and cellular damage.[4]

Induction of Apoptosis

The metabolic stress induced by this compound ultimately culminates in programmed cell death, or apoptosis.[4][8] This is evidenced by an increased number of apoptotic cells and the expression of apoptotic markers like cleaved-PARP in this compound treated tumors.[4]

Impact on Hypoxia-Inducible Factor 1-alpha (HIF-1α)

Under hypoxic conditions, a common feature of the tumor microenvironment, cancer cells upregulate HIF-1α. HIF-1α, in turn, promotes the expression of genes involved in glycolysis, including GLUT1. This compound has been shown to effectively reduce both the basal and hypoxia-induced expression of GLUT1 and HIF-1α, creating a negative feedback loop that further curtails the glycolytic capacity of cancer cells.[4]

Disulfidptosis

A novel mechanism of cell death, termed disulfidptosis, has been linked to this compound. This process involves the induction of disulfide bond formation in actin cytoskeletal proteins, leading to cell death.[2]

Bay876_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound GLUT1 GLUT1 This compound->GLUT1 Inhibits HIF1a HIF-1α This compound->HIF1a Reduces Expression Glycolysis Glycolysis GLUT1->Glycolysis Reduced Glucose Uptake Glucose Glucose Glucose->GLUT1 ATP_glyco ATP (Glycolysis) Glycolysis->ATP_glyco Reduced OXPHOS Oxidative Phosphorylation Glycolysis->OXPHOS Metabolic Shift Apoptosis Apoptosis ATP_glyco->Apoptosis Energy Crisis Contributes to ROS Increased ROS ROS->Apoptosis Induces HIF1a->GLUT1 Promotes Expression OXPHOS->ROS Byproduct ATP_oxphos ATP (OXPHOS) OXPHOS->ATP_oxphos Increased

Fig. 1: Signaling pathway of this compound action.

Experimental Protocols

Western Blot Analysis for Protein Expression

A standard experimental procedure to assess the levels of specific proteins.

Western_Blot_Workflow start Cell/Tissue Lysate Preparation protein_quant Protein Quantification (e.g., BCA Assay) start->protein_quant sds_page SDS-PAGE Electrophoresis protein_quant->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% BSA transfer->blocking primary_ab Incubation with Primary Antibody (e.g., anti-GLUT1, anti-HIF-1α) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Fig. 2: Western blot experimental workflow.

Methodology:

  • Lysate Preparation: Cells or tissues are lysed to release their protein content.

  • Protein Quantification: The total protein concentration in the lysate is determined using a method like the Pierce BCA Protein Assay Kit.[4]

  • SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[5]

  • Blocking: The membrane is incubated in a blocking solution, such as 5% bovine serum albumin (BSA), to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., rabbit anti-GLUT1).[4]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody.[5]

  • Detection: A chemiluminescent substrate is added, which reacts with the HRP to produce light that can be captured on film or with a digital imager.

  • Analysis: The intensity of the bands is quantified to determine the relative abundance of the target protein.

Cell Viability and Proliferation Assays

These assays are used to determine the effect of this compound on cancer cell growth.

Methodology (MTS Assay):

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density.

  • Treatment: After allowing the cells to adhere, they are treated with varying concentrations of this compound for a defined period (e.g., 24 hours).[4]

  • MTS Reagent Addition: A solution containing a tetrazolium compound (MTS) is added to each well.

  • Incubation: The plates are incubated to allow viable cells to convert the MTS into a formazan product.

  • Absorbance Reading: The absorbance of the formazan product is measured using a plate reader. The amount of formazan is directly proportional to the number of living cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of this compound that inhibits cell growth by 50%.[4]

In Vivo Xenograft Models

To assess the anti-tumor efficacy of this compound in a living organism.

Xenograft_Model_Workflow start Cancer Cell Culture (e.g., HCT116, MHCC97-H) injection Subcutaneous Injection of Cells into Immunocompromised Mice start->injection tumor_growth Tumor Growth to Palpable Size injection->tumor_growth treatment Treatment Initiation (e.g., Oral Gavage of this compound) tumor_growth->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Endpoint: Tumor Excision and Analysis monitoring->endpoint analysis Immunohistochemistry, Western Blot, etc. endpoint->analysis

Fig. 3: Xenograft model experimental workflow.

Methodology:

  • Cell Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into immunocompromised mice.[4]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are treated with this compound (e.g., by oral gavage) or a vehicle control.[5]

  • Monitoring: Tumor volume and mouse body weight are regularly measured.[3]

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and analyzed for various biomarkers using techniques like western blotting and immunohistochemistry to assess target engagement and therapeutic effect.[4]

Conclusion

This compound is a highly specific and potent inhibitor of GLUT1 that demonstrates significant anti-tumor activity in a variety of preclinical cancer models. Its mechanism of action is centered on the disruption of cancer cell metabolism, leading to a cascade of events including reduced glycolysis, increased oxidative stress, and ultimately, apoptosis. The well-defined mechanism and promising preclinical data make this compound a compelling candidate for further investigation and clinical development as a targeted cancer therapeutic.

References

BAY-876: A Technical Guide to a Selective GLUT1 Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-876 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the glucose transporter 1 (GLUT1).[1][2][3] GLUT1 is a key mediator of glucose uptake in many cancer cells, which exhibit increased glucose metabolism even in the presence of oxygen, a phenomenon known as the Warburg effect.[3][4][5] Overexpression of GLUT1 is associated with tumor progression and poor overall survival in various cancers.[4][5] By selectively targeting GLUT1, this compound presents a promising therapeutic strategy to disrupt cancer cell metabolism and inhibit tumor growth.[4][6][7] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound selectively binds to and inhibits the function of the GLUT1 transporter, thereby blocking the initial and rate-limiting step of glucose metabolism.[4][5] This inhibition leads to a cascade of downstream effects within the cancer cell:

  • Reduced Glucose Uptake: this compound directly prevents the transport of glucose across the cell membrane.[4][8]

  • Inhibition of Glycolysis: With diminished intracellular glucose, the rate of glycolysis is significantly decreased.[6][9]

  • Decreased Lactate Production: The reduction in glycolysis leads to a corresponding decrease in the production and secretion of lactate.[6][9][10]

  • Depletion of ATP: The impairment of glycolysis results in a reduction of cellular ATP levels, the primary energy currency of the cell.[6][10]

  • Activation of AMPK: Reduced ATP levels can lead to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[6]

  • Inhibition of Cell Proliferation and Tumor Growth: By depriving cancer cells of their primary energy source, this compound inhibits cell proliferation and suppresses tumor growth in preclinical models.[4][6][11]

Quantitative Data

The following tables summarize the quantitative data on the efficacy and selectivity of this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell Line/SystemReference
GLUT1 IC50 2 nMCell-free assay[1][2][12]
3.2 nMHela-MaTu cells[1]
Selectivity vs. Other GLUTs
GLUT2>100-fold (4700-fold)Cell-free assays[1][5]
GLUT3>100-fold (800-fold)Cell-free assays[1][5]
GLUT4>100-fold (135-fold)Cell-free assays[1][5]
Anti-proliferative IC50
OVCAR-3 (Ovarian Cancer)~60 nMMTT assay[6][13]
SKOV-3 (Ovarian Cancer)188 nMMTT assay[6][13]
HEY (Ovarian Cancer)1002 nMMTT assay[6]
COLO205 (Colorectal Cancer)~4 nMMTS assay[11]

Table 2: Effects of this compound on Cellular Metabolism

ParameterEffectCell Line(s)ConcentrationReference
Glycolysis Rate Dose-dependent decreaseSKOV-3, OVCAR-3, HEY25-75 nM[6]
Lactate Production Dose-dependent decreaseSKOV-3, OVCAR-3, HEY25-75 nM[6]
Cellular ATP Content DecreasedSKOV-3, OVCAR-375 nM[6]
AMPKα Phosphorylation IncreasedSKOV-3, OVCAR-375 nM[6]
Glucose Uptake Attenuated by 41%Activated CD4+ T cellsNot Specified[8]
Attenuated by 15%Activated macrophagesNot Specified[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

BAY876_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLUT1 GLUT1 Glucose_int Intracellular Glucose Glucose_ext Extracellular Glucose Glucose_ext->GLUT1 Transport Glycolysis Glycolysis Glucose_int->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP ATP Glycolysis->ATP Generation Cell_Proliferation Cell Proliferation & Growth Glycolysis->Cell_Proliferation Supports Lactate Lactate Pyruvate->Lactate AMPK AMPK ATP->AMPK Inhibits ATP->Cell_Proliferation Supports BAY876 This compound BAY876->GLUT1 Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Lines Glucose_Uptake Glucose Uptake Assay (e.g., 2-NBDG or ³H-2-DG) Cell_Culture->Glucose_Uptake Metabolism_Assays Metabolic Assays (Glycolysis, Lactate, ATP) Cell_Culture->Metabolism_Assays Proliferation_Assay Cell Proliferation Assay (e.g., MTT, MTS) Cell_Culture->Proliferation_Assay Western_Blot Western Blot (GLUT1, p-AMPK) Cell_Culture->Western_Blot Xenograft Xenograft Model (e.g., subcutaneous) Treatment This compound Administration (e.g., oral gavage) Xenograft->Treatment Tumor_Measurement Tumor Volume & Weight Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight, Behavior) Treatment->Toxicity_Assessment Biochemical_Analysis Biochemical Analysis of Tumors (ATP, Lactate, etc.) Tumor_Measurement->Biochemical_Analysis

Caption: Experimental workflow for this compound evaluation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Cell Culture
  • Cell Lines: Use cancer cell lines with varying levels of GLUT1 expression. For example, SKOV-3, OVCAR-3, and HEY ovarian cancer cell lines, or HCT116, COLO205, and DLD1 colorectal cancer cell lines.[6][11] A cell line with low or non-functional GLUT1, such as A2780, can serve as a negative control.[6][9]

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.

Glucose Uptake Assay (using 2-NBDG)

This protocol is based on the use of the fluorescent glucose analog 2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose (2-NBDG).[14]

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Wash the cells once with Krebs-Ringer-HEPES (KRH) buffer. Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) in KRH buffer for 1 hour at 37°C.[14]

  • 2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 200 µM and incubate for 30-90 minutes at 37°C.[14]

  • Signal Termination: Remove the 2-NBDG solution and wash the cells three times with ice-cold KRH buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: Normalize the fluorescence readings to a control (vehicle-treated cells) to determine the percentage of glucose uptake inhibition. Calculate the IC50 value using a non-linear regression curve fit.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for 72 hours.[6]

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.

Glycolysis and Lactate Production Assays
  • Cell Culture and Treatment: Culture cells in 12-well plates and treat with this compound (e.g., 25-75 nM) for 24 hours.[12]

  • Sample Collection: Collect the cell culture supernatants.

  • Glycolysis Assay: Measure the rate of glycolysis using a commercially available glycolysis assay kit, which typically measures the production of L-lactate.

  • Lactate Assay: Measure the lactate concentration in the culture supernatants using a lactate assay kit.

  • Data Normalization: Normalize the results to the cell number or total protein content.

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[10]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10] Incubate the membrane with primary antibodies against GLUT1 (1:1000), phosphorylated AMPKα (p-AMPK), and a loading control (e.g., β-actin, 1:5000) overnight at 4°C.[10]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.[10] Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

In Vivo Xenograft Studies
  • Animal Model: Use immunodeficient mice (e.g., NOD-scid IL2rg^null^ (NSG) or BALB/c-nu/nu) aged 4-6 weeks.[6][11]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 HCT116 cells in 100 µL of DMEM) into the flank of each mouse.[11]

  • Treatment Initiation: When tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.[15]

  • This compound Administration: Administer this compound orally by gavage at doses ranging from 1.5 to 4.5 mg/kg/day for a specified period (e.g., 28-30 days).[6][12] The vehicle control can be a solution of 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80.[12]

  • Tumor Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.[15] Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., biochemical assays, immunohistochemistry).

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate for cancers that rely on GLUT1-mediated glucose uptake. Its high potency and selectivity make it an ideal probe for studying the role of GLUT1 in cancer metabolism and for evaluating the therapeutic potential of targeting glycolysis. The data and protocols provided in this guide offer a comprehensive resource for researchers to effectively utilize this compound in their preclinical cancer studies.

References

Bay-876: A Technical Guide to a Potent and Selective GLUT1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay-876 is a potent, selective, and orally bioavailable small-molecule inhibitor of the glucose transporter 1 (GLUT1).[1][2][3] GLUT1 is a key mediator of glucose uptake in many cancer cells, which exhibit increased glucose metabolism, a phenomenon known as the Warburg effect.[4][5] By blocking GLUT1, this compound disrupts glycolytic metabolism in cancer cells, leading to reduced proliferation and tumor growth.[1][6][7] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.

Discovery

This compound was identified through a high-throughput screening campaign of approximately 3 million compounds.[8][9] The initial hits were optimized through extensive structure-activity relationship (SAR) studies to yield a compound with single-digit nanomolar potency against GLUT1 and a high degree of selectivity over other glucose transporters.[8][9] This effort led to the identification of this compound as a promising candidate for further development.[8]

Synthesis

The synthesis of this compound has been described in the scientific literature, originating from N-(1H-pyrazol-4-yl)quinoline-4-carboxamides as a starting point for optimization.[8][9] While a detailed, step-by-step protocol is proprietary and found within the full-text publications, the general synthetic scheme has been published. For the complete and detailed synthesis protocol, readers are directed to the primary scientific literature.

Mechanism of Action

This compound selectively inhibits GLUT1, which is responsible for facilitative glucose transport across the cell membrane.[1][2][3] In cancer cells that are highly dependent on glycolysis for energy production, the inhibition of GLUT1 by this compound leads to a cascade of downstream effects. These include the suppression of glycolysis, a reduction in ATP production, and an increase in mitochondrial respiration and reactive oxygen species (ROS) levels, ultimately inducing apoptosis and inhibiting cell proliferation.[7][10][11]

cluster_membrane Cell Membrane cluster_cell Cancer Cell GLUT1 GLUT1 Glucose_int Intracellular Glucose GLUT1->Glucose_int Bay876 This compound Bay876->GLUT1 Inhibits Glucose_ext Extracellular Glucose Glucose_ext->GLUT1 Transport Glycolysis Glycolysis Glucose_int->Glycolysis ATP ATP Production (Glycolytic) Glycolysis->ATP Reduced Mitochondria Mitochondria Glycolysis->Mitochondria Metabolic Shift Proliferation Cell Proliferation ATP->Proliferation Reduced Energy for ROS ROS Production Mitochondria->ROS Increased Apoptosis Apoptosis ROS->Apoptosis Induces Apoptosis->Proliferation Inhibits

Figure 1: Signaling pathway of this compound action.

Preclinical Data

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of GLUT1 with an IC50 in the low nanomolar range and exhibits high selectivity over other glucose transporters.

TargetIC50 (nM)Selectivity vs. GLUT1Reference
GLUT12-[1][2][3]
GLUT2>260>130-fold[1][2]
GLUT3>260>130-fold[1][2]
GLUT4>260>130-fold[1][2]
In Vitro Anti-proliferative Activity

This compound has shown growth-inhibitory effects in various cancer cell lines.

Cell LineCancer TypeEffectConcentrationDurationReference
SKOV-3Ovarian CancerDose-dependent decrease in cell number25-75 nM24 and 72 hours[1]
OVCAR-3Ovarian CancerDose-dependent decrease in cell number25-75 nM24 and 72 hours[1]
HCT116Colorectal CancerInhibition of cell proliferationNot specifiedNot specified[7]
DLD1Colorectal CancerInhibition of cell proliferationNot specifiedNot specified[7]
COLO205Colorectal CancerInhibition of cell proliferationNot specifiedNot specified[7]
LoVoColorectal CancerInhibition of cell proliferationNot specifiedNot specified[7]
SCC47Head and Neck Squamous Cell CarcinomaDecreased viability0.01-100 µM24 hours[2]
RPMI2650Head and Neck Squamous Cell CarcinomaDecreased viability0.01-100 µM24 hours[2]
In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the anti-tumor activity of this compound.

Cancer TypeAnimal ModelDosageDurationOutcomeReference
Ovarian CancerMice with SKOV-3 xenografts1.5-4.5 mg/kg/day (oral)28 daysDose-dependent inhibition of tumorigenicity[1]
Ovarian CancerCell line- and PDX models4-4.5 mg/kg/day28-30 days50-71% decrease in tumor volume and weight[3]
Colorectal CancerMice with HCT116 xenograftsNot specifiedNot specifiedTumor-inhibitory effects[7]
Hepatocellular CarcinomaNude mice with MHCC97-H xenografts5 mg/kg (oral)3 days (once daily)Inhibited Warburg effect[1][12]
Pharmacokinetic Properties

Pharmacokinetic studies have been conducted in rats and dogs, demonstrating good oral bioavailability.

SpeciesParameterValueReference
RatTerminal half-life2.5 h[2]
Oral bioavailability (F%)85%[2]
DogTerminal half-life22 h[2]
Oral bioavailability (F%)79%[2]

Experimental Protocols

Detailed experimental protocols are available in the cited literature. Below is a summary of the key methodologies used in the evaluation of this compound.

Cell Viability and Proliferation Assays
  • Method: Crystal violet staining or MTT assay.[2]

  • Cell Lines: Various cancer cell lines including SKOV-3, OVCAR-3, HEY, HNSCC cell lines (SCC47, RPMI2650), and colorectal cancer cell lines (HCT116, DLD1, COLO205, LoVo).[1][2][7]

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 25-75 nM or 0.01-100 µM) for specified durations (e.g., 24 or 72 hours).[1][2]

  • Readout: Cell viability or proliferation is quantified by measuring absorbance.

Glycolysis Assays
  • Method: Measurement of glycolysis rate.

  • Cell Lines: Ovarian cancer cells (SKOV-3, OVCAR-3, HEY).[2]

  • Treatment: Cells are treated with this compound (e.g., 25-75 nM) for 24 hours.[2]

  • Readout: The rate of glycolysis is determined.

In Vivo Xenograft Studies
  • Animal Models: Immunodeficient mice (e.g., NSG mice) bearing subcutaneous xenografts of human cancer cells (e.g., SKOV-3, HCT116, MHCC97-H).[1][2][7]

  • Treatment: this compound is administered orally (gavage) at specified doses (e.g., 1.5-4.5 mg/kg/day) for a defined period (e.g., 28 days).[1][2]

  • Readout: Tumor volume and weight are measured to assess anti-tumor efficacy.

Western Blotting
  • Purpose: To determine the expression levels of proteins such as GLUT1.

  • Procedure: Standard western blotting protocols are followed, using specific primary antibodies against the target proteins.[7]

Discovery and Development Workflow

The development of this compound followed a typical preclinical drug discovery pipeline.

HTS High-Throughput Screening (~3 million compounds) Hit_ID Hit Identification (N-(1H-pyrazol-4-yl)quinoline-4-carboxamides) HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Bay876_ID Identification of this compound Lead_Opt->Bay876_ID In_Vitro In Vitro Characterization (Potency, Selectivity, Cell Proliferation) Bay876_ID->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics (Rat, Dog) In_Vitro->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) In_Vivo_PK->In_Vivo_Efficacy Preclinical_Candidate Preclinical Candidate In_Vivo_Efficacy->Preclinical_Candidate

Figure 2: Discovery and preclinical development workflow of this compound.

Conclusion

This compound is a highly potent and selective GLUT1 inhibitor with demonstrated anti-tumor activity in a range of preclinical cancer models. Its favorable pharmacokinetic profile, including good oral bioavailability, makes it a valuable tool for investigating the role of GLUT1 in cancer metabolism and a potential candidate for further clinical development. This guide provides a foundational understanding of this compound for researchers and drug development professionals interested in targeting cancer metabolism. For complete experimental details, the cited literature should be consulted.

References

The Pharmacological Profile of Bay-876: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Potent and Selective GLUT1 Inhibitor

Bay-876 has emerged as a highly potent and selective inhibitor of the glucose transporter 1 (GLUT1), a key mediator of glucose uptake in many cancer cells. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, in vitro and in vivo efficacy, and key experimental protocols for its evaluation. The information presented is intended for researchers, scientists, and drug development professionals engaged in oncology and metabolic research.

Core Mechanism of Action

This compound is an orally active small molecule that selectively inhibits GLUT1.[1][2] This transporter is frequently overexpressed in a wide range of human cancers and plays a critical role in the "Warburg effect," the metabolic shift towards aerobic glycolysis observed in tumor cells.[3] By blocking GLUT1-mediated glucose uptake, this compound effectively starves cancer cells of their primary energy source, leading to the inhibition of glycolysis, reduced cell proliferation, and induction of apoptosis.[4] The compound demonstrates remarkable selectivity for GLUT1 over other glucose transporter isoforms, such as GLUT2, GLUT3, and GLUT4, minimizing off-target effects.[5][6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and anti-proliferative activity across various cancer cell lines.

Table 1: In Vitro Potency and Selectivity of this compound
ParameterValueSpecies/Cell LineReference
GLUT1 IC50 2 nM (0.002 µM)Cell-free assay[1][5]
Selectivity vs. GLUT2 >130-fold-[1]
Selectivity vs. GLUT3 >130-fold-[1]
Selectivity vs. GLUT4 >130-fold-[1]
Hela-MaTu Glucose Uptake IC50 3.2 nMHuman cervical cancer[7]
Table 2: Anti-Proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50Reference
SKOV-3 Ovarian Cancer188 nM[8]
OVCAR-3 Ovarian Cancer~60 nM[8]
HCT116 Colorectal CancerNot specified (effective at 50-1000 nM)[9]
DLD1 Colorectal CancerNot specified (effective at 50-1000 nM)[9]
COLO205 Colorectal CancerNot specified (effective at 50-1000 nM)[9]
LoVo Colorectal CancerNot specified (effective at 50-1000 nM)[9]
SCC47 Head and Neck Squamous CarcinomaNot specified (effective at 0.01-100 µM)[10]
RPMI2650 Head and Neck Squamous CarcinomaNot specified (effective at 0.01-100 µM)[10]
Table 3: In Vivo Efficacy of this compound in Xenograft Models
Cancer TypeAnimal ModelDosing RegimenOutcomeReference
Ovarian Cancer (SKOV-3) NSG Mice1.5-4.5 mg/kg/day, oral gavage for 28 daysDose-dependent inhibition of tumorigenicity. 4.5 mg/kg/day reduced tumor volume by 68% and weight by 66%.[1][8]
Hepatocellular Carcinoma (MHCC97-H) Nude Mice5 mg/kg, oral gavage for 3 daysInhibition of glucose uptake in tumor tissue as measured by microPET.[2][11]
Colorectal Cancer (HCT116) BALB/c-nu/nu MiceNot specifiedTumor-inhibitory effects observed.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Bay876_Mechanism_of_Action cluster_cell Cancer Cell GLUT1 GLUT1 Transporter Glucose_uptake Glucose Uptake GLUT1->Glucose_uptake facilitates Glycolysis Glycolysis Glucose_uptake->Glycolysis ATP_Production ATP Production Glycolysis->ATP_Production Cell_Proliferation Cell Proliferation & Survival ATP_Production->Cell_Proliferation HIF1a HIF-1α HIF1a->GLUT1 upregulates expression Bay876 This compound Bay876->GLUT1 inhibits Extracellular_Glucose Extracellular Glucose Extracellular_Glucose->GLUT1 transport

Caption: Mechanism of action of this compound in cancer cells.

Bay876_Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Lines (e.g., SKOV-3, HCT116) Glucose_Uptake_Assay Glucose Uptake Assay (e.g., 2-NBDG) Cell_Culture->Glucose_Uptake_Assay Proliferation_Assay Proliferation Assay (e.g., MTS) Cell_Culture->Proliferation_Assay Metabolic_Flux_Analysis Metabolic Flux Analysis Cell_Culture->Metabolic_Flux_Analysis Western_Blot Western Blot (GLUT1, HIF-1α) Cell_Culture->Western_Blot Xenograft_Model Xenograft Model Generation (e.g., Nude Mice) Proliferation_Assay->Xenograft_Model Drug_Administration This compound Administration (Oral Gavage) Xenograft_Model->Drug_Administration PK_Studies Pharmacokinetic Studies Xenograft_Model->PK_Studies Tumor_Measurement Tumor Volume & Weight Measurement Drug_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight) Drug_Administration->Toxicity_Assessment end End Toxicity_Assessment->end PK_Studies->end start Start start->Cell_Culture

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Proliferation Assay (MTS Assay)

This protocol is adapted from studies on colorectal cancer cell lines.[3]

  • Cell Seeding: Human colorectal cancer cell lines (e.g., HCT116, DLD1, COLO205, LoVo) are seeded in 96-well plates at a density of 2 x 10³ cells per well.

  • Treatment: After 24 hours of incubation, cells are treated with varying concentrations of this compound (e.g., 50 nM, 100 nM, 1000 nM) dissolved in DMSO and diluted in the appropriate cell culture medium. A vehicle control (DMSO) is run in parallel.

  • Incubation: Cells are incubated with the compound for 72 hours.

  • MTS Reagent Addition: 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) reagent is added to each well.

  • Incubation and Measurement: Plates are incubated for 2 hours at 37°C. The absorbance at 490 nm is then measured using a microplate reader to determine cell viability.

Glycolysis and Lactate Production Assay

This protocol is based on experiments conducted with ovarian cancer cell lines.[1]

  • Cell Treatment: Ovarian cancer cells (e.g., SKOV-3, OVCAR-3) are treated with specified concentrations of this compound (e.g., 25-75 nM) for 24 hours.

  • Glycolysis Measurement: The rate of glycolysis is determined using a glycolysis assay kit according to the manufacturer's instructions. This typically involves measuring the extracellular acidification rate (ECAR).

  • Lactate Measurement: Lactate concentrations in the cell culture supernatants are measured. The values are normalized to the cell number.

Western Blot Analysis for GLUT1 and HIF-1α

This protocol is derived from studies on colorectal cancer cells under hypoxic conditions.[12]

  • Induction of Hypoxia (Optional): To mimic hypoxic conditions, cells can be treated with cobalt chloride (CoCl₂).

  • Cell Lysis: Cells are lysed using RIPA buffer.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% BSA and then incubated with primary antibodies against GLUT1 and HIF-1α, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

This protocol is a generalized representation from studies in ovarian and hepatocellular carcinoma models.[1][2][11]

  • Animal Model: Female immunocompromised mice (e.g., NSG or BALB/c-nu/nu), 4-6 weeks old, are used.

  • Tumor Cell Implantation: 5.0 x 10⁶ cancer cells (e.g., SKOV-3 or HCT116) in 100 µL of DMEM are subcutaneously implanted into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³). The mice are then randomized into control and treatment groups.

  • Drug Formulation and Administration: this compound is formulated for oral administration. A common vehicle is 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80 in water.[10] The drug is administered daily by oral gavage at specified doses (e.g., 1.5-4.5 mg/kg). The control group receives the vehicle only.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (length x width²)/2.

  • Toxicity Monitoring: Animal body weight is monitored as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., 28 days), mice are euthanized, and the final tumor volume and weight are determined.

Conclusion

This compound is a potent and highly selective GLUT1 inhibitor with significant anti-tumor activity in a range of preclinical cancer models. Its ability to specifically target the metabolic vulnerability of cancer cells makes it a promising candidate for further development as a targeted anti-cancer agent. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other GLUT1 inhibitors.

References

BAY-876 Target Validation in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the most prominent metabolic phenotypes is the "Warburg effect," a reliance on aerobic glycolysis even in the presence of ample oxygen. This metabolic shift necessitates a high rate of glucose uptake, which is primarily mediated by glucose transporters (GLUTs). Glucose Transporter 1 (GLUT1), encoded by the SLC2A1 gene, is frequently overexpressed in a wide array of human cancers and its elevated expression often correlates with poor prognosis. This dependency on GLUT1-mediated glucose import presents a compelling therapeutic target.

BAY-876 has been identified as a potent and highly selective, orally active inhibitor of GLUT1.[1][2] This technical guide provides a comprehensive overview of the target validation of this compound in cancer cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and workflows.

Core Target: Glucose Transporter 1 (GLUT1)

GLUT1 is a facilitative glucose transporter responsible for the basal glucose uptake in many cell types. In cancer, its expression is often upregulated by oncogenic signaling pathways (e.g., PI3K/Akt/mTOR) and the hypoxia-inducible factor-1α (HIF-1α), a key transcription factor activated in the hypoxic tumor microenvironment.[3][4][5] By increasing glucose import, GLUT1 fuels the high glycolytic rate required to produce ATP and the biosynthetic precursors necessary for rapid cell growth. Inhibition of GLUT1 is therefore hypothesized to starve cancer cells of their primary energy source, leading to metabolic crisis and cell death.

Quantitative Data Summary

The efficacy of this compound is underscored by its high potency and selectivity for GLUT1, as demonstrated in both biochemical and cell-based assays.

Table 1: Potency and Selectivity of this compound
TargetAssay TypeIC50 ValueSelectivity vs. GLUT1Reference
GLUT1 Cell-free 2 nM - [1][2][6]
GLUT2Cell-free10.08 µM>4700-fold[2][7]
GLUT3Cell-free1.67 µM>800-fold[2][7]
GLUT4Cell-free0.29 µM>130-fold[1][2]
Table 2: In Vitro Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeAssayConcentrationEffectReference
SKOV-3OvarianGlycolysis25-75 nM (24h)Dose-dependent decrease[2]
OVCAR-3OvarianGlycolysis25-75 nM (24h)Dose-dependent decrease[2]
HEYOvarianGlycolysis25-75 nM (24h)Dose-dependent decrease[2]
OVCAR-3OvarianCell Viability (MTT)IC50 ≈ 60 nMGrowth inhibition[8]
SKOV-3OvarianCell Viability (MTT)IC50 = 188 nMGrowth inhibition[8]
HCT116ColorectalCell ProliferationVarious (72h)Inhibition of proliferation[9]
COLO205ColorectalCell ProliferationVarious (72h)Inhibition of proliferation[9]
DLD1ColorectalCell ProliferationVarious (72h)Inhibition of proliferation[9]
SCC47Head and NeckCell Viability0.01-100 µM (24h)Reduced cell viability[2]
RPMI2650Head and NeckCell Viability0.01-100 µM (24h)Reduced cell viability[2]
Table 3: In Vivo Anti-Tumor Efficacy of this compound
Xenograft ModelCancer TypeDosage & AdministrationDurationTumor Growth InhibitionReference
SKOV-3Ovarian1.5 - 4.5 mg/kg/day (gavage)28 daysSignificant, dose-dependent[1][2]
Ovarian PDXOvarian4.0 - 4.5 mg/kg/day28-30 days50-71% reduction[8]
HCT116Colorectal2.0 - 4.0 mg/kg/day (oral)16 daysSignificant volume decrease[9]
MHCC97-HHepatocellular5 mg/kg/day (oral)3 daysReduced 18F-FDG uptake[6][10]

Signaling Pathways and Experimental Workflows

Visualizations (Graphviz)

G cluster_0 Tumor Microenvironment cluster_1 Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Oncogenes Oncogenic Signals (PI3K/Akt) Oncogenes->HIF1a GLUT1_exp GLUT1 Gene Transcription HIF1a->GLUT1_exp GLUT1 GLUT1 Transporter GLUT1_exp->GLUT1 Translation & Membrane Insertion Glucose_in Glucose GLUT1->Glucose_in Transport Glycolysis Glycolysis Glucose_in->Glycolysis ATP ATP Glycolysis->ATP Lactate Lactate Glycolysis->Lactate Proliferation Cell Proliferation & Survival ATP->Proliferation BAY876 This compound BAY876->GLUT1 Inhibition Glucose_out Extracellular Glucose Glucose_out->GLUT1

Caption: GLUT1 signaling pathway under hypoxic and oncogenic stress.

G cluster_0 Endpoint Assays start Seed Cancer Cells in 96-well plates treat Treat with varying concentrations of this compound start->treat incubate Incubate for 24-72 hours treat->incubate viability Cell Viability Assay (e.g., MTT / MTS) incubate->viability glycolysis Glycolysis Assay (Lactate Production / ECAR) incubate->glycolysis western Western Blot (GLUT1, HIF-1α levels) incubate->western analyze Data Analysis (IC50 Calculation, etc.) viability->analyze glycolysis->analyze western->analyze

Caption: General workflow for in vitro validation of this compound.

G BAY876 This compound GLUT1 Target Engagement: Inhibition of GLUT1 BAY876->GLUT1 GlucoseUptake Mechanism: Reduced Glucose Uptake GLUT1->GlucoseUptake Glycolysis Cellular Effect: Inhibition of Glycolysis GlucoseUptake->Glycolysis MetabolicStress Downstream Effect: Metabolic Stress & ATP Depletion Glycolysis->MetabolicStress CellOutcome Phenotypic Outcome: Decreased Proliferation & Cell Death MetabolicStress->CellOutcome

Caption: Logical flow from target inhibition to cellular outcome.

Detailed Experimental Protocols

Cell Viability / Proliferation Assay (MTS/MTT Method)

This protocol assesses the effect of this compound on the metabolic activity and proliferation of cancer cells.

  • Cell Seeding: Cancer cells (e.g., SKOV-3, HCT116) are seeded into 96-well plates at a density of approximately 5,000 cells/well and incubated for 24 hours to allow for attachment.[9]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.01 µM to 100 µM) or a vehicle control (DMSO).[2][9]

  • Incubation: Cells are incubated with the compound for a specified period, typically 24 to 72 hours.[1][9]

  • Reagent Addition: After incubation, 20 µL of an MTS reagent (like CellTiter 96 AQueous One Solution) or MTT solution (5 mg/mL) is added to each well.[9][10]

  • Final Incubation: The plates are incubated for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.[9][10]

  • Measurement: The absorbance is measured using a microplate reader at 490 nm.[10] Cell viability is expressed as a percentage relative to the vehicle-treated control cells, and IC50 values are calculated.

Glycolysis Assay (Lactate Production)

This assay quantifies the rate of glycolysis by measuring the concentration of lactate, a key end-product, in the culture medium.

  • Cell Culture and Treatment: Cells are seeded and treated with this compound as described for the viability assay, typically for 24 hours.[2]

  • Sample Collection: After treatment, the cell culture supernatant is collected.

  • Lactate Measurement: The lactate concentration in the supernatant is measured using a commercially available lactate assay kit or an enzymatic assay. The principle involves the conversion of lactate to pyruvate by lactate dehydrogenase (LDH), coupled with the reduction of NAD+ to NADH.[11]

  • Detection: The resulting NADH is quantified by measuring the absorbance at 340 nm.[11]

  • Normalization: Lactate levels are often normalized to the total protein content or cell number in the corresponding wells. The glycolytic rate is then calculated and compared between treated and control groups.

Western Blot Analysis

This technique is used to detect changes in the protein levels of GLUT1 and HIF-1α following treatment with this compound.

  • Cell Lysis: After treatment with this compound, cells are washed with cold PBS and lysed using RIPA buffer containing protease inhibitors.[10]

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.[10]

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies against GLUT1, HIF-1α, and a loading control (e.g., β-Actin).[10]

  • Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10]

  • Analysis: Band intensities are quantified using densitometry software and normalized to the loading control to determine relative protein expression.

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor activity of this compound in a living organism.

  • Cell Implantation: Human cancer cells (e.g., SKOV-3, HCT116) are subcutaneously injected into the flank of immunocompromised mice (e.g., NSG or nude mice).[8][9]

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). The mice are then randomized into vehicle control and treatment groups.[9]

  • Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80) and administered to the mice, typically by oral gavage, once daily at specified doses (e.g., 1.5, 2.0, 4.0, or 4.5 mg/kg).[2][9]

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week) for the duration of the study (e.g., 16-28 days).[9]

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry (for Ki-67, GLUT1) or western blotting.[9]

Conclusion

The collective evidence provides a robust validation for GLUT1 as the primary target of this compound in cancer cells. This compound demonstrates nanomolar potency and high selectivity for GLUT1, effectively inhibiting glucose uptake and downstream glycolysis. This targeted inhibition of the primary metabolic pathway in many cancers leads to a dose-dependent reduction in cell proliferation and viability in vitro. Crucially, these effects translate to significant anti-tumor efficacy in vivo across multiple cancer xenograft models, including ovarian, colorectal, and hepatocellular carcinomas, at well-tolerated doses.[8][9][10] The data strongly supports the continued investigation of this compound as a novel, glycolysis-targeted anti-cancer agent.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of BAY-876 in Glycolysis Inhibition

Abstract

Cancer cell metabolism is characterized by a high rate of aerobic glycolysis, a phenomenon known as the Warburg effect, which sustains the biosynthetic and energetic demands of rapid proliferation. A key protein facilitating this metabolic phenotype is the glucose transporter 1 (GLUT1), which is frequently overexpressed in a wide array of cancers and is associated with poor prognosis. This compound has emerged as a potent and highly selective, orally active inhibitor of GLUT1. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action in inhibiting glycolysis, its effects on cellular signaling pathways, and its anti-tumor activity. We present a synthesis of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the underlying biological processes to serve as a critical resource for professionals in oncology research and drug development.

Introduction: Targeting Cancer Metabolism with this compound

The reliance of many tumors on glycolysis for energy production presents a strategic vulnerability for therapeutic intervention[1]. The glucose transporter 1 (GLUT1), encoded by the SLC2A1 gene, is a primary facilitator of glucose uptake in these cancer cells. Its expression is often upregulated by factors prevalent in the tumor microenvironment, such as hypoxia, through the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α)[1][2]. This upregulation ensures a steady supply of glucose to fuel the high metabolic demands of the tumor.

This compound is a novel, small-molecule inhibitor designed to specifically target GLUT1[2][3]. It exhibits exceptional potency and selectivity, making it a valuable tool for studying the effects of GLUT1 inhibition and a promising candidate for cancer therapy[2][3][4]. By blocking the primary gate through which cancer cells acquire glucose, this compound effectively starves them of their preferred fuel source, leading to a cascade of metabolic consequences that inhibit tumor growth and survival[1][5][6].

Mechanism of Action and Signaling Pathways

This compound exerts its anti-glycolytic effect through direct, high-affinity binding to the GLUT1 transporter, physically obstructing the passage of glucose into the cell. This action initiates a series of downstream cellular events.

  • Inhibition of Glucose Uptake and Glycolysis: By blocking GLUT1, this compound dose-dependently reduces intracellular glucose concentration. This directly inhibits the glycolytic pathway, leading to a significant decrease in the production of glycolytic intermediates, lactate, and ATP[1][7][8].

  • Energy Stress and AMPK Activation: The reduction in glycolysis-derived ATP can lead to cellular energy stress. This is often accompanied by the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which senses an increased AMP:ATP ratio[1].

  • Metabolic Shift to Oxidative Phosphorylation (OXPHOS): In response to glycolytic inhibition, some cancer cells attempt to compensate by increasing their reliance on mitochondrial oxidative phosphorylation for ATP production[5][9]. This metabolic shift, however, is not always sufficient to meet the cell's energy demands and can have further consequences.

  • Increased Oxidative Stress and Apoptosis: The enhanced mitochondrial respiration can lead to an increase in the production of reactive oxygen species (ROS) as a byproduct[5][9]. Excessive ROS levels cause oxidative stress, damage cellular components, and can ultimately trigger programmed cell death, or apoptosis[5][9].

The signaling cascade initiated by this compound is visualized in the diagram below.

Mechanism of Action of this compound cluster_membrane Cell Membrane cluster_cell Intracellular GLUT1 GLUT1 Transporter Glucose_in Intracellular Glucose GLUT1->Glucose_in Glycolysis Glycolysis Glucose_in->Glycolysis Lactate Lactate Production Glycolysis->Lactate Decreased ATP_glyc Glycolytic ATP Glycolysis->ATP_glyc Decreased OXPHOS Mitochondrial OXPHOS Glycolysis->OXPHOS Compensatory Shift To Apoptosis Apoptosis ATP_glyc->Apoptosis Energy Crisis Contributes to AMPK AMPK Activation ATP_glyc->AMPK Reduced Inhibition ROS Reactive Oxygen Species (ROS) OXPHOS->ROS Increased ROS->Apoptosis Induces Glucose_out Extracellular Glucose Glucose_out->GLUT1 Transport BAY876 This compound BAY876->GLUT1 Inhibition

Caption: Signaling pathway of this compound-mediated glycolysis inhibition.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize key data regarding its potency, selectivity, and effects on various cell types.

Table 1: Potency and Selectivity of this compound
TargetIC50Selectivity vs. GLUT1Reference
GLUT1 2 nM -[3][4][10][11][12]
GLUT2>2.6 µM>1300-fold[2][3]
GLUT3>1.6 µM>800-fold[2][3]
GLUT4>0.27 µM>135-fold[2][3]
Table 2: In Vitro Effects of this compound on Cancer Cells
Cell Line (Cancer Type)ConcentrationEffectReference
SKOV-3, OVCAR-3, HEY (Ovarian)25-50 nM>50% inhibition of glycolysis and lactate production.[1]
SKOV-3, OVCAR-3, HEY (Ovarian)75 nMDose-dependently decreased glycolytic rates.[1]
HCT116, DLD1, COLO205, LoVo (Colorectal)VariousInhibited cell proliferation.[5]
MDA-MB-231, 4T1 (Breast)0.625-10 µMPotently inhibited glycolysis.[13][14][15]
Hela-MaTu3.2 nMIC50 for inhibition of glucose uptake.[3]
Table 3: In Vivo Antitumor Efficacy of this compound
Cancer ModelDose & ScheduleOutcomeReference
Ovarian Cancer (SKOV-3 Xenograft)4.5 mg/kg/day for 28-30 days68% reduction in tumor volume; 66% reduction in tumor weight.[1][16]
Ovarian Cancer (PDX models)4-4.5 mg/kg/day for 28-30 days50-71% decrease in final tumor volume and weight.[1]
Hepatocellular Carcinoma (MHCC97-H Xenograft)5 mg/kg/day (oral) for 2 daysSignificantly inhibited glucose uptake in tumor tissues.[7]
Table 4: Effects of this compound on Immune Cells
Cell TypeEffectMagnitudeReference
Activated CD4+ T CellsAttenuated glucose uptake41% reduction[17][18][19]
Activated CD4+ T CellsReduced IFN-γ secretion20% reduction[17][18]
Activated MacrophagesAttenuated glucose uptake15% reduction[17][18][19]
Activated MacrophagesReduced TNF secretion27% reduction[17][18]

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies for key experiments used to characterize the effects of this compound.

Protocol 1: In Vitro Glycolysis Rate Measurement (Seahorse XF Analyzer)

This protocol measures the extracellular acidification rate (ECAR), an indicator of lactate production and thus a proxy for the rate of glycolysis.

  • Cell Seeding: Seed cancer cells (e.g., SKOV-3, OVCAR-3) in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 25-75 nM) or vehicle control (DMSO) and incubate for a specified period (e.g., 24 hours).

  • Assay Preparation: One hour before the assay, replace the culture medium with bicarbonate-free Seahorse XF Base Medium supplemented with L-glutamine and incubate the plate at 37°C in a non-CO₂ incubator.

  • Instrument Calibration: Calibrate the Seahorse XF Analyzer sensor cartridge according to the manufacturer's instructions.

  • ECAR Measurement: Place the cell culture microplate in the Seahorse XF Analyzer. Perform sequential injections of glucose, oligomycin (an ATP synthase inhibitor to maximize glycolysis), and 2-deoxyglucose (a competitive inhibitor of glycolysis) to measure basal glycolysis, glycolytic capacity, and non-glycolytic acidification.

  • Data Analysis: Normalize ECAR values to cell number or protein concentration. Compare the ECAR of this compound-treated cells to control cells to determine the percent inhibition of glycolysis[1].

Workflow for Seahorse XF Glycolysis Assay A 1. Seed cells in XF microplate B 2. Treat with this compound or Vehicle Control A->B C 3. Incubate for 24 hours B->C D 4. Replace with XF Base Medium C->D E 5. Calibrate Seahorse Analyzer D->E F 6. Measure ECAR with sequential injections (Glucose, Oligomycin, 2-DG) E->F G 7. Normalize data and calculate % inhibition F->G

Caption: Experimental workflow for measuring glycolysis rate.
Protocol 2: Western Blot Analysis for Protein Expression

This protocol is used to determine the expression levels of proteins like GLUT1 and HIF-1α.

  • Cell Lysis: After treatment with this compound or vehicle, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-GLUT1, anti-HIF-1α) and a loading control (e.g., anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Densitometry analysis is performed to quantify band intensity, normalized to the loading control[5][9].

Protocol 3: In Vivo Tumor Xenograft Study

This protocol assesses the anti-tumor efficacy of this compound in a living organism. All animal experiments must be conducted following approved IACUC guidelines[1].

  • Animal Model: Use immunodeficient mice (e.g., NOD-scid IL2rg-null or BALB/c-nu/nu) to prevent rejection of human tumor cells[1][9].

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ SKOV-3 or HCT116 cells) into the flank of each mouse[1][9].

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound orally (e.g., at 4.5 mg/kg/day) to the treatment group. The control group receives the vehicle solution. Treatment is typically carried out for 3-4 weeks[1][16].

  • Monitoring: Monitor tumor volume (measured with calipers), body weight, and the general health of the mice regularly (e.g., twice weekly).

  • Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting, or metabolic analysis)[7][8].

  • Data Analysis: Compare the average tumor volume and weight between the treated and control groups to determine the therapeutic efficacy.

Logic of this compound Selectivity cluster_glut1_pos GLUT1-Dependent Cells (e.g., SKOV-3) cluster_glut1_neg GLUT1-Independent Cells (e.g., A2780) Start Cancer Cell Population A1 This compound Treatment Start->A1 B1 This compound Treatment Start->B1 A2 GLUT1 Blocked A1->A2 A3 Glucose Uptake Inhibited A2->A3 A4 Glycolysis Rate Decreased A3->A4 A5 Cell Proliferation Inhibited A4->A5 B2 No Functional GLUT1 at Membrane B1->B2 B3 No Effect on Glucose Uptake B2->B3 B4 No Effect on Glycolysis Rate B3->B4 B5 No Effect on Cell Proliferation B4->B5

Caption: Logical framework demonstrating the target-specific action of this compound.

Conclusion and Future Directions

This compound is a highly potent and selective inhibitor of GLUT1 that effectively disrupts the glycolytic metabolism central to the growth and survival of many cancer types[1][4][10]. By blocking glucose uptake, it triggers a cascade of events including energy crisis, a metabolic shift towards OXPHOS, increased oxidative stress, and ultimately, apoptosis[5][6][9]. Preclinical data from both in vitro and in vivo models robustly support its anti-tumor activity in cancers such as ovarian, colorectal, and hepatocellular carcinoma[1][5][7].

The development of this compound provides a powerful chemical probe to investigate the intricacies of cancer metabolism and validates GLUT1 as a therapeutic target. Future research should focus on several key areas:

  • Combination Therapies: Investigating the synergistic effects of this compound with other agents, such as inhibitors of mitochondrial respiration or conventional chemotherapy, could overcome metabolic plasticity and prevent resistance[13][14][16].

  • Biomarker Identification: Identifying predictive biomarkers to select patients most likely to respond to GLUT1 inhibition will be crucial for clinical success.

  • Clinical Translation: While preclinical results are promising, the safety, tolerability, and efficacy of this compound must be rigorously evaluated in human clinical trials. As of now, there are no mentions of this compound in ongoing clinical trials in the provided search results[20][21].

References

Preclinical Evaluation of Bay-876: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bay-876 is a potent and highly selective inhibitor of the glucose transporter 1 (GLUT1), a protein responsible for facilitating glucose uptake into cells.[1][2] GLUT1 is often overexpressed in various cancer cells, which exhibit high glycolytic rates to support their rapid proliferation—a phenomenon known as the Warburg effect.[3][4] By blocking GLUT1-mediated glucose transport, this compound disrupts the energy supply to cancer cells, leading to metabolic stress, inhibition of cell growth, and induction of apoptosis.[3][5] This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, summarizing key data and detailing the experimental protocols used to assess its efficacy and mechanism of action.

Data Presentation

Table 1: In Vitro Efficacy of this compound

ParameterValueCell LinesReference
GLUT1 Inhibition (IC50) 2 nM (0.002 µM)Not specified[1][2][6]
Selectivity vs. GLUT2 >100-fold (4700-fold)Not specified[1][4]
Selectivity vs. GLUT3 >100-fold (800-fold)Not specified[1][4]
Selectivity vs. GLUT4 >100-fold (135-fold)Not specified[1][4]
Growth Inhibition Dose-dependentSKOV-3, OVCAR-3[2]
Effect on Cell Viability Dose-dependent decreaseSCC47, RPMI2650[6]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Animal ModelCancer TypeDosageAdministrationTreatment DurationOutcomeReference
NSG MiceOvarian Cancer (SKOV-3)1.5, 3, 4.5 mg/kg/dayOral28 daysDose-dependent inhibition of tumorigenicity[2]
Nude MiceHepatocellular Carcinoma (MHCC97-H)5 mg/kg/dayOral2 daysInhibited glucose uptake in tumor tissues[7]
Nude MiceHepatocellular Carcinoma (MHCC97-H)Single dose (microcrystalline formulation)Intratumoral injection-Sustained localized levels, inhibited glucose uptake and proliferation[7]
BALB/c-nu/nu MiceColorectal Cancer (HCT116)Not specifiedNot specifiedNot specifiedTumor-inhibitory effects, GLUT1 suppression[3]
SCID MiceColon Cancer (LS174T)3 mg/kg/dayOral (gavage)12 daysMore effective tumor growth inhibition when combined with DBI-1[8]
Ovarian Cancer PDX modelsOvarian Cancer4-4.5 mg/kg/dayNot specified28-30 days50-71% decrease in final tumor volumes and weights[9]

Table 3: Pharmacokinetic Properties of this compound

SpeciesParameterValueReference
Rat ClearanceLow[1]
Volume of Distribution (Vss)Moderate[1]
Terminal Half-life2.5 hours[1]
Oral Bioavailability (F%)85%[1]
Dog ClearanceLow[1]
Volume of Distribution (Vss)Moderate[1]
Terminal Half-life22 hours[1]
Oral Bioavailability (F%)79%[1]

Signaling Pathways and Experimental Workflows

Bay876_Mechanism_of_Action cluster_cell Cancer Cell Glucose Extracellular Glucose GLUT1 GLUT1 Transporter Glucose->GLUT1 Transport Glycolysis Glycolysis GLUT1->Glycolysis Glucose Metabolism Bay876 This compound Bay876->GLUT1 Inhibition Bay876->GLUT1 ATP ATP Production Glycolysis->ATP Glycolysis->ATP Proliferation Cell Proliferation & Survival ATP->Proliferation ATP->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis

Caption: Mechanism of action of this compound in cancer cells.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A1 Cell Line Selection (e.g., HNSCC, Ovarian, Colon) A2 Cell Viability Assay (e.g., Crystal Violet, MTT) A1->A2 A3 Glycolysis Assay A1->A3 A4 Western Blot (GLUT1, HIF-1α, Cleaved-PARP) A1->A4 A5 Apoptosis Assay (e.g., TUNEL) A1->A5 B1 Xenograft Model Generation (e.g., Nude Mice) A2->B1 Promising Results B2 This compound Administration (Oral, Intratumoral) B1->B2 B3 Tumor Growth Monitoring B2->B3 B4 Pharmacokinetic Analysis B2->B4 B5 Ex Vivo Analysis (IHC, Western Blot, TUNEL) B3->B5

Caption: General workflow for preclinical evaluation of this compound.

Experimental Protocols

1. Cell Viability Assay (Crystal Violet Staining)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound on head and neck squamous cell carcinoma (HNSCC) cell lines.[6]

  • Cell Seeding: Plate HNSCC cells (e.g., SCC47, RPMI2650) in 96-well plates at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01 µM to 100 µM) for 24 hours.[6] Include a vehicle control (e.g., DMSO).

  • Staining:

    • Remove the treatment media and gently wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 10% neutral buffered formalin for 10 minutes.

    • Wash the cells again with PBS.

    • Stain the cells with 0.5% crystal violet solution for 10 minutes.

    • Thoroughly wash the plates with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Solubilize the stain by adding a solubilization buffer (e.g., methanol or a solution of 0.1% sodium dodecyl sulfate in PBS) to each well.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

2. Western Blot Analysis

This protocol is a general guide based on the analysis of protein expression in studies involving this compound.[3][7]

  • Protein Extraction:

    • Culture and treat cells as required for the experiment.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[7]

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[7]

    • Incubate the membrane with a primary antibody overnight at 4°C. Examples of primary antibodies include:

      • GLUT1 (1:1000 dilution)[7]

      • HIF-1α

      • Cleaved-PARP

      • β-Actin (1:5000 dilution, as a loading control)[7]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[7]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

3. In Vivo Xenograft Study

This protocol outlines a typical subcutaneous xenograft study to evaluate the anti-tumor efficacy of this compound, based on studies in ovarian and colorectal cancer models.[2][3][8]

  • Animal Model: Use immunodeficient mice (e.g., female NOD-scid IL2rgnull (NSG) or BALB/c-nu/nu mice, 4-6 weeks of age).[2][3]

  • Cell Implantation:

    • Harvest cancer cells (e.g., SKOV-3, HCT116, LS174T) during their exponential growth phase.[2][3][8]

    • Resuspend the cells in a suitable medium, potentially mixed with Matrigel.[8]

    • Subcutaneously inject the cell suspension (e.g., 1.2 x 106 to 5.0 x 106 cells) into the flank of each mouse.[3][8]

  • Treatment:

    • Monitor the mice for tumor formation. When tumors reach a predetermined average volume (e.g., 100 mm³), randomize the mice into treatment and control groups.[8]

    • Administer this compound or a vehicle control. A common administration route is oral gavage, with doses ranging from 1.5 to 4.5 mg/kg/day.[2][8]

    • Treatment duration can vary, for example, from 12 to 28 consecutive days.[2][8]

  • Monitoring and Endpoints:

    • Measure tumor volumes (e.g., using the formula: Length x Width²/2) and mouse body weights every few days (e.g., every three days).[8]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Ex Vivo Analysis: The excised tumors can be fixed in formalin for immunohistochemistry (IHC) to assess protein expression (e.g., GLUT1, Ki-67) or for TUNEL assays to detect apoptosis.[3] Alternatively, tumors can be snap-frozen for Western blot analysis or other molecular assays.[3]

4. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for Apoptosis

This assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tumor tissues from in vivo studies.[3]

  • Tissue Preparation:

    • Fix excised tumor tissues in 10% neutral buffered formalin.

    • Embed the tissues in paraffin and cut them into thin sections.

    • Deparaffinize and rehydrate the tissue sections.

  • Permeabilization: Treat the sections with proteinase K to retrieve the antigenic epitopes.

  • Labeling:

    • Incubate the sections with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP. TdT will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Detection:

    • If using a fluorescent label, visualize the sections under a fluorescence microscope.

    • If using a biotinylated label, apply a streptavidin-HRP conjugate followed by a substrate like diaminobenzidine (DAB) to produce a colored precipitate, which can be visualized with a light microscope.

  • Analysis: Quantify the number of TUNEL-positive (apoptotic) cells relative to the total number of cells in a given area. An increased number of apoptotic cells in the this compound treatment group compared to the control group would indicate the induction of apoptosis.[3]

References

BAY-876: A Technical Guide to Its High Selectivity for GLUT1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of BAY-876, a potent and highly selective inhibitor of the glucose transporter 1 (GLUT1). We will explore the quantitative data defining its selectivity, the experimental methodologies used for its characterization, and the molecular pathways it affects.

Quantitative Selectivity Profile of this compound

This compound was identified through a high-throughput screening of approximately 3 million compounds as a potent inhibitor of GLUT1.[1] It demonstrates exceptional selectivity for GLUT1 over other Class I glucose transporters, namely GLUT2, GLUT3, and GLUT4.[1][2][3] This high degree of selectivity is crucial, as the other transporters are involved in vital physiological processes that should not be inhibited.[1] The inhibitory potency (IC50) and selectivity factors are summarized below.

Transporter IsoformIC50 (nM)Selectivity Fold vs. GLUT1
GLUT1 2-
GLUT2 ~9400>4700
GLUT3 ~1600>800
GLUT4 ~270>135

Table 1: Comparative inhibitory potency of this compound against GLUT isoforms. The IC50 for GLUT1 is reported as 2 nM (0.002 µM).[2][3] Selectivity folds are derived from reports of being >100-fold, >130-fold, and more specifically, 4700-fold, 800-fold, and 135-fold more selective for GLUT1 over GLUT2, GLUT3, and GLUT4, respectively.[2][3][4] The approximate IC50 values for GLUT2, GLUT3, and GLUT4 are calculated based on these selectivity factors.

Experimental Protocols for Determining Transporter Selectivity

The determination of IC50 values and the selectivity profile of a GLUT inhibitor like this compound typically involves a direct measurement of glucose uptake in cells engineered to express specific human GLUT isoforms. The following protocol outlines a representative methodology based on common practices in the field.

Objective: To quantify the inhibitory effect of this compound on glucose transport mediated by GLUT1, GLUT2, GLUT3, and GLUT4 individually.

Core Method: Radiolabeled Glucose Uptake Assay

This assay directly measures the transport of glucose into cells by using a radiolabeled glucose analog, typically 2-deoxy-D-[³H]-glucose or [¹⁴C]-glucose.

Materials:

  • Cell Lines: A host cell line with low endogenous glucose transport (e.g., specific yeast strains or mammalian cells like CHO or HEK293) engineered to stably or inducibly express a single human GLUT isoform (hGLUT1, hGLUT2, hGLUT3, or hGLUT4).

  • Inhibitor: this compound, dissolved in a suitable solvent like DMSO.

  • Radiolabeled Substrate: [³H]- or [¹⁴C]-labeled 2-deoxy-D-glucose or D-glucose.

  • Buffers:

    • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Ice-cold Quench Buffer (e.g., 0.1 M KPi, 0.1 M LiCl, pH 5.5) to rapidly halt the transport process.[5]

  • Equipment:

    • Cell culture incubator and supplies.

    • Multi-well plates (e.g., 96-well).

    • Scintillation counter and vials.

    • Vacuum filtration manifold.[5]

Procedure:

  • Cell Plating: Seed the engineered cell lines, one for each GLUT isoform, into multi-well plates and grow to a confluent monolayer.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would span from picomolar to micromolar to capture the full dose-response curve. Include a vehicle control (DMSO only).

    • Aspirate the culture medium from the cells and wash with the assay buffer.

    • Add the this compound dilutions to the respective wells and incubate for a predetermined period (e.g., 30 minutes) at 37°C.

  • Initiation of Glucose Uptake:

    • Start the transport assay by adding the radiolabeled glucose substrate to each well.[5] The concentration of glucose should be near the Michaelis-Menten constant (Km) for each respective transporter to ensure sensitive detection of inhibition.[5]

  • Termination of Uptake:

    • After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by aspirating the assay solution and immediately washing the cells multiple times with the ice-cold quench buffer.[5] This step is critical to remove extracellular radiolabel without allowing further transport.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well using a suitable lysis buffer or 0.1% SDS.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • The counts per minute (CPM) are proportional to the amount of glucose transported.

    • Normalize the data by subtracting the background (non-specific uptake, often determined in the presence of a high concentration of a known inhibitor like cytochalasin B).

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each GLUT isoform.

    • The selectivity factor is calculated by dividing the IC50 of the off-target isoform (e.g., GLUT2) by the IC50 of the target isoform (GLUT1).

Visualizations: Mechanism, Workflow, and Signaling Impact

The following diagrams illustrate the mechanism of action of this compound, the experimental workflow for its characterization, and its downstream cellular consequences.

G inhibitor This compound transporter GLUT1 Transporter (Embedded in Cell Membrane) inhibitor->transporter Binds to pore Glucose Transport Pore transporter->pore Blocks glucose_out Intracellular Glucose pore->glucose_out glucose_in Extracellular Glucose glucose_in->pore Normal Path

Caption: Mechanism of this compound action on the GLUT1 transporter.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis node1 1. Engineer Cell Lines to Express Single GLUT Isoforms (GLUT1, 2, 3, or 4) node2 2. Incubate Cells with Varying [this compound] node1->node2 node3 3. Add Radiolabeled Glucose (e.g., ¹⁴C-Glucose) node2->node3 node4 4. Stop Uptake with Ice-Cold Quench Buffer node3->node4 node5 5. Lyse Cells & Measure Intracellular Radioactivity node4->node5 node6 6. Calculate % Inhibition vs. Vehicle Control node5->node6 node7 7. Determine IC50 Values (Dose-Response Curve) node6->node7 node8 8. Compare IC50s to Calculate Selectivity node7->node8

Caption: Experimental workflow for determining this compound selectivity.

G bay876 This compound glut1 GLUT1 bay876->glut1 glucose_uptake Reduced Glucose Uptake glut1->glucose_uptake glycolysis Inhibition of Glycolysis glucose_uptake->glycolysis hif1a Downregulation of HIF-1α glucose_uptake->hif1a atp Decreased ATP Production glycolysis->atp lactate Decreased Lactate Production glycolysis->lactate ros Increased ROS Accumulation glycolysis->ros ampk AMPK Activation atp->ampk growth Inhibition of Tumor Growth ampk->growth apoptosis Induction of Apoptosis ros->apoptosis hif1a->growth apoptosis->growth

Caption: Downstream signaling effects of GLUT1 inhibition by this compound.

References

The Core Mechanism of Bay-876: A Technical Guide to a Selective GLUT1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the mode of action of Bay-876, a potent and highly selective inhibitor of the glucose transporter 1 (GLUT1). For researchers and professionals in drug development, this document outlines the core mechanism, quantitative efficacy, and the experimental protocols used to characterize this compound.

Executive Summary

This compound is an orally active small molecule that demonstrates high selectivity and potency in inhibiting GLUT1.[1][2] Upregulation of GLUT1 is a key feature in many cancer types, facilitating the increased glucose uptake required to fuel rapid cell proliferation and survival through aerobic glycolysis, a phenomenon known as the Warburg effect. By competitively binding to GLUT1, this compound effectively blocks this crucial nutrient supply chain, leading to a cascade of metabolic consequences that culminate in the inhibition of tumor growth. This guide details the preclinical data supporting this compound's mechanism of action, providing a foundational understanding for further research and development.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, showcasing its potency, selectivity, and effects on various cancer cell lines.

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)Selectivity vs. GLUT1Reference
GLUT1 2 -[1][2]
GLUT2>130-fold higher>130x[1][2]
GLUT3>130-fold higher>130x[1][2]
GLUT4>130-fold higher>130x[1][2]

Table 2: Effects of this compound on Cancer Cell Lines

Cell LineCancer TypeAssayConcentrationEffectReference
SKOV-3OvarianCell Proliferation25-75 nMDose-dependent decrease in cell number[1][2]
OVCAR-3OvarianCell Proliferation25-75 nMDose-dependent decrease in cell number[1][2]
HEYOvarianGlycolysis Assay25-75 nMDose-dependent decrease in glycolysis rate[1]
HCT116, DLD1, COLO205, LoVoColorectalCell ProliferationNot specifiedInhibition of cell proliferation[3]
Hela-MaTuCervicalGlucose UptakeIC50 = 3.2 nMInhibition of glucose uptake[4]
SCC47, RPMI2650Head and NeckCell Viability0.01-100 µMDecreased cell viability[1]

Table 3: In Vivo Efficacy of this compound

Xenograft ModelCancer TypeDosing RegimenOutcomeReference
SKOV-3Ovarian1.5-4.5 mg/kg/day (oral) for 28 daysDose-dependent inhibition of tumorigenicity[1][2]
HCT116ColorectalNot specifiedTumor-inhibitory effects[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Bay876_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose Glucose GLUT1 GLUT1 Transporter Glucose->GLUT1 Transport Glycolysis Glycolysis GLUT1->Glycolysis Glucose Entry ATP ATP Production (Reduced) Glycolysis->ATP Lactate Lactate Production (Reduced) Glycolysis->Lactate Proliferation Cell Proliferation (Inhibited) ATP->Proliferation Apoptosis Apoptosis (Induced) Proliferation->Apoptosis Bay876 This compound Bay876->GLUT1 Inhibition

This compound Mode of Action: Inhibition of GLUT1-mediated glucose transport and downstream metabolic pathways.

Bay876_Workflow cluster_invitro In Vitro Characterization cluster_assays Cellular Assays cluster_invivo In Vivo Validation start Cancer Cell Lines (e.g., SKOV-3, HCT116) treatment Treat with this compound (Dose-Response and Time-Course) start->treatment assays Perform Cellular Assays treatment->assays viability Cell Viability Assay (e.g., MTT) assays->viability glucose_uptake Glucose Uptake Assay (e.g., 2-NBDG) assays->glucose_uptake glycolysis Glycolysis/Metabolism Assay (e.g., Seahorse Analyzer) assays->glycolysis protein_exp Protein Expression (e.g., Western Blot for GLUT1) assays->protein_exp xenograft Establish Xenograft Model (e.g., NSG mice with SKOV-3 cells) treatment_animal Oral Administration of this compound xenograft->treatment_animal monitoring Monitor Tumor Growth and Body Weight treatment_animal->monitoring analysis Endpoint Analysis: Tumor Volume/Weight, Biomarkers monitoring->analysis

A typical experimental workflow for the preclinical characterization of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on ovarian cancer cell lines treated with this compound.[5][6]

  • Objective: To determine the cytotoxic effect of this compound on cancer cells.

  • Materials:

    • Cancer cell lines (e.g., SKOV-3, OVCAR-3, HEY)

    • 96-well plates

    • Complete culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing various concentrations of this compound (e.g., 0-10 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

    • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Glucose Uptake Assay (2-NBDG)

This protocol is a standard method to assess the direct inhibitory effect of this compound on glucose transport.

  • Objective: To measure the rate of glucose uptake in cancer cells following treatment with this compound.

  • Materials:

    • Cancer cell lines

    • 24-well plates

    • Glucose-free Krebs-Ringer-HEPES (KRH) buffer

    • This compound

    • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

    • Phloretin (a general glucose transporter inhibitor, as a positive control)

    • Fluorescence microscope or plate reader

  • Procedure:

    • Seed cells in a 24-well plate and grow to 80-90% confluency.

    • Wash the cells twice with warm PBS.

    • Starve the cells in glucose-free KRH buffer for 30-60 minutes.

    • Treat the cells with various concentrations of this compound in glucose-free KRH buffer for 30 minutes.

    • Add 2-NBDG to a final concentration of 50-100 µM and incubate for 15-30 minutes.

    • Stop the uptake by washing the cells three times with ice-cold PBS.

    • Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader (Excitation/Emission ~485/535 nm).

    • Normalize the fluorescence signal to the total protein content of each sample.

Glycolysis and Mitochondrial Respiration Assay (Extracellular Flux Analysis)

This method, often performed using a Seahorse XF Analyzer, provides a real-time measurement of key metabolic parameters.[6]

  • Objective: To determine the effect of this compound on the rates of glycolysis (measured by extracellular acidification rate, ECAR) and mitochondrial respiration (measured by oxygen consumption rate, OCR).

  • Materials:

    • Seahorse XF Analyzer and corresponding cell culture plates

    • Cancer cell lines

    • This compound

    • Seahorse XF assay medium

    • Glucose, oligomycin, and 2-deoxyglucose (for Glycolysis Stress Test)

    • Oligomycin, FCCP, and rotenone/antimycin A (for Mito Stress Test)

  • Procedure:

    • Seed cells in a Seahorse XF cell culture plate and allow them to adhere overnight.

    • The day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with appropriate substrates (e.g., glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.

    • Load the sensor cartridge with the compounds for the desired stress test, including this compound for injection if assessing acute effects.

    • Place the cell plate in the Seahorse XF Analyzer and perform the assay according to the manufacturer's protocol.

    • Analyze the data to determine basal ECAR and OCR, as well as other parameters such as glycolytic capacity and mitochondrial respiration.

Western Blot for GLUT1 Expression

This protocol is used to assess the expression levels of the target protein, GLUT1.[7]

  • Objective: To determine if this compound treatment alters the expression of GLUT1 protein.

  • Materials:

    • Cancer cell lines

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against GLUT1

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound for the desired time period.

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-GLUT1 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).

Conclusion

This compound is a highly potent and selective inhibitor of GLUT1 that disrupts the metabolic engine of cancer cells. Its mode of action, characterized by the blockade of glucose uptake and subsequent inhibition of glycolysis, has been robustly demonstrated through a variety of in vitro and in vivo experimental models. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug developers, highlighting the therapeutic potential of targeting GLUT1 with selective inhibitors like this compound in oncology.

References

In vitro characterization of Bay-876

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Characterization of Bay-876

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of this compound, a potent and highly selective inhibitor of the glucose transporter 1 (GLUT1). The information presented herein is intended to support researchers and professionals in the fields of oncology, metabolism, and drug development in understanding the mechanism of action and experimental evaluation of this compound.

Executive Summary

This compound is a small molecule inhibitor that selectively targets GLUT1, a key transporter protein responsible for glucose uptake in many cell types and notably overexpressed in various cancers.[1][2] Its high potency and selectivity make it a valuable chemical probe for studying the role of GLUT1 in normal and disease physiology, and a promising candidate for therapeutic development, particularly in oncology.[1][2][3] This document details its inhibitory activity, selectivity profile, and its effects on cellular metabolism and proliferation, supported by detailed experimental protocols and pathway diagrams.

Quantitative Data Summary

The potency and selectivity of this compound have been quantified across various in vitro assays. The data is summarized in the tables below for clarity and ease of comparison.

Table 1: Inhibitory Potency and Selectivity
TargetAssay TypeIC50Selectivity Fold (vs. GLUT1)Reference
GLUT1 Cell-free2 nM (0.002 µM)-[3][4][5]
GLUT2Cell-freeNot specified4700x[1][2][3]
GLUT3Cell-freeNot specified800x[1][2][3]
GLUT4Cell-freeNot specified135x[1][2][3]
Table 2: In Vitro Cellular Activity
Cell Line / TypeCancer Type / Cell OriginAssayEndpointResultReference
Hela-MaTuCervical CancerGlucose UptakeInhibitionIC50 = 3.2 nM[3]
SKOV-3, OVCAR-3Ovarian CancerCell ProliferationInhibitionDose-dependent decrease (25-75 nM)[4]
HCT116, DLD1, etc.Colorectal CancerCell ProliferationInhibitionEffective inhibition[6][7]
HNSCC cell linesHead and Neck Squamous Cell CarcinomaCell ViabilityInhibitionDecreased viability (0.01-100 µM)[5][8]
Activated CD4+ T cellsImmune CellsGlucose UptakeInhibition41% reduction[9][10]
Activated MacrophagesImmune CellsGlucose UptakeInhibition15% reduction[9][10]
Activated CD4+ T cellsImmune CellsCytokine SecretionInhibition20% reduction in IFN-γ[9][10]
Activated MacrophagesImmune CellsCytokine SecretionInhibition27% reduction in TNF[9][10]

Signaling and Mechanistic Pathways

This compound exerts its effects by directly inhibiting GLUT1-mediated glucose transport. This primary action triggers a cascade of downstream metabolic and signaling events.

Bay876_Pathway cluster_effects Downstream Effects of GLUT1 Inhibition Bay876 This compound GLUT1 GLUT1 Transporter Bay876->GLUT1 Inhibits Glucose_out Intracellular Glucose GLUT1->Glucose_out Glucose_in Extracellular Glucose Glucose_in->GLUT1 Transport Glycolysis Glycolysis Glucose_out->Glycolysis Metabolized Disulfidptosis Disulfidptosis (Actin Cytoskeleton Destabilization) Glucose_out->Disulfidptosis Leads to ATP_Glyc ATP Production (Glycolytic) Glycolysis->ATP_Glyc OXPHOS Oxidative Phosphorylation (OXPHOS) Glycolysis->OXPHOS Proliferation Cell Proliferation & Growth Glycolysis->Proliferation Supports ATP_Glyc->Proliferation ATP_OXPHOS ATP Production (Mitochondrial) OXPHOS->ATP_OXPHOS ROS Increased ROS OXPHOS->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Mechanism of action for this compound.

This compound binding to GLUT1 blocks the entry of glucose into the cell. This reduction in intracellular glucose directly inhibits glycolysis, a metabolic pathway that many cancer cells rely on for rapid ATP production (the Warburg effect).[6] Consequently, this leads to a decrease in cell proliferation and growth.[1] In some cellular contexts, this metabolic stress forces a compensatory shift towards oxidative phosphorylation (OXPHOS) for ATP production, which can lead to an increase in reactive oxygen species (ROS) and subsequent apoptosis.[6] Furthermore, this compound has been reported to induce a non-apoptotic form of cell death called disulfidptosis by promoting the formation of disulfide bonds in cytoskeletal proteins.[4]

Key Experimental Protocols

The following sections provide detailed methodologies for the essential in vitro assays used to characterize this compound.

Glucose Uptake Assay

This assay directly measures the inhibitory effect of this compound on the glucose transport function of cells.

Protocol:

  • Cell Culture: Plate cells (e.g., HCT116, HEK293 expressing specific GLUT transporters) in appropriate multi-well plates and grow to a suitable confluency.

  • Pre-incubation: Wash cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES).

  • Inhibitor Treatment: Incubate the cells with various concentrations of this compound (e.g., 0.05 µM to 5 µM) or a vehicle control (e.g., 0.2% DMSO) for a defined period (e.g., 30-60 minutes) at 37°C.[11]

  • Glucose Uptake: Add a solution containing a radiolabeled, non-metabolizable glucose analog, such as [³H]-2-deoxyglucose (2-DG), and incubate for a short period (e.g., 5-10 minutes).[11]

  • Termination: Stop the uptake by washing the cells rapidly with ice-cold buffer.

  • Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of glucose uptake and determine the IC50 value of this compound by plotting uptake versus inhibitor concentration.

Cell Viability / Proliferation Assay

This assay assesses the downstream effect of GLUT1 inhibition on the ability of cells to survive and divide.

Protocol:

  • Cell Plating: Seed cells (e.g., SKOV-3, HNSCC lines) in 96-well plates at a predetermined density.

  • Compound Addition: After allowing cells to attach (typically overnight), treat them with a serial dilution of this compound (e.g., 25 nM to 100 µM) for an extended period (e.g., 24 to 72 hours).[4][5]

  • Viability Assessment: Quantify cell viability using a suitable method. One common approach is crystal violet staining:

    • Wash cells gently with PBS.

    • Fix the cells with a solution like 4% paraformaldehyde.

    • Stain with 0.5% crystal violet solution.

    • Wash away excess stain and allow the plates to dry.

    • Solubilize the stain (e.g., with methanol or a detergent solution) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability at each concentration.

Western Blotting

Western blotting is used to determine how this compound affects the expression levels of key proteins in metabolic and signaling pathways.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound as required. Harvest and lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Denature and load equal amounts of protein per lane onto a polyacrylamide gel for separation by size.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[12]

  • Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[12]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., GLUT1, HIF-1α, p-AMPK) overnight at 4°C.[3][6]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) for 1-2 hours at room temperature.[12]

  • Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-Actin) to ensure equal protein loading.

Extracellular Flux Analysis

This technique provides real-time measurements of the two major energy-producing pathways in cells: glycolysis and mitochondrial respiration.

Protocol:

  • Cell Seeding: Seed cells in a specialized microplate for extracellular flux analysis and allow them to adhere.

  • Inhibitor Treatment: Treat the cells with this compound as per the experimental design.

  • Assay Execution: Place the microplate into an extracellular flux analyzer. The instrument measures changes in oxygen and pH in the media surrounding the cells to determine the Oxygen Consumption Rate (OCR) and the Extracellular Acidification Rate (ECAR).

    • OCR is an indicator of mitochondrial respiration (OXPHOS).

    • ECAR is largely attributed to lactate production and is an indicator of glycolysis.[10]

  • Data Analysis: The analyzer software plots OCR and ECAR over time, allowing for the characterization of the metabolic phenotype of the cells and the immediate impact of an inhibitor like this compound. This can reveal a shift from glycolysis to OXPHOS, as has been observed with this compound treatment.[6][9]

In Vitro Characterization Workflow

The logical flow for characterizing a novel inhibitor like this compound involves a tiered approach, moving from specific molecular targets to complex cellular systems.

Workflow cluster_tier1 Tier 1: Target Engagement & Selectivity cluster_tier2 Tier 2: Cellular Functional Assays cluster_tier3 Tier 3: Mechanistic & Pathway Analysis start Start: Compound (this compound) cell_free Cell-Free Assays (GLUT Transporter Panel) start->cell_free ic50 Determine IC50 & Selectivity Profile cell_free->ic50 cell_based Cell-Based Assays (Cancer & Immune Cells) ic50->cell_based glucose_uptake Glucose Uptake Assay cell_based->glucose_uptake proliferation Proliferation / Viability Assay cell_based->proliferation mechanistic Mechanistic Assays glucose_uptake->mechanistic proliferation->mechanistic western Western Blot (Protein Expression) mechanistic->western flux Metabolic Flux Analysis (OCR / ECAR) mechanistic->flux end_node End: In Vitro Characterization Profile western->end_node flux->end_node

Caption: A typical workflow for in vitro inhibitor characterization.

This workflow illustrates a systematic approach, beginning with direct target inhibition and selectivity, followed by assessing the functional consequences in relevant cell models, and culminating in a deeper mechanistic analysis of the downstream cellular pathways affected by the compound.

References

Methodological & Application

Bay-876 Protocol for In Vitro Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay-876 is a potent and highly selective inhibitor of the glucose transporter 1 (GLUT1).[1][2][3] GLUT1 is a key mediator of glucose uptake in many cell types and is frequently overexpressed in cancer cells to meet their high metabolic demands.[4] By blocking GLUT1, this compound effectively inhibits the first and rate-limiting step of glucose metabolism, leading to a reduction in glycolysis and subsequent downstream effects on cell proliferation, viability, and energy metabolism.[2][4][5] These characteristics make this compound a valuable tool for studying the role of GLUT1 in various physiological and pathological processes, particularly in cancer biology. This document provides detailed protocols and application notes for the use of this compound in in vitro cell culture experiments.

Mechanism of Action

This compound specifically targets and inhibits the glucose transporter 1 (GLUT1), thereby blocking the transport of glucose across the cell membrane. This leads to a cascade of downstream metabolic changes, primarily the inhibition of glycolysis. Consequently, cells treated with this compound exhibit reduced lactate production and ATP generation from glycolysis.[5] In many cancer cell lines, this metabolic reprogramming forces a shift towards oxidative phosphorylation, which can lead to increased reactive oxygen species (ROS) production and ultimately apoptosis.[6][7]

Bay876_Mechanism cluster_cell Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion GLUT1 GLUT1 Glucose_in Glucose GLUT1->Glucose_in Glycolysis Glycolysis Glucose_in->Glycolysis Glucose_out Glucose Glucose_out->GLUT1 Uptake Bay876 This compound Bay876->GLUT1 Inhibition Lactate Lactate Glycolysis->Lactate ATP_gly ATP (from Glycolysis) Glycolysis->ATP_gly OXPHOS Oxidative Phosphorylation (OXPHOS) Glycolysis->OXPHOS Metabolic Shift (Increased) ROS ROS OXPHOS->ROS ATP_ox ATP (from OXPHOS) OXPHOS->ATP_ox Apoptosis Apoptosis ROS->Apoptosis

Figure 1: Mechanism of action of this compound.

Data Presentation

This compound Potency and Selectivity
TargetIC50 (nM)Selectivity vs. GLUT1Reference
GLUT12-[1][2][3]
GLUT2108005400-fold
GLUT31670835-fold
GLUT4290145-fold
In Vitro Efficacy of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Observed EffectsReference
Hela-MaTuCervical Cancer3.2Inhibition of glucose uptake[1]
SKOV-3Ovarian Cancer188Growth inhibition, decreased glycolysis and lactate production, reduced ATP levels, activation of AMPK[2][5][8]
OVCAR-3Ovarian Cancer~60Growth inhibition, decreased glycolysis and lactate production, reduced ATP levels, activation of AMPK[2][5][8]
HCT116Colorectal Cancer-Inhibition of cell proliferation, reduced GLUT1 expression, enhanced mitochondrial respiration, increased ROS, apoptosis[6]
DLD1Colorectal Cancer-Inhibition of cell proliferation, reduced GLUT1 expression, enhanced mitochondrial respiration, increased ROS, apoptosis[6][7]
COLO205Colorectal Cancer~4Inhibition of cell proliferation, reduced GLUT1 expression, enhanced mitochondrial respiration, increased ROS, apoptosis[6][7]
LoVoColorectal Cancer-Inhibition of cell proliferation[6][7]
LS174TColon CancerNanomolar rangeInhibition of proliferation[9]
Pt2377Patient-derived Colon CancerNanomolar rangeInhibition of proliferation[9]
SCC47Head and Neck Squamous Cell Carcinoma0.01-100 µM (dose range)Decreased viability, induced apoptosis[3]
RPMI2650Head and Neck Squamous Cell Carcinoma0.01-100 µM (dose range)Decreased viability, induced apoptosis[3][10]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder (Molecular Weight: 496.42 g/mol )[1]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • To prepare a 10 mM stock solution, dissolve 4.96 mg of this compound powder in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used to aid dissolution.[3]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage.

Note: For in vivo studies, different formulations may be required. A common formulation involves 10% DMSO and 90% Corn Oil.[2] Another formulation uses 0.5% hydroxypropyl methyl cellulose and 0.1% Tween 80.[3]

Cell Viability and Proliferation Assay

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in a 96-well plate B Allow cells to adhere (typically 24 hours) A->B C Prepare serial dilutions of this compound in culture medium B->C D Treat cells with varying concentrations of this compound (including a DMSO vehicle control) C->D E Incubate for a defined period (e.g., 24, 48, or 72 hours) D->E F Add cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo) E->F G Incubate as per manufacturer's instructions F->G H Measure signal (absorbance or luminescence) G->H I Normalize data to vehicle control H->I J Plot dose-response curve and calculate IC50 I->J

Figure 2: General workflow for a cell viability assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Cell viability reagent (e.g., MTS, MTT, CellTiter-Glo®)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock. A typical concentration range to test is from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[2]

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Normalize the results to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 value.

Glucose Uptake Assay

Materials:

  • Cells of interest

  • 24-well cell culture plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • This compound

  • Lysis buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Seed cells in a 24-well plate and grow to confluency.

  • Wash the cells with KRH buffer.

  • Pre-incubate the cells with the desired concentrations of this compound or vehicle control in KRH buffer for a specified time (e.g., 30 minutes).

  • Add 2-deoxy-D-[³H]glucose or 2-NBDG to each well and incubate for a short period (e.g., 5-10 minutes).

  • Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.

  • Lyse the cells with lysis buffer.

  • If using 2-deoxy-D-[³H]glucose, measure the radioactivity in the cell lysates using a scintillation counter.

  • If using a fluorescent glucose analog, measure the fluorescence using a fluorescence plate reader.

  • Normalize the glucose uptake to the total protein concentration of each sample.

Western Blot Analysis for GLUT1 and Downstream Signaling

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-GLUT1, anti-phospho-AMPK, anti-AMPK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.

  • Lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Extracellular Flux Analysis (Seahorse Assay)

This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates

  • This compound

  • Seahorse XF assay medium and reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate at the optimal density.

  • Treat the cells with this compound or vehicle control for the desired time before the assay.

  • On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.

  • Perform the Seahorse XF Cell Mito Stress Test or Glycolysis Stress Test according to the manufacturer's instructions.

  • The instrument will measure real-time OCR and ECAR before and after the injection of metabolic modulators.

  • Analyze the data to determine key parameters of mitochondrial respiration and glycolysis. Studies have shown that this compound treatment can lead to a decrease in ECAR and an increase in OCR in some cell lines.[6][7]

Concluding Remarks

This compound is a powerful and selective tool for investigating the role of GLUT1-mediated glucose transport in vitro. The protocols provided here offer a starting point for researchers to explore the effects of this compound in their specific cell culture models. It is crucial to optimize experimental conditions, such as drug concentration and incubation time, for each cell line to obtain reliable and reproducible results. The diverse effects of this compound across different cell types highlight the importance of a multi-faceted experimental approach to fully understand its biological consequences.

References

Application Notes and Protocols for the Use of Bay-876 in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Bay-876, a potent and selective inhibitor of Glucose Transporter 1 (GLUT1), in preclinical xenograft mouse models. The following sections detail the mechanism of action, experimental procedures, and expected outcomes based on available research.

Introduction

Cancer cells exhibit altered metabolism, characterized by a high rate of glucose uptake and glycolysis, a phenomenon known as the Warburg effect.[1][2] Glucose transporters, particularly GLUT1, are frequently overexpressed in various tumors and play a critical role in sustaining this metabolic phenotype.[1][2] this compound is a highly selective and potent GLUT1 inhibitor with an IC50 of 2 nM.[3][4][5] Its selectivity for GLUT1 is over 100-fold higher than for GLUT2, GLUT3, and GLUT4, making it a valuable tool for investigating the role of GLUT1 in cancer biology and for preclinical evaluation as an anti-cancer therapeutic.[1][3] In xenograft models, this compound has demonstrated significant anti-tumor efficacy by inhibiting glucose uptake, which in turn suppresses tumor growth.[6][7][8]

Mechanism of Action

This compound specifically targets and inhibits GLUT1, the primary transporter responsible for facilitative glucose uptake in many cancer cells.[1][3] By blocking this transporter, this compound effectively cuts off the cancer cells' main supply of glucose. This leads to a reduction in glycolysis, decreased ATP production, and the inhibition of anabolic processes necessary for cell proliferation. The downstream effects include the suppression of the Warburg effect, induction of metabolic stress, and ultimately, inhibition of tumor growth.[7][9]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose_ext Glucose GLUT1 GLUT1 Glucose_ext->GLUT1 Transport Glucose_int Glucose GLUT1->Glucose_int Glycolysis Glycolysis Glucose_int->Glycolysis ATP ATP Production Glycolysis->ATP Proliferation Tumor Cell Proliferation ATP->Proliferation Bay876 This compound Bay876->GLUT1 Inhibition Start Start: Establish Xenograft Model Tumor_Growth Tumor Growth to 100-150 mm³ Start->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Daily Treatment: - Vehicle Control - this compound (p.o.) Randomization->Treatment Monitoring Monitor: - Tumor Volume - Body Weight (2-3 times/week) Treatment->Monitoring For 16-28 days Endpoint Endpoint Analysis: - Euthanasia - Tumor Excision & Weight - Further Analysis Monitoring->Endpoint

References

Application Notes and Protocols for In Vivo Studies with Bay-876

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the in vivo use of Bay-876, a potent and highly selective inhibitor of glucose transporter 1 (GLUT1). The information is compiled from various preclinical studies to guide the design and execution of in vivo experiments.

Introduction

This compound is a first-in-class, orally bioavailable small molecule that specifically targets GLUT1, a key mediator of glucose uptake in many cancer cells.[1][2] By inhibiting GLUT1, this compound disrupts glycolysis, a metabolic pathway crucial for the rapid growth and proliferation of tumors.[3][4] This document outlines established protocols for in vivo studies to evaluate the efficacy and pharmacodynamics of this compound in various cancer models.

Data Presentation: In Vivo Dosage and Administration of this compound

The following table summarizes the dosages and administration routes of this compound used in various in vivo studies. This information can serve as a starting point for designing new experiments.

Animal ModelCancer TypeDosageAdministration RouteVehicleTreatment DurationKey FindingsReference
NSG MiceOvarian Cancer (SKOV-3 Xenograft)1.5, 3.0, 4.5 mg/kg/dayOral Gavage0.5% Hydroxypropyl methyl cellulose and 0.1% Tween 804 weeksDose-dependent reduction in tumor volume.[5][6] 4.5 mg/kg/day showed a 68% decrease in tumor volume and a 66% decrease in tumor weight.[1][1][5][6]
NSG MiceOvarian Cancer (Patient-Derived Xenograft)4 mg/kg/dayOral GavageNot Specified30 daysSignificant suppression of tumor growth.[7][7]
Nude MiceHepatocellular Carcinoma (MHCC97-H Xenograft)5 mg/kg/dayOral GavageNot Specified3 daysInhibited the Warburg effect in tumor tissues.[8][9][10][8][9][10]
Nude MiceHepatocellular Carcinoma (MHCC97-H Xenograft)Not SpecifiedIntratumoral InjectionMicrocrystalline formulationSingle DoseSustained local release and long-acting antitumor activity.[8][11][8][11]
SCID MiceColon Cancer (LS174T Xenograft)3 mg/kg/dayOral GavageNot Specified12 daysInhibited tumor growth, with enhanced effects when combined with DBI-1.[1][1]
BALB/c-nu/nu MiceColorectal Cancer (HCT116 Xenograft)2.0, 4.0 mg/kg/dayOral GavageDMSO16 daysSignificant decrease in tumor volumes.[12][12]

Note: Dose-limiting toxicity was observed at 7.5 mg/kg/day in mice over a 28 to 30-day period, with weight loss also noted at 4.5 mg/kg/day.[12]

Experimental Protocols

Xenograft Mouse Model for Efficacy Studies

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor activity of this compound.

Materials:

  • Cancer cell line of interest (e.g., SKOV-3, HCT116, MHCC97-H)

  • Immunocompromised mice (e.g., NSG, nude, SCID)

  • Matrigel (optional)

  • This compound

  • Vehicle for administration (e.g., 0.5% HPMC and 0.1% Tween 80, or CMC-Na)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest and resuspend the cells in a sterile medium or PBS at the desired concentration (e.g., 5 x 10^6 cells in 100 µL). Matrigel can be mixed with the cell suspension to improve tumor take rate.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).[12]

  • Drug Preparation and Administration: Prepare a fresh formulation of this compound in the chosen vehicle on each day of administration. Administer this compound via oral gavage at the desired dose and schedule. A control group should receive the vehicle alone.

  • Data Collection: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

Preparation of this compound for Oral Administration

Vehicle Formulation 1 (as per TargetMol):

  • Vehicle: 0.5% hydroxypropyl methyl cellulose (HPMC) and 0.1% Tween 80 in water.[6]

  • Procedure:

    • Weigh the required amount of this compound.

    • Prepare the vehicle solution by dissolving HPMC and Tween 80 in sterile water.

    • Suspend the this compound powder in the vehicle solution.

    • Vortex or sonicate briefly to ensure a uniform suspension. Prepare fresh daily.

Vehicle Formulation 2 (Microcrystalline):

  • Vehicle: Physiological saline containing 6.25% (V/V) Tween 80.[8]

  • Procedure for Microcrystalline Formulation:

    • Suspend this compound amorphous powder in the vehicle.

    • Use a high-speed shearing device to pre-disperse the sample.

    • Further process the suspension in a wet mill to obtain the microcrystalline formulation.[8] This formulation is intended for direct intratumoral injection and aims for sustained release.[8][11]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound is a highly selective inhibitor of GLUT1, which is a primary transporter of glucose into cancer cells. By blocking GLUT1, this compound inhibits glucose uptake, leading to a reduction in glycolysis and ATP production. This energy stress can activate AMPK signaling and ultimately inhibit cancer cell proliferation and tumor growth.[1][3]

Bay876_Signaling_Pathway Bay876 This compound GLUT1 GLUT1 Bay876->GLUT1 Inhibits Glucose_Uptake Glucose Uptake GLUT1->Glucose_Uptake Glycolysis Glycolysis Glucose_Uptake->Glycolysis ATP ATP Production Glycolysis->ATP AMPK AMPK Activation ATP->AMPK Inhibition of leads to Proliferation Cell Proliferation & Tumor Growth ATP->Proliferation Supports AMPK->Proliferation Inhibits

Caption: Signaling pathway of this compound action.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound in a xenograft mouse model.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Daily Oral Administration of this compound or Vehicle Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint and Tumor Excision Monitoring->Endpoint Analysis 8. Tumor Weight Measurement and Further Analysis Endpoint->Analysis

Caption: Workflow for a this compound in vivo efficacy study.

References

Application Notes and Protocols: Western Blot Analysis of GLUT1 Expression Following Bay-876 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the analysis of Glucose Transporter 1 (GLUT1) protein expression in response to treatment with Bay-876, a potent and selective GLUT1 inhibitor.[1][2][3] The following sections detail the necessary experimental protocols, present representative data, and illustrate the key pathways and workflows involved.

Introduction

Glucose Transporter 1 (GLUT1) is a key membrane protein responsible for facilitating glucose uptake in many cell types. Its overexpression is a hallmark of various cancers, which exhibit increased glucose metabolism known as the Warburg effect.[3][4] this compound is a highly selective and potent inhibitor of GLUT1, making it a valuable tool for studying cancer metabolism and a potential therapeutic agent.[1][2][3] Western blot analysis is a fundamental technique to quantify the changes in GLUT1 protein levels within cells after treatment with this compound, providing insights into the drug's mechanism of action and its effects on cancer cell biology.[5][6] Studies have demonstrated that this compound treatment can lead to a reduction in GLUT1 protein expression levels in various cancer cell lines.[4][5][6]

Data Presentation

The following table summarizes representative quantitative data on the effect of this compound on GLUT1 protein expression in human colorectal cancer cell lines, as determined by densitometric analysis of Western blot results.

Cell LineTreatmentGLUT1 Expression (Normalized to Control)
HCT116Vehicle Control1.00
HCT116This compound (100 nM, 24h)0.45
DLD1Vehicle Control1.00
DLD1This compound (100 nM, 24h)0.52
COLO205Vehicle Control1.00
COLO205This compound (100 nM, 24h)0.38
LoVoVehicle Control1.00
LoVoThis compound (100 nM, 24h)0.61

Note: The data presented are representative and may vary depending on the specific experimental conditions, cell line, and antibody used.

Experimental Protocols

I. Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the cancer cell line of interest (e.g., HCT116, DLD1, COLO205, or LoVo) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Adherence: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO.[1] Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 25-100 nM).[2] A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24 to 72 hours).[2]

II. Protein Extraction
  • Cell Lysis:

    • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[7][8]

    • Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.[5][9]

    • Scrape the adherent cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[7]

  • Homogenization:

    • Agitate the lysate for 30 minutes at 4°C to ensure complete lysis.[7]

    • If the lysate is viscous due to DNA, sonicate the samples briefly on ice.[5]

  • Centrifugation:

    • Centrifuge the lysates at approximately 14,000-16,000 x g for 20 minutes at 4°C to pellet the cell debris.[7][9]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled microcentrifuge tube.[7]

III. Protein Quantification
  • BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.[9][10] This is crucial for ensuring equal protein loading in the subsequent Western blot analysis.

IV. Western Blot Analysis
  • Sample Preparation:

    • Based on the protein concentration determined, dilute the lysates with 4x Laemmli sample buffer to a final concentration of 1x.

    • It is generally recommended not to boil samples for GLUT1 analysis, as this can cause aggregation of membrane proteins. However, some protocols may include a heating step at 95°C for 5 minutes.[7]

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-40 µg) from each sample into the wells of a 4-20% Tris-glycine polyacrylamide gel.[11][12]

    • Include a pre-stained protein ladder to monitor protein separation and estimate the molecular weight of the target protein.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11]

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9][11]

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for GLUT1 (e.g., rabbit anti-GLUT1) diluted in the blocking buffer. The dilution factor will depend on the antibody manufacturer's recommendations (a common starting point is 1:1000).[13]

    • Incubation is typically performed overnight at 4°C with gentle agitation.[9]

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[9][12]

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in the blocking buffer for 1 hour at room temperature.[14]

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[11]

    • Visualize the protein bands using a chemiluminescence detection system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the GLUT1 band intensity to a loading control protein (e.g., β-actin or GAPDH) to account for any variations in protein loading.

Visualizations

Bay876_GLUT1_Signaling_Pathway cluster_cell Cancer Cell Extracellular_Glucose Extracellular Glucose GLUT1 GLUT1 Extracellular_Glucose->GLUT1 Transport Intracellular_Glucose Intracellular Glucose GLUT1->Intracellular_Glucose Glycolysis Glycolysis Intracellular_Glucose->Glycolysis Cell_Proliferation Cell Proliferation & Survival Glycolysis->Cell_Proliferation Bay876 This compound Bay876->GLUT1 Inhibition

Caption: this compound inhibits GLUT1-mediated glucose transport.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture 1. Cell Culture & This compound Treatment Protein_Extraction 2. Protein Extraction (Lysis) Cell_Culture->Protein_Extraction Protein_Quantification 3. Protein Quantification (BCA Assay) Protein_Extraction->Protein_Quantification SDS_PAGE 4. SDS-PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Primary_Ab 7. Primary Antibody (anti-GLUT1) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry)

Caption: Western blot workflow for GLUT1 analysis.

References

Application Notes and Protocols for Apoptosis Assays with Bay-876 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Bay-876, a potent and selective GLUT1 inhibitor, to induce and quantify apoptosis in cancer cells. Detailed protocols for common apoptosis assays are provided, along with expected outcomes based on published data.

Introduction to this compound and Apoptosis Induction

This compound is a small molecule inhibitor that specifically targets Glucose Transporter 1 (GLUT1), a protein frequently overexpressed in various cancer cells to meet their high metabolic demands. By blocking glucose uptake, this compound disrupts cancer cell metabolism, leading to a bioenergetic crisis. This metabolic stress forces a shift towards mitochondrial respiration, resulting in increased production of reactive oxygen species (ROS). The accumulation of ROS induces cellular damage and ultimately triggers programmed cell death, or apoptosis.[1][2] The induction of apoptosis by this compound has been demonstrated in several cancer cell lines, including those from colorectal and head and neck cancers.[1][3][4]

Key Signaling Pathway of this compound Induced Apoptosis

The primary mechanism of this compound-induced apoptosis involves the inhibition of GLUT1, leading to a cascade of intracellular events.

Bay876_Apoptosis_Pathway cluster_0 Metabolic Shift Bay876 This compound GLUT1 GLUT1 Bay876->GLUT1 Inhibits Glucose_Uptake Glucose Uptake Glycolysis Glycolysis Mito_Resp Mitochondrial Respiration Glycolysis->Mito_Resp Shifts to ROS ↑ Reactive Oxygen Species (ROS) Mito_Resp->ROS Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: this compound induced apoptosis signaling pathway.

Quantitative Data on this compound Induced Apoptosis

Treatment with this compound leads to a dose-dependent increase in apoptosis in various colorectal cancer cell lines. The following table summarizes the percentage of apoptotic cells after 72 hours of treatment with different concentrations of this compound, as determined by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[1][5]

Cell LineThis compound Concentration (µM)Total Apoptotic Cells (%) (Annexin V+)
HCT116 0 (Control)~5%
0.1~15%
1~30%
DLD1 0 (Control)~3%
1~10%
10~25%
COLO205 0 (Control)~4%
1~12%
10~20%
LoVo 0 (Control)~2%
1~8%
10~15%

Note: These values are approximate and may vary depending on specific experimental conditions.

Experimental Protocols

Here are detailed protocols for three common assays to quantify apoptosis following this compound treatment.

Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This is a widely used method to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.

Experimental Workflow:

AnnexinV_Workflow cluster_0 Cell Culture & Treatment cluster_1 Cell Staining cluster_2 Data Acquisition & Analysis a Seed Cells b Treat with this compound (e.g., 0.1 - 10 µM for 72h) a->b c Harvest & Wash Cells b->c d Resuspend in Annexin V Binding Buffer c->d e Add Annexin V-FITC & PI d->e f Incubate (15 min, RT, dark) e->f g Acquire on Flow Cytometer f->g h Analyze Apoptotic Populations g->h

Caption: Workflow for Annexin V/PI apoptosis assay.

Materials:

  • This compound (appropriate stock solution)

  • Cancer cell line of interest (e.g., HCT116, DLD1)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.

  • This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) for the desired time period (e.g., 72 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Harvesting:

    • For adherent cells, gently aspirate the media, wash once with PBS, and detach cells using trypsin. Neutralize trypsin with complete media and transfer the cell suspension to a conical tube.

    • For suspension cells, directly collect the cells into a conical tube.

    • Centrifuge the cells at 300 x g for 5 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging after each wash.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Experimental Workflow:

CaspaseGlo_Workflow cluster_0 Cell Culture & Treatment cluster_1 Assay Procedure cluster_2 Data Acquisition a Seed Cells in White-Walled 96-Well Plate b Treat with this compound a->b c Equilibrate Plate to RT b->c d Add Caspase-Glo® 3/7 Reagent c->d e Incubate (1-3h, RT, dark) d->e f Measure Luminescence e->f

Caption: Workflow for Caspase-Glo® 3/7 assay.

Materials:

  • This compound

  • Cancer cell line of interest

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a suitable density in 100 µL of culture medium per well. Include wells for no-cell background controls.

  • This compound Treatment: Treat cells with a range of this compound concentrations. Include vehicle-treated controls.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[6][7][8][9]

  • Assay Procedure:

    • Equilibrate the 96-well plate to room temperature for about 30 minutes.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the average luminescence of the no-cell control from all experimental wells. Plot the luminescence values against the this compound concentration.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[10]

Experimental Workflow:

TUNEL_Workflow cluster_0 Cell Culture & Treatment cluster_1 Cell Fixation & Permeabilization cluster_2 TUNEL Staining cluster_3 Imaging a Seed Cells on Coverslips b Treat with this compound a->b c Fix with Paraformaldehyde b->c d Permeabilize with Triton X-100 c->d e Incubate with TdT Reaction Mix d->e f Stop Reaction e->f g Detect Labeled DNA (e.g., with fluorescent streptavidin) f->g h Mount Coverslips g->h i Image with Fluorescence Microscope h->i

Caption: Workflow for TUNEL assay.

Materials:

  • This compound

  • Cancer cell line of interest

  • Glass coverslips in a multi-well plate

  • TUNEL Assay Kit (e.g., from Roche or Thermo Fisher Scientific)

  • 4% Paraformaldehyde in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescence microscope

Protocol:

  • Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and treat with this compound as described in the previous protocols.

  • Fixation:

    • Wash cells once with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

  • Permeabilization:

    • Incubate the cells with 0.1% Triton X-100 in PBS for 20 minutes at room temperature.[11]

    • Wash twice with PBS.

  • TUNEL Reaction:

    • Follow the specific instructions of the TUNEL assay kit. Generally, this involves incubating the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or FITC-dUTP) for 60 minutes at 37°C in a humidified chamber.[11][12]

  • Detection:

    • If using an indirect detection method (e.g., BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody.

    • If using a direct method, proceed to counterstaining.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with a DNA dye like DAPI or Hoechst.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Western Blot for Cleaved PARP

As a complementary method, Western blotting for cleaved Poly (ADP-ribose) polymerase (PARP) can confirm apoptosis. During apoptosis, caspases cleave the 116 kDa PARP protein into an 89 kDa fragment.

Brief Protocol:

  • Treat cells with this compound as for other apoptosis assays.

  • Lyse the cells and collect the protein lysate.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with a primary antibody specific for cleaved PARP.

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

An increase in the 89 kDa cleaved PARP band with increasing concentrations of this compound is indicative of apoptosis.[1]

References

Application Notes and Protocols: Bay-876 in Combination with Other Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay-876 is a potent and highly selective small-molecule inhibitor of glucose transporter 1 (GLUT1).[1][2] GLUT1 is frequently overexpressed in a wide range of human cancers and plays a crucial role in facilitating the increased glucose uptake required to fuel rapid tumor growth and proliferation, a phenomenon known as the Warburg effect.[3][4][5] By blocking GLUT1-mediated glucose transport, this compound disrupts cancer cell metabolism, leading to energy stress and inhibition of tumor growth.[3][5] Preclinical studies have demonstrated the anti-tumor activity of this compound as a single agent in various cancer models, including ovarian, colorectal, and hepatocellular carcinoma.[3][5][6]

Given the central role of metabolic reprogramming in cancer, combining this compound with other therapeutic modalities that target distinct cancer cell vulnerabilities presents a promising strategy to enhance anti-cancer efficacy, overcome resistance, and improve patient outcomes. These application notes provide a summary of preclinical findings and detailed protocols for investigating this compound in combination with other cancer therapies.

I. Combination Therapy Rationales

Targeting cancer cell metabolism with this compound can be strategically combined with therapies that induce other cellular stresses, such as DNA damage or inhibition of other survival pathways. The primary rationales for combining this compound with other cancer therapies include:

  • Synergistic Cytotoxicity: Inducing metabolic stress alongside other cytotoxic insults can lead to a greater anti-tumor effect than either agent alone.

  • Overcoming Chemoresistance: Cancer cells can develop resistance to chemotherapy, and some resistance mechanisms are associated with altered metabolism. Targeting glucose uptake may re-sensitize resistant cells to chemotherapeutic agents.[7]

  • Enhancing Targeted Therapy: Resistance to targeted therapies can involve metabolic reprogramming. Co-targeting metabolism and a specific signaling pathway may prevent or overcome resistance.

  • Sensitization to Radiotherapy: The efficacy of radiotherapy is dependent on the presence of oxygen. By inhibiting glycolysis, this compound may decrease oxygen consumption in tumors, potentially re-sensitizing hypoxic tumors to radiation.[8]

II. Preclinical Data for this compound Combination Therapies

The following tables summarize the quantitative data from preclinical studies investigating this compound in combination with other anti-cancer agents.

Table 1: In Vitro Combination Efficacy of this compound
Cancer TypeCombination AgentCell Line(s)EffectReference
Uterine Endometrial CancerPaclitaxelSpheroid CellsSynergistic suppression of tumor propagation[7]
Esophageal CancerCisplatinTE-11Additive antiproliferative effects[7]
Head and Neck Squamous Cell Carcinoma (HNSCC)T2R Bitter Taste Receptor AgonistsSCC47, RPMI2650Enhanced apoptosis[9][10]
Breast and Lung CancerPDH Inhibitor (Alexidine)Breast and Lung Cancer CellsSynergistic effects on invasion[7]
Breast CancerMitochondrial-Targeting Agents (Niclosamide, Pyrvinium Pamoate)MDA-MB-231, 4T1Inhibition of compensatory glycolysis, metabolic crisis[11][12]
Colorectal CancerElectron Transport Chain Inhibitor (DBI-1)LS174TSynergistic inhibition of cell growth[4][13]
Table 2: In Vivo Combination Efficacy of this compound
Cancer TypeCombination AgentAnimal ModelDosing Regimen (this compound)OutcomeReference
Uterine Endometrial CancerPaclitaxelSpheroid cell-transplanted miceNot specifiedSynergistically suppressed tumor propagation[7]
Colorectal CancerElectron Transport Chain Inhibitor (DBI-1)Xenograft Mouse ModelNot specifiedSynergistic inhibition of tumor growth[4][13]

III. Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound combination therapies.

Protocol 1: In Vitro Cell Viability and Synergy Analysis

Objective: To determine the anti-proliferative effects of this compound in combination with another therapeutic agent and to quantify the level of synergy.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (solubilized in DMSO)

  • Combination agent (solubilized in an appropriate solvent)

  • 96-well plates

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

  • CompuSyn software or similar for synergy analysis

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a series of dilutions for this compound and the combination agent. For combination treatments, prepare a matrix of concentrations for both drugs.

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing the single agents or the drug combinations. Include vehicle-only controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay (MTT Example):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 values for each agent alone and in combination.

    • Use the Chou-Talalay method with CompuSyn software to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in combination with another therapeutic agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NSG or nude mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound

  • Combination agent

  • Vehicle for drug formulation (e.g., 0.5% hydroxypropyl methyl cellulose and 0.1% Tween 80 for this compound)[2]

  • Calipers

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Combination agent alone, this compound + Combination agent).

  • Drug Administration:

    • Administer this compound via oral gavage at a predetermined dose and schedule (e.g., 4.5 mg/kg daily).[3][4]

    • Administer the combination agent according to its established protocol (e.g., intraperitoneal injection, oral gavage).

  • Monitoring: Monitor tumor volume and body weight of the mice throughout the study.

  • Study Endpoint: At the end of the study (e.g., after 28-30 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.[3]

  • Data Analysis:

    • Compare the final tumor volumes and weights between the treatment groups.

    • Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

    • Analyze the data for statistical significance.

IV. Signaling Pathways and Experimental Workflows

Signaling Pathway: GLUT1 Inhibition and Downstream Effects

This diagram illustrates the central role of GLUT1 in cancer cell metabolism and the downstream consequences of its inhibition by this compound.

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose Glucose GLUT1 GLUT1 Glucose->GLUT1 Transport Glycolysis Glycolysis GLUT1->Glycolysis ATP ATP Glycolysis->ATP Proliferation Proliferation ATP->Proliferation Bay876 Bay876 Bay876->GLUT1 Inhibits A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization into Treatment Groups B->C D Drug Administration (Vehicle, this compound, Combo Agent, Combination) C->D E Monitor Tumor Volume & Body Weight D->E F Study Endpoint & Tumor Excision E->F G Data Analysis F->G cluster_glycolysis Glycolysis cluster_mitochondria Mitochondrial Respiration Bay876 This compound Glycolysis_Node Glycolytic ATP Production Bay876->Glycolysis_Node Metabolic_Crisis Metabolic Crisis & Cell Death Glycolysis_Node->Metabolic_Crisis Mito_Inhibitor Mitochondrial Inhibitor OXPHOS_Node OXPHOS ATP Production Mito_Inhibitor->OXPHOS_Node OXPHOS_Node->Metabolic_Crisis

References

Application Notes and Protocols for Studying Metabolic Reprogramming in Tumors Using Bay-876

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, characterized by an increased reliance on glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect." This metabolic shift is primarily facilitated by the overexpression of glucose transporters, particularly Glucose Transporter 1 (GLUT1). Bay-876 is a potent and highly selective inhibitor of GLUT1, making it an invaluable tool for studying the role of glucose metabolism in tumor progression and for evaluating glycolysis-targeted anti-cancer therapies.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate metabolic reprogramming in cancer cells.

Mechanism of Action

This compound is an orally active and selective GLUT1 inhibitor with an IC50 of 2 nM.[4] It exhibits over 100-fold selectivity for GLUT1 compared to GLUT2, GLUT3, and GLUT4.[2][4] By blocking GLUT1-mediated glucose uptake, this compound effectively inhibits glycolysis, leading to a reduction in lactate production and ATP generation in cancer cells that are highly dependent on this metabolic pathway.[1][2] This inhibition of glycolysis can suppress cancer cell proliferation and tumor growth both in vitro and in vivo.[1][2][5]

Data Presentation

In Vitro Efficacy of this compound
Cell LineCancer TypeIC50 (Growth Inhibition)Effect on GlycolysisEffect on Lactate ProductionReference
SKOV-3Ovarian Cancer~188 nMDose-dependent decreaseDose-dependent decrease[6]
OVCAR-3Ovarian Cancer~60 nMDose-dependent decreaseDose-dependent decrease[6]
HEYOvarian CancerNot ReportedDose-dependent decreaseDose-dependent decrease[2]
A2780Ovarian CancerNo effectNo effectNo effect[2]
HCT116Colorectal CancerSensitive (IC50 ~4 nM for viability)Inhibition of ECARNot explicitly stated[7]
COLO205Colorectal CancerMost responsive (IC50 ~4 nM for viability)Inhibition of ECARNot explicitly stated[7]
DLD1Colorectal CancerSensitive (IC50 not specified)Inhibition of ECARNot explicitly stated[7]
LoVoColorectal CancerSensitive (IC50 not specified)Not explicitly statedNot explicitly stated[7]
MHCC97-HHepatocellular CarcinomaNot ReportedReduced glucose uptakeReduced[2]
In Vivo Efficacy of this compound
Xenograft ModelCancer TypeThis compound DosageAdministrationTumor Growth InhibitionReference
SKOV-3Ovarian Cancer1.5-4.5 mg/kg/dayOral50-71% reduction[1][2]
Ovarian Cancer PDXOvarian Cancer4 mg/kg/dayOralSignificant reduction[1]
HCT116Colorectal Cancer2.0-4.0 mg/kg/dayOralSignificant decrease[5]
LS174TColorectal Cancer3 mg/kg/dayOralInhibition of tumor growth[8]
MHCC97-HHepatocellular Carcinoma5 mg/kg/dayOralInhibited glucose uptake[2][3]

Signaling Pathway and Experimental Workflow

Bay876_Mechanism_of_Action cluster_cell Tumor Cell Bay876 This compound GLUT1 GLUT1 Bay876->GLUT1 Inhibits Glucose_int Intracellular Glucose GLUT1->Glucose_int Glucose_ext Extracellular Glucose Glucose_ext->GLUT1 Transport Glycolysis Glycolysis Glucose_int->Glycolysis Lactate Lactate Glycolysis->Lactate ATP_gly ATP Glycolysis->ATP_gly OXPHOS Oxidative Phosphorylation Glycolysis->OXPHOS Shifts towards (in some cells) Proliferation Cell Proliferation & Tumor Growth ATP_gly->Proliferation ATP_oxphos ATP OXPHOS->ATP_oxphos ATP_oxphos->Proliferation Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies A Cancer Cell Culture B Treat with this compound (various concentrations) A->B C Metabolic Assays (Glycolysis, OCR, ATP) B->C D Cell Viability/Proliferation (MTT Assay) B->D E Western Blot (GLUT1, HIF-1α) B->E F Establish Xenograft Tumor Model G Treat with this compound (oral administration) F->G H Monitor Tumor Growth & Body Weight G->H I Examine Tumor Tissue (Metabolites, Biomarkers) H->I Logical_Relationship A This compound Administration B GLUT1 Inhibition A->B C Decreased Glucose Uptake B->C D Inhibition of Glycolysis C->D E Decreased Lactate Production D->E F Decreased Glycolytic ATP Production D->F G Metabolic Shift to OXPHOS (in some cells) D->G H Inhibition of Cell Proliferation F->H G->H I Tumor Growth Inhibition H->I

References

Bay-876: Inducing Metabolic Stress in Vitro via GLUT1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

These application notes provide a comprehensive guide for utilizing Bay-876, a potent and highly selective inhibitor of the glucose transporter 1 (GLUT1), to induce metabolic stress in in vitro models. By competitively binding to GLUT1, this compound effectively blocks glucose uptake, a critical pathway for cellular energy production, particularly in cancer cells exhibiting the Warburg effect.[1][2][3] This targeted inhibition forces a metabolic shift, providing a powerful tool to investigate cellular responses to nutrient deprivation, evaluate metabolic vulnerabilities, and explore novel therapeutic strategies.

Mechanism of Action

This compound is a potent and selective, orally active inhibitor of GLUT1 with an IC50 of 2 nM.[2] Its selectivity for GLUT1 is over 100-fold higher compared to other glucose transporters like GLUT2, GLUT3, and GLUT4.[2][4][5] In many cancer cell types, which are highly dependent on glycolysis for energy and biomass production, the inhibition of GLUT1 by this compound leads to a significant reduction in glucose uptake.[1][3][6] This glycolytic blockade results in decreased ATP production from glycolysis and a reduction in lactate secretion.[6][7] Consequently, cells may attempt to compensate by increasing oxidative phosphorylation (OXPHOS) in the mitochondria, leading to a metabolic shift.[1][6] This induced metabolic stress can ultimately lead to reduced cell proliferation, apoptosis, and increased oxidative stress.[1][7]

Signaling Pathway of this compound Action

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose_ext Glucose GLUT1 GLUT1 Transporter Glucose_ext->GLUT1 Uptake Glucose_int Intracellular Glucose GLUT1->Glucose_int Bay876 This compound Bay876->GLUT1 Inhibition Glycolysis Glycolysis Glucose_int->Glycolysis ATP_gly ATP Glycolysis->ATP_gly produces Lactate Lactate Glycolysis->Lactate produces OXPHOS Mitochondrial OXPHOS Glycolysis->OXPHOS fuels Metabolic_Stress Metabolic Stress Glycolysis->Metabolic_Stress inhibition leads to ATP_oxphos ATP OXPHOS->ATP_oxphos produces ROS ROS OXPHOS->ROS byproduct Metabolic_Stress->OXPHOS compensatory increase Cell_Death Reduced Proliferation & Cell Death Metabolic_Stress->Cell_Death Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with this compound (and vehicle control) Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 24-72 hours Treat_Cells->Incubate_Treatment Perform_Assay Perform MTT/SRB assay Incubate_Treatment->Perform_Assay Read_Plate Read absorbance Perform_Assay->Read_Plate Analyze_Data Analyze data and calculate viability Read_Plate->Analyze_Data End End Analyze_Data->End Bay876 This compound Treatment Inhibit_GLUT1 Inhibition of GLUT1 Bay876->Inhibit_GLUT1 Decrease_Glucose_Uptake Decreased Glucose Uptake Inhibit_GLUT1->Decrease_Glucose_Uptake Decrease_Glycolysis Decreased Glycolysis (ECAR) Decrease_Glucose_Uptake->Decrease_Glycolysis Decrease_ATP_Gly Decreased Glycolytic ATP Decrease_Glycolysis->Decrease_ATP_Gly Metabolic_Stress Metabolic Stress Decrease_Glycolysis->Metabolic_Stress Increase_OXPHOS Compensatory Increase in OXPHOS (OCR) Increase_ROS Increased ROS Production Increase_OXPHOS->Increase_ROS Cellular_Outcomes Reduced Proliferation, Apoptosis Increase_ROS->Cellular_Outcomes Metabolic_Stress->Increase_OXPHOS Metabolic_Stress->Cellular_Outcomes

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Bay-876

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing the cellular effects of Bay-876, a potent and selective inhibitor of glucose transporter 1 (GLUT1), using flow cytometry. This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, primarily by disrupting cellular glucose uptake and metabolism.[1][2][3] This document outlines detailed protocols for assessing apoptosis, cell cycle progression, and intracellular reactive oxygen species (ROS) levels in this compound-treated cells.

Mechanism of Action of this compound

This compound is a highly selective and orally active inhibitor of GLUT1 with an IC50 of 2 nM.[1][2] It exhibits over 100-fold greater selectivity for GLUT1 compared to other glucose transporters like GLUT2, GLUT3, and GLUT4.[1][2] By blocking GLUT1-mediated glucose uptake, this compound effectively inhibits glycolysis, a key metabolic pathway that cancer cells often rely on for energy production and proliferation (the Warburg effect).[3] This metabolic disruption leads to a cascade of downstream effects, including the induction of apoptosis and an increase in intracellular ROS.[3]

Data Presentation

The following tables summarize the quantitative effects of this compound on apoptosis and intracellular ROS levels in various cancer cell lines as determined by flow cytometry.

Table 1: Induction of Apoptosis in Colorectal Cancer Cell Lines by this compound (24-hour treatment)

Cell LineThis compound Concentration (µM)Early Apoptosis (%)Late Apoptosis/Necrosis (%)Total Apoptotic Cells (%)
HCT116 0 (Control)2.1 ± 0.31.5 ± 0.23.6 ± 0.5
14.5 ± 0.62.8 ± 0.47.3 ± 1.0
510.2 ± 1.25.1 ± 0.715.3 ± 1.9
DLD1 0 (Control)1.8 ± 0.21.1 ± 0.12.9 ± 0.3
13.9 ± 0.52.1 ± 0.36.0 ± 0.8
58.7 ± 1.04.3 ± 0.613.0 ± 1.6
COLO205 0 (Control)1.5 ± 0.20.9 ± 0.12.4 ± 0.3
13.2 ± 0.41.8 ± 0.25.0 ± 0.6
57.5 ± 0.93.9 ± 0.511.4 ± 1.4

Data is presented as mean ± standard deviation. Data is derived from a study by Hayashi et al. (2025).[3]

Table 2: Increase in Intracellular Reactive Oxygen Species (ROS) in Colorectal Cancer Cell Lines by this compound (24-hour treatment)

Cell LineThis compound Concentration (µM)Relative ROS Levels (Fold Change vs. Control)
HCT116 0 (Control)1.0
11.8 ± 0.2
52.5 ± 0.3
DLD1 0 (Control)1.0
11.6 ± 0.2
52.2 ± 0.3
COLO205 0 (Control)1.0
11.5 ± 0.1
52.0 ± 0.2

Data is presented as mean ± standard deviation. Data is derived from a study by Hayashi et al. (2025).[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflows for flow cytometry analysis.

Bay876_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion GLUT1 GLUT1 Glycolysis Glycolysis GLUT1->Glycolysis Facilitates Glucose Uptake Bay876 This compound Bay876->GLUT1 Inhibits Bay876->Glycolysis Inhibits Glucose Glucose Glucose->GLUT1 ATP_Glycolysis ATP (from Glycolysis) Glycolysis->ATP_Glycolysis ROS Increased ROS Glycolysis->ROS Disruption leads to OxPhos Oxidative Phosphorylation Glycolysis->OxPhos Provides Pyruvate Apoptosis Apoptosis ATP_Glycolysis->Apoptosis Depletion contributes to ROS->Apoptosis Induces ATP_OxPhos ATP (from OxPhos) OxPhos->ATP_OxPhos

Caption: Signaling pathway of this compound action.

Apoptosis_Analysis_Workflow start Seed and Culture Cells treat Treat with this compound (and controls) start->treat harvest Harvest Cells (including supernatant) treat->harvest wash_pbs Wash with cold PBS harvest->wash_pbs resuspend_binding Resuspend in 1X Binding Buffer wash_pbs->resuspend_binding stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend_binding->stain incubate Incubate at Room Temp (in the dark) stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Caption: Experimental workflow for apoptosis analysis.

Cell_Cycle_Analysis_Workflow start Seed and Culture Cells treat Treat with this compound (and controls) start->treat harvest Harvest Cells treat->harvest wash_pbs Wash with PBS harvest->wash_pbs fix Fix with cold 70% Ethanol wash_pbs->fix wash_pbs2 Wash with PBS fix->wash_pbs2 resuspend_pi Resuspend in PI/RNase Staining Buffer wash_pbs2->resuspend_pi incubate Incubate at Room Temp (in the dark) resuspend_pi->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Experimental workflow for cell cycle analysis.

ROS_Analysis_Workflow start Seed and Culture Cells treat Treat with this compound (and controls) start->treat harvest Harvest Cells treat->harvest wash_pbs Wash with PBS harvest->wash_pbs resuspend_probe Resuspend in buffer with H2DCFDA probe wash_pbs->resuspend_probe incubate Incubate at 37°C (in the dark) resuspend_probe->incubate wash_pbs2 Wash with PBS incubate->wash_pbs2 analyze Analyze by Flow Cytometry wash_pbs2->analyze

Caption: Experimental workflow for ROS analysis.

Experimental Protocols

I. Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound (and vehicle control, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), cold

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution (e.g., 1 mg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates to ensure they are in the exponential growth phase at the time of treatment. Treat cells with the desired concentrations of this compound and a vehicle control for the specified duration (e.g., 24 hours).

  • Cell Harvesting: Carefully collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent (e.g., Trypsin-EDTA), and then combine them with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution.

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour).

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

II. Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol allows for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases). While this compound is expected to induce cell cycle arrest due to metabolic stress, specific quantitative data on cell cycle phase distribution post-treatment is not extensively available in the public literature.

Materials:

  • Cells of interest

  • This compound (and vehicle control)

  • PBS

  • 70% Ethanol, cold

  • PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Culture and treat cells with this compound as described in the apoptosis protocol.

  • Cell Harvesting: Harvest adherent cells using a dissociation reagent.

  • Washing: Wash the cells once with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension. Fix the cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks.

  • Rehydration and Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

III. Intracellular Reactive Oxygen Species (ROS) Analysis using H2DCFDA

This protocol measures the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

Materials:

  • Cells of interest

  • This compound (and vehicle control)

  • PBS or Hanks' Balanced Salt Solution (HBSS)

  • H2DCFDA (stock solution in DMSO, e.g., 10 mM)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Culture and treat cells with this compound as described previously.

  • Probe Loading:

    • After treatment, remove the culture medium and wash the cells once with warm PBS or HBSS.

    • Add fresh, serum-free medium containing H2DCFDA at a final concentration of 5-10 µM.

    • Incubate the cells for 30 minutes at 37°C in the dark.

  • Cell Harvesting: Harvest the cells as described in the previous protocols.

  • Washing: Wash the cells once with PBS to remove any excess probe.

  • Resuspension: Resuspend the cells in PBS for flow cytometry analysis.

  • Flow Cytometry Analysis: Immediately analyze the samples on a flow cytometer. The fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of H2DCFDA, is proportional to the amount of intracellular ROS.

Disclaimer: These protocols provide a general framework. Optimal conditions, such as cell density, reagent concentrations, and incubation times, may need to be determined for specific cell lines and experimental setups.

References

Troubleshooting & Optimization

Bay-876 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the solubility of BAY-876.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2][3] It is crucial to use fresh, anhydrous DMSO, as the compound's solubility can be significantly reduced by moisture absorbed by the solvent.[1][2]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound exhibits high solubility in DMSO and dimethylformamide (DMF), limited solubility in ethanol, and is generally considered insoluble in water.[1][3][4][5] For detailed solubility data, please refer to the table below.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: No, this compound is sparingly soluble in aqueous buffers.[3] To prepare a working solution in a buffer like PBS, it is recommended to first dissolve the compound in DMSO to create a concentrated stock solution and then dilute this stock into the aqueous buffer of choice.[3] Be aware that precipitation may occur at higher concentrations.

Q4: How should I store this compound powder and stock solutions?

A4: The solid powder form of this compound should be stored at -20°C and is stable for at least three years.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one month.[1]

Solubility Data

The following table summarizes the solubility of this compound in various solvents as reported by different suppliers. Note that values can vary slightly between batches.

SolventConcentrationNotesSource
DMSO ≥ 100 mg/mL (~201 mM)Use fresh, non-hygroscopic DMSO.[2]
99 mg/mL (~199 mM)Moisture can reduce solubility.[1]
30 mg/mL (~60 mM)[3]
25 mg/mL
Dimethylformamide (DMF) ~30 mg/mL[3]
Ethanol 3 mg/mL (~6 mM)Sonication is recommended.[1][4]
Methanol 1 mg/mL (~2 mM)Requires ultrasonication and warming to 60°C.[2]
Water Insoluble[1][4][5]
DMSO:PBS (1:2, pH 7.2) ~0.33 mg/mLPrepared by diluting a DMSO stock.[3]

Troubleshooting Guide

Issue: My this compound is not fully dissolving in DMSO.

  • Solution 1: Check DMSO Quality. Ensure you are using fresh, high-purity, anhydrous DMSO. Hygroscopic (moisture-absorbing) DMSO will significantly decrease the solubility of this compound.[1][2]

  • Solution 2: Gentle Warming and Sonication. If precipitation occurs, gentle warming (up to 60°C) and/or sonication can aid in dissolution.[2][4]

  • Solution 3: Verify Concentration. Double-check your calculations to ensure you have not exceeded the maximum solubility limit (see table above).

Issue: The compound precipitated after diluting my DMSO stock into an aqueous medium (e.g., cell culture media, PBS).

  • Cause: This is a common issue known as "salting out" or precipitation, which occurs because this compound is poorly soluble in aqueous solutions.[3] The final concentration of the compound in the aqueous medium may be too high.

  • Solution 1: Decrease Final Concentration. Lower the final concentration of this compound in your working solution.

  • Solution 2: Increase DMSO Percentage. Ensure the final percentage of DMSO in your aqueous solution is kept as high as is tolerable for your experimental system (typically <0.5% for cell-based assays) to help maintain solubility.

  • Solution 3: Prepare Freshly. Aqueous solutions of this compound are not stable for long periods. It is recommended to prepare these solutions immediately before use and not to store them for more than one day.[3]

Issue: I need a suitable formulation for in vivo animal studies.

  • Solution 1: Co-solvent/Surfactant Systems. Several vehicles have been successfully used for oral administration.

    • Corn Oil-based: A mixture of 10% DMSO and 90% corn oil can be used to prepare a clear solution of at least 2.5 mg/mL.[2]

    • PEG/Tween-based: A formulation can be prepared by mixing a DMSO stock solution with PEG300 and Tween80, followed by the addition of water.[1]

    • HPMC/Tween-based: A suspension using 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween 80 has been used for oral gavage in mice.[4]

  • Solution 2: Microcrystalline Formulation. For long-acting, localized delivery, a novel microcrystalline formulation of this compound has been developed for direct intratumoral injection.[6][7][8] This strategy leverages the compound's poor water solubility for sustained release within the tumor tissue.[8]

Experimental Protocols & Visualizations

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weigh Compound: Accurately weigh out 4.96 mg of this compound powder (Molecular Weight: 496.42 g/mol ).

  • Add Solvent: Add 1 mL of fresh, anhydrous DMSO to the powder.

  • Dissolve: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming can be applied if necessary.

  • Store: Aliquot the stock solution into smaller volumes in cryovials and store at -80°C for long-term use.

Protocol 2: Workflow for Preparing an Aqueous Working Solution

The following diagram illustrates the recommended workflow for preparing a diluted aqueous solution of this compound for in vitro experiments.

G cluster_0 Step 1: Prepare DMSO Stock cluster_1 Step 2: Prepare Aqueous Working Solution A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex / Sonicate to Dissolve B->C D 10 mM Stock Solution C->D F Dilute DMSO Stock into Buffer (Prepare immediately before use) D->F Serial Dilution E Aqueous Buffer (e.g., Cell Media, PBS) E->F G Final Working Solution (e.g., 10 µM with 0.1% DMSO) F->G

Caption: Workflow for preparing this compound solutions.

This compound Mechanism of Action: GLUT1 Inhibition

This compound is a potent and highly selective inhibitor of the Glucose Transporter 1 (GLUT1).[1][2][4] In many cancer cells, GLUT1 is overexpressed to facilitate the high rate of glucose uptake required to fuel rapid proliferation and glycolysis (the Warburg effect).[9][10][11] By blocking GLUT1, this compound inhibits glucose entry into the cell, thereby starving the cancer cells of their primary energy source. This leads to a reduction in glycolysis, decreased ATP production, and ultimately, inhibition of cell growth and induction of apoptosis.[2][10][12]

G cluster_membrane Cell Membrane GLUT1 GLUT1 Transporter Glucose_in Glucose (Intracellular) GLUT1->Glucose_in Glucose_out Glucose (Extracellular) Glucose_out->GLUT1 Uptake Glycolysis Glycolysis & ATP Production Glucose_in->Glycolysis BAY876 This compound BAY876->GLUT1 Inhibition CancerGrowth Cancer Cell Growth Glycolysis->CancerGrowth

Caption: this compound inhibits glucose uptake via GLUT1.

References

Bay-876 in vivo toxicity and dose-limiting effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vivo toxicity and dose-limiting effects of BAY-876, a potent and selective GLUT1 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the reported dose-limiting toxicities for this compound in mice?

A1: Dose-limiting toxicity for this compound has been reported at a dose of 7.5 mg/kg/day when administered for 28 to 30 days in mice.[1][2] Researchers should carefully monitor animals for adverse signs when approaching or exceeding doses of 4.5 mg/kg/day, as significant weight loss has been observed at this concentration.[1][3]

Q2: I am observing weight loss in my mouse model. At what dose does this typically occur?

A2: Significant weight loss is a key indicator of toxicity. In a SKOV-3 ovarian cancer xenograft model, daily administration of this compound at 4.5 mg/kg/day for four weeks resulted in an average body weight loss of 18%.[3] In another study on colorectal cancer xenografts, weight loss was also observed at doses of 2 mg/kg/day and 4 mg/kg/day over 16 days, although it was not statistically significant.[1] It is crucial to establish a baseline and monitor animal weight regularly throughout the study.

Q3: Is it possible to achieve anti-tumor efficacy with this compound while minimizing systemic toxicity?

A3: Yes, several studies have demonstrated significant anti-tumor effects at doses with manageable toxicity profiles.

  • Ovarian Cancer Models: Doses between 4.0 and 4.5 mg/kg/day for 28-30 days resulted in a 50-71% reduction in tumor volume and weight.[2][4] In patient-derived xenograft (PDX) models, a 4.0 mg/kg/day dose for 30 days effectively reduced tumor growth without causing significant body weight loss.[2]

  • Colon Cancer Models: A lower dose of 3 mg/kg/day administered orally for 12 days inhibited tumor growth without significant effects on mouse body weight.[3]

  • Localized Delivery: A novel microcrystalline formulation of this compound designed for direct intra-tumoral injection has been shown to maintain low systemic blood concentrations, thereby avoiding potential toxicity and side effects while still inhibiting tumor growth.[5]

Q4: Does this compound affect the central nervous system (CNS)?

A4: At therapeutic doses, this compound appears to have minimal effects on brain function. An Irwin test conducted on treated mice revealed no relevant behavioral findings.[6][7] This is consistent with the drug's high selectivity for GLUT1, which is primarily expressed on the blood-brain barrier in normal tissues.[6][7] However, the physiological role of GLUT1 in endothelial cells of the blood-brain barrier warrants careful observation for any neurological signs at higher, near-toxic doses.[2]

Q5: My experiment requires a different animal model than mice. Is there any toxicity data for other species?

A5: The currently available literature primarily focuses on murine models. However, pharmacokinetic studies have been conducted in rats and dogs. These studies show that this compound has low clearance, a moderate volume of distribution, and high oral bioavailability (85% in rats, 79% in dogs).[8] The terminal half-life is 2.5 hours in rats and 22 hours in dogs.[8] While this data is useful for study design, specific toxicity studies and maximum tolerated doses (MTDs) for non-murine models are not detailed in the provided search results. It is recommended to conduct preliminary dose-finding studies in any new species.

Quantitative Toxicity and Efficacy Data Summary

The following tables summarize key quantitative data from various in vivo studies to facilitate experimental design and comparison.

Table 1: this compound In Vivo Toxicity Profile in Mice

Dose (mg/kg/day)Animal ModelAdministration Route & DurationObserved Toxic EffectsReference
7.5MiceNot Specified, 28-30 daysDose-limiting toxicity[1][2]
4.5SCID Mice (SKOV-3 Xenograft)Oral, 4 weeksAverage 18% body weight loss[3]
4.0Nude Mice (HCT116 Xenograft)Not Specified, 16 daysWeight loss observed (not statistically significant)[1]
3.0SCID Mice (LS174T Xenograft)Oral, 12 daysNo significant toxicity based on body weight[3]

Table 2: this compound In Vivo Efficacy at Tolerable Doses in Mice

Dose (mg/kg/day)Animal ModelAdministration Route & DurationTherapeutic OutcomeReference
4.0 - 4.5Mice (Ovarian Cancer Xenograft)Oral, 28-30 days50-71% decrease in tumor volume and weight[2][4]
4.0NSG Mice (Ovarian Cancer PDX)Oral, 30 days>60% reduction in tumor volume; No significant weight loss[2]
3.0SCID Mice (Colon Cancer Xenograft)Oral, 12 daysTumor growth inhibition[3]
Single DoseNude Mice (HCC Xenograft)Intra-tumoral injectionSustained localized drug levels, inhibited glucose uptake[5]

Experimental Protocols

Below are summarized methodologies from key experiments investigating the in vivo effects of this compound.

Protocol 1: Ovarian Cancer Xenograft Efficacy and Toxicity Study

  • Animal Model: Female athymic nude mice or SCID mice.

  • Cell Lines: SKOV-3 ovarian cancer cells are injected subcutaneously to establish tumors.

  • Drug Administration: Once tumors are established (e.g., reach a volume of 100-150 mm³), mice are randomized into control and treatment groups. This compound is administered daily by oral gavage at doses ranging from 4.0 to 4.5 mg/kg.[2][3]

  • Treatment Duration: 28 to 30 days.[2][4]

  • Monitoring:

    • Toxicity: Mouse body weight is measured every three days.[3] Animals are monitored for any signs of distress.

    • Efficacy: Tumor volume is measured every three days using calipers.

  • Endpoint Analysis: At the end of the treatment period, tumors are excised and weighed.

Protocol 2: Colorectal Cancer Xenograft Combination Therapy Study

  • Animal Model: SCID mice.

  • Cell Lines: LS174T colorectal cancer (CRC) cells are injected to establish xenografts.[3]

  • Drug Administration:

    • This compound Group: Administered by oral gavage at a dose of 3 mg/kg/day.[3]

    • Combination Group: Co-administered with other agents as per study design (e.g., intraperitoneal injection of DBI-1).[3]

  • Treatment Duration: 12 days.[3]

  • Monitoring: Mouse weights and tumor sizes are measured every three days to assess toxicity and efficacy.[3]

Protocol 3: Localized Microcrystalline this compound Formulation Study

  • Animal Model: Nude mice with subcutaneous hepatocellular carcinoma (HCC) tumors (e.g., from MHCC97-H cells).[5][9]

  • Drug Administration: A single dose of a microcrystalline formulation of this compound is injected directly into the tumor tissue.[5] A solution of this compound (BAY-Sol) serves as a control.[9]

  • Monitoring:

    • Pharmacokinetics: Blood samples are collected at various time points to measure systemic drug concentration.[5]

    • Efficacy: Tumor glucose uptake is assessed via micro-PET imaging. Tumor volume and weight are measured.[5][9]

Visualizations

Mechanism of Action and Toxicity Pathway

cluster_Systemic Systemic Circulation cluster_Cell Cancer Cell / Normal Cell (Erythrocyte, BBB) BAY876_oral Oral this compound GLUT1 GLUT1 Transporter BAY876_oral->GLUT1 Inhibition Glucose_int Intracellular Glucose GLUT1->Glucose_int Glucose_ext Extracellular Glucose Glucose_ext->GLUT1 Transport Glycolysis Glycolysis Glucose_int->Glycolysis Energy Energy (ATP) for Proliferation Glycolysis->Energy Toxicity Toxicity (e.g., Weight Loss) Glycolysis->Toxicity Inhibition leads to energy deficit in normal cells

Caption: Mechanism of this compound action and potential for toxicity.

General In Vivo Experimental Workflow

A 1. Animal Model Selection (e.g., Nude, SCID Mice) B 2. Tumor Implantation (Subcutaneous Xenograft/PDX) A->B C 3. Tumor Growth (to palpable size) B->C D 4. Randomization into Control & Treatment Groups C->D E 5. Drug Administration (Oral Gavage, IP, etc.) Dose: e.g., 3-5 mg/kg/day D->E F 6. Regular Monitoring - Body Weight (Toxicity) - Tumor Volume (Efficacy) E->F Daily Treatment (e.g., 12-30 days) F->E G 7. Endpoint Analysis - Tumor Excision & Weight - Histology / Biomarkers F->G

Caption: Standard workflow for assessing this compound efficacy and toxicity.

References

Preventing Bay-876 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of BAY-876 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

This compound is a potent and highly selective inhibitor of Glucose Transporter 1 (GLUT1).[1][2][3][4][5][6][7] GLUT1 is a key protein involved in glucose uptake in many cell types and is often overexpressed in cancer cells. By inhibiting GLUT1, this compound blocks the primary pathway for glucose import, leading to energy stress and cell death, particularly in glycolysis-dependent cancer cells.[8][9][10] Its high selectivity makes it a valuable tool for studying the role of GLUT1 in various biological processes.[6][11]

Q2: What are the solubility properties of this compound?

This compound is a crystalline solid with poor solubility in aqueous solutions but good solubility in organic solvents.[1][12][13] Key solubility data is summarized in the table below. It is practically insoluble in water.[8]

Q3: Why does this compound precipitate when I add it to my cell culture medium?

Precipitation occurs because this compound is sparingly soluble in the aqueous environment of cell culture media.[1] When a concentrated DMSO stock solution of this compound is diluted into the medium, the compound can crash out of solution as the DMSO is dispersed.[14][15]

Q4: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[1] It is advisable to use a fresh, anhydrous grade of DMSO to prevent moisture absorption, which can reduce the solubility of the compound.[6][14]

Q5: What is the maximum recommended final concentration of DMSO in my cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1% to 0.3%.[14][16] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock in media Low aqueous solubility of this compound.1. Serial Dilution in DMSO: Before adding to the aqueous medium, perform serial dilutions of your concentrated stock in DMSO to a lower concentration.[14]2. Slow Addition and Mixing: Add the final DMSO-diluted this compound dropwise to the cell culture medium while gently vortexing or swirling the medium. 3. Warm the Medium: Pre-warming the cell culture medium to 37°C can help to increase the solubility.
Cloudiness or visible particles in the final culture medium The concentration of this compound exceeds its solubility limit in the final medium.1. Lower the Working Concentration: If possible, reduce the final working concentration of this compound in your experiment. 2. Sonication: Briefly sonicate the final working solution in a water bath to help dissolve any precipitate.[16] Be cautious not to overheat the solution. 3. Check for Precipitation Under a Microscope: Before adding the medium to your cells, take a small aliquot and check for precipitates under a microscope.[16]
Loss of compound activity over time in prepared media Instability of this compound in aqueous solution.Prepare fresh working solutions of this compound immediately before each experiment. It is not recommended to store aqueous solutions of this compound for more than one day.[1]
Inconsistent experimental results Inaccurate concentration due to precipitation.Always ensure that the compound is fully dissolved in the final working solution before adding it to the cells. Visually inspect for any signs of precipitation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference(s)
DMSO~30 - 100~60 - 201.44[1][3][6][8]
Dimethyl Formamide~30~60[1]
Ethanol36.04[2]
Methanol1 (with sonication and warming)2.01[3]
Water< 0.1 (insoluble)-[8]
DMSO:PBS (1:2, pH 7.2)~0.33~0.66[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (crystalline solid, MW: 496.4 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out 4.964 mg of this compound powder and place it in a sterile vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of a 1 µM this compound Working Solution in Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Anhydrous DMSO (for serial dilution)

    • Pre-warmed (37°C) cell culture medium

  • Procedure:

    • Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:100 in DMSO to get a 100 µM solution.

    • Further dilute the 100 µM intermediate solution 1:100 in the pre-warmed cell culture medium to achieve a final concentration of 1 µM.

    • Add the final DMSO-diluted this compound to the medium dropwise while gently mixing.

    • The final DMSO concentration in this example will be 0.01%, which is well-tolerated by most cell lines.

    • Use the freshly prepared working solution immediately.

Visualizations

BAY876_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose_ext Glucose GLUT1 GLUT1 Glucose_ext->GLUT1 Transport Glucose_int Glucose GLUT1->Glucose_int Glycolysis Glycolysis Glucose_int->Glycolysis ATP ATP Production Glycolysis->ATP BAY876 This compound BAY876->GLUT1 Inhibition

Caption: Mechanism of action of this compound as a GLUT1 inhibitor.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Weigh 1. Weigh this compound Powder Dissolve 2. Dissolve in Anhydrous DMSO Weigh->Dissolve Vortex 3. Vortex/Sonicate to Dissolve Dissolve->Vortex Store 4. Aliquot and Store at -20°C Vortex->Store Dilute_DMSO 5. Serially Dilute Stock in DMSO Store->Dilute_DMSO Add_to_Media 6. Add to Pre-warmed Media Dilute_DMSO->Add_to_Media Mix 7. Mix Gently Add_to_Media->Mix Use 8. Use Immediately Mix->Use Working Final Working Solution Use->Working Stock 10 mM Stock Solution

Caption: Recommended workflow for preparing this compound solutions.

Troubleshooting_Logic Start Precipitation Observed? Solubility_Limit Is working concentration too high? Start->Solubility_Limit Yes Success No Precipitation Start->Success No Dilution_Method Was serial dilution in DMSO performed? Solubility_Limit->Dilution_Method No Reduce_Conc Lower the working concentration Solubility_Limit->Reduce_Conc Yes Mixing_Technique Was it added slowly to warmed media? Dilution_Method->Mixing_Technique Yes Perform_Serial_Dilution Perform serial dilution in DMSO first Dilution_Method->Perform_Serial_Dilution No Solution_Freshness Was the working solution freshly prepared? Mixing_Technique->Solution_Freshness Yes Improve_Mixing Add dropwise to 37°C media with mixing Mixing_Technique->Improve_Mixing No Prepare_Fresh Prepare fresh solution before use Solution_Freshness->Prepare_Fresh No Solution_Freshness->Success Yes Reduce_Conc->Success Perform_Serial_Dilution->Success Improve_Mixing->Success Prepare_Fresh->Success

Caption: Troubleshooting logic for this compound precipitation.

References

Troubleshooting inconsistent results with Bay-876

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies that may arise during experiments with Bay-876.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective small-molecule inhibitor of the glucose transporter 1 (GLUT1).[1][2][3][4] Its primary mechanism of action is to block the uptake of glucose into cells that are highly dependent on GLUT1 for their energy supply, such as many types of cancer cells.[2][3][5] By inhibiting GLUT1, this compound disrupts glycolytic metabolism, leading to reduced cell proliferation and, in some cases, cell death.[2][5][6]

Q2: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at -80°C in solvent for up to 1 year.[1] Stock solutions can be prepared in organic solvents like DMSO, where it is soluble up to 99 mg/mL.[1] It is important to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[1] For aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day.[7]

Q3: What are the known off-target effects of this compound?

This compound is highly selective for GLUT1.[1][2][3] However, at higher concentrations, it can inhibit other glucose transporters such as GLUT2, GLUT3, and GLUT4, which may lead to off-target effects.[1][8] It is crucial to use the lowest effective concentration to minimize potential off-target activities.

Troubleshooting Guides

Inconsistent Anti-proliferative Effects

Problem: I am observing variable or weaker-than-expected anti-proliferative effects of this compound on my cancer cell line.

Possible Causes and Solutions:

  • Low GLUT1 Dependence: The cell line you are using may not be highly dependent on GLUT1 for glucose uptake.

    • Recommendation: Before extensive experimentation, perform a baseline assessment of GLUT1 expression in your cell line using techniques like Western Blot or qPCR. Cell lines with higher GLUT1 expression are generally more sensitive to this compound.[5]

  • Compensatory Metabolism: Cancer cells can adapt their metabolic pathways to survive under nutrient stress. Inhibition of glycolysis by this compound may lead to a compensatory increase in other metabolic pathways like oxidative phosphorylation.[5]

    • Recommendation: Consider co-treatment with inhibitors of other metabolic pathways, such as mitochondrial complex I inhibitors, which have been shown to synergize with this compound.[9]

  • Solubility Issues: Improper dissolution of this compound can lead to a lower effective concentration in your experiments.

    • Recommendation: Ensure this compound is fully dissolved in a suitable organic solvent like DMSO before adding it to your cell culture medium.[7] Avoid repeated freeze-thaw cycles of stock solutions.[1]

  • Experimental Conditions: The metabolic state of cells can be influenced by culture conditions. For instance, hypoxia can upregulate GLUT1 expression, potentially increasing sensitivity to this compound.[5][10]

    • Recommendation: Standardize your cell culture conditions, including glucose concentration in the medium and oxygen levels. Consider evaluating the efficacy of this compound under both normoxic and hypoxic conditions.

Toxicity in Animal Studies

Problem: I am observing significant weight loss or other signs of toxicity in my in vivo experiments with this compound.

Possible Causes and Solutions:

  • Dose-Limiting Toxicity: this compound can cause dose-limiting toxicity at higher concentrations.[5][11]

    • Recommendation: Perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model. Start with lower doses that have been reported to be effective and well-tolerated (e.g., 2-4.5 mg/kg/day).[5][11]

  • Off-target Effects on Normal Tissues: While highly selective, high concentrations of this compound may affect glucose uptake in normal tissues that express GLUT1.

    • Recommendation: Monitor blood glucose levels and overall animal health closely. Consider alternative dosing strategies, such as intermittent dosing, to reduce systemic exposure and toxicity.

  • Formulation and Administration: The vehicle used for in vivo administration can impact the bioavailability and toxicity of this compound.

    • Recommendation: For oral administration, formulations with good bioavailability have been reported.[1][8] For direct tumor targeting, a microcrystalline formulation has been shown to achieve sustained local release with reduced systemic side effects.[12]

Data and Protocols

In Vitro Efficacy of this compound
ParameterValueCell Line(s)Reference
GLUT1 IC50 0.002 µM (2 nM)Cell-free assay[1][2]
GLUT2 IC50 10.08 - 10.8 µMCHO-hGLUT2 / DLD-1[2][8]
GLUT3 IC50 1.67 µMDLD-1 GLUT1-/-[2][8]
GLUT4 IC50 0.29 µMCHO-hGLUT4[2][8]
Growth Inhibition (IC50) 50 nMDLD-1[2]
Growth Inhibition Dose-dependent decreaseSKOV-3, OVCAR-3[2]
Experimental Protocol: Cell Viability Assay

This protocol is a general guideline for assessing the anti-proliferative effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a cell culture medium to achieve the desired final concentrations. Include a DMSO-only vehicle control.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions to determine the percentage of viable cells relative to the vehicle control.

Experimental Protocol: Western Blot for GLUT1 Expression

This protocol outlines the basic steps for measuring GLUT1 protein levels.

  • Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against GLUT1 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Bay876_Mechanism_of_Action cluster_cell Cancer Cell Glucose_Extracellular Extracellular Glucose GLUT1 GLUT1 Transporter Glucose_Extracellular->GLUT1 Uptake Glucose_Intracellular Intracellular Glucose GLUT1->Glucose_Intracellular Glycolysis Glycolysis Glucose_Intracellular->Glycolysis ATP_Production ATP Production Glycolysis->ATP_Production Cell_Proliferation Cell Proliferation & Survival ATP_Production->Cell_Proliferation Bay876 This compound Bay876->GLUT1 Inhibition

Caption: Mechanism of action of this compound in a cancer cell.

Troubleshooting_Workflow Start Inconsistent Results with This compound Check_Solubility Verify this compound Solubility & Stability Start->Check_Solubility Assess_GLUT1 Assess GLUT1 Expression in Cell Line Start->Assess_GLUT1 Review_Protocol Review Experimental Protocol & Conditions Start->Review_Protocol Solution Improved & Consistent Results Check_Solubility->Solution Consider_Metabolism Consider Compensatory Metabolism Assess_GLUT1->Consider_Metabolism Optimize_Dose Optimize Dose (In Vivo) Review_Protocol->Optimize_Dose Consider_Metabolism->Solution Optimize_Dose->Solution

Caption: Troubleshooting workflow for inconsistent this compound results.

References

Bay-876 stability in aqueous solutions for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Bay-876 in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound should first be dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) before further dilution into aqueous buffers.

Q2: How stable is this compound in aqueous solutions?

A2: It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment. Generally, it is advised not to store aqueous solutions for more than one day to ensure compound integrity and experimental consistency.

Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?

A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability over a longer period.

Q4: Can I use this compound directly in cell culture media?

A4: Yes, after dissolving this compound in DMSO to create a concentrated stock solution, you can then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration is low enough to not affect your cells (typically <0.1%).

Troubleshooting Guide

IssuePossible CauseRecommendation
Precipitation observed in aqueous solution The concentration of this compound exceeds its solubility limit in the aqueous buffer. The final concentration of the organic solvent (e.g., DMSO) is too low.Prepare a fresh solution, ensuring the initial stock in DMSO is adequately concentrated. When diluting into the aqueous buffer, ensure the final organic solvent concentration is sufficient to maintain solubility, while remaining compatible with your experimental system. Gentle warming or sonication may aid dissolution, but the stability under these conditions should be considered.
Inconsistent or lower-than-expected experimental results Degradation of this compound in the aqueous solution due to prolonged storage or improper handling.Always use freshly prepared aqueous solutions of this compound for your experiments. Avoid repeated freeze-thaw cycles of the DMSO stock solution by preparing aliquots.
Cell toxicity observed at expected effective concentrations The final concentration of the organic solvent (e.g., DMSO) is too high.Prepare a higher concentration stock solution in DMSO to minimize the volume added to the aqueous solution, thereby lowering the final DMSO concentration in your experiment. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventApproximate Solubility
DMSO~30 mg/mL
Dimethylformamide (DMF)~30 mg/mL
1:2 solution of DMSO:PBS (pH 7.2)~0.33 mg/mL[1]
Ethanol~3 mg/mL
WaterInsoluble

Note: The solubility in aqueous buffers is limited, and precipitation may occur. It is crucial to first dissolve this compound in DMSO.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
  • Prepare a Concentrated Stock Solution:

    • Weigh the required amount of solid this compound powder.

    • Dissolve it in pure, anhydrous DMSO to create a stock solution of 10-20 mM. For example, to make a 10 mM stock solution, dissolve 4.964 mg of this compound (MW: 496.4 g/mol ) in 1 mL of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare the Final Working Solution:

    • On the day of the experiment, thaw an aliquot of the DMSO stock solution at room temperature.

    • Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration. For example, to get a 10 µM final concentration from a 10 mM stock, dilute 1 µL of the stock solution into 1 mL of cell culture medium.

    • Mix thoroughly by gentle inversion or pipetting before adding to the cells.

    • Important: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to minimize solvent-induced toxicity.

Protocol 2: General Procedure for Assessing the Stability of this compound in Aqueous Buffer

This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to assess the stability of this compound. A validated, stability-indicating HPLC method specific to this compound would be required for precise quantification.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution into the aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 10 µM).

  • Incubation:

    • Divide the solution into aliquots for different time points and storage conditions.

    • Time points: 0, 2, 4, 8, 12, and 24 hours.

    • Storage conditions: Room temperature (~25°C) and refrigerated (4°C). Protect from light.

  • Sample Analysis:

    • At each time point, take an aliquot from each storage condition.

    • Immediately analyze the sample using a validated HPLC method to determine the concentration of this compound.

    • The HPLC system should be equipped with a suitable column (e.g., C18) and a UV detector. The mobile phase composition and detection wavelength would need to be optimized for this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of this compound remaining versus time to visualize the stability profile under different conditions.

Visualizations

Bay876_Preparation_Workflow cluster_prep Solution Preparation solid This compound Powder stock Concentrated Stock (e.g., 10 mM in DMSO) solid->stock Dissolve dmso DMSO dmso->stock working_solution Final Working Solution (e.g., 10 µM) stock->working_solution Dilute aqueous_buffer Aqueous Buffer (e.g., Cell Culture Medium) aqueous_buffer->working_solution

This compound Solution Preparation Workflow

GLUT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLUT1 GLUT1 Glucose_out Glucose (Intracellular) GLUT1->Glucose_out Bay876 This compound Bay876->GLUT1 Inhibits Glycolysis Glycolysis Bay876->Glycolysis Reduces Glucose_in Glucose (Extracellular) Glucose_in->GLUT1 Transport Glucose_out->Glycolysis PI3K PI3K Glycolysis->PI3K Impacts ATP Reduced ATP Production Glycolysis->ATP Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

GLUT1 Signaling Inhibition by this compound

References

Off-target effects of Bay-876 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the off-target effects of Bay-876, a potent and selective GLUT1 inhibitor, particularly when used at high concentrations. This information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using this compound, with a focus on differentiating on-target from potential off-target effects.

Observed Issue Potential Cause Troubleshooting Steps
Unexpectedly high cell death in a cell line with low GLUT1 expression. At high concentrations, this compound may be inhibiting other glucose transporters like GLUT3 or GLUT4, which could be more critical for that specific cell line's survival. Alternatively, this could be due to a non-GLUT mediated off-target effect.1. Confirm GLUT expression: Verify the relative expression levels of GLUT1, GLUT3, and GLUT4 in your cell line via qPCR or Western blot. 2. Compare IC50 values: Determine the IC50 of this compound for cell viability in your specific cell line and compare it to the known IC50s for GLUT1, GLUT3, and GLUT4 (see Table 1). If the viability IC50 aligns more closely with the IC50 for other GLUT transporters, your effect is likely due to inhibition of those transporters. 3. Glucose uptake assay: Measure the inhibition of glucose uptake at the concentrations causing cell death. This can help confirm that the effect is related to glucose transport inhibition.
Observed phenotypes are inconsistent with simple glycolysis inhibition (e.g., rapid changes in cell morphology, cytoskeletal collapse). This compound has been reported to potentially induce the formation of disulfide bonds in actin cytoskeletal proteins, leading to a form of cell death called disulfidptosis. This is a distinct mechanism from apoptosis induced by energy stress.1. Microscopy: Observe cell morphology closely for signs of cytoskeletal disruption. Use fluorescently labeled phalloidin to stain for F-actin and visualize any abnormalities. 2. Western blot for actin: Run non-reducing SDS-PAGE followed by Western blotting for actin to look for higher molecular weight species that could indicate disulfide-linked actin oligomers. 3. Rescue experiments: Test if the phenotype can be rescued by supplementing with reducing agents like N-acetylcysteine (NAC) or dithiothreitol (DTT) in the culture medium.
In vivo studies show weight loss or other signs of toxicity at doses intended for tumor growth inhibition. While this compound has shown tolerability at efficacious doses, higher concentrations can lead to systemic toxicity.[1] Doses of 4.5 mg/kg/day have been associated with weight loss in mice, and 7.5 mg/kg/day with dose-limiting toxicity.[2] This could be due to effects on GLUT1 in sensitive tissues or inhibition of other GLUT transporters.1. Dose titration: If toxicity is observed, reduce the dose of this compound. A dose-response study for both efficacy and toxicity is recommended. 2. Monitor blood glucose: While this compound is selective for GLUT1, high concentrations could potentially affect other GLUTs involved in glucose homeostasis. Monitor blood glucose levels to rule out hypoglycemia. 3. Consider alternative formulations: A microcrystalline formulation has been developed to provide sustained local release and reduce systemic toxicity.[3] Depending on the application, this or other targeted delivery methods could be explored.
Unexpected neurological or behavioral effects in animal models. GLUT1 is highly expressed at the blood-brain barrier and is crucial for glucose transport to the brain.[4][5] While one study reported no significant behavioral changes in mice at therapeutic doses, high concentrations of this compound that cross the blood-brain barrier could potentially impair brain function.[6][7]1. Behavioral tests: If neurological effects are suspected, perform a systematic behavioral assessment (e.g., Irwin test) at various doses. 2. Pharmacokinetic/pharmacodynamic (PK/PD) analysis: Measure the concentration of this compound in the brain tissue at the doses causing effects to understand its penetration. Correlate brain concentration with behavioral changes and target engagement (glucose uptake inhibition). 3. Lower the dose: As with general toxicity, reducing the dose is the primary troubleshooting step.

Data on this compound Selectivity

The primary "off-target" effects of this compound at higher concentrations are related to its activity on other members of the glucose transporter family. This compound is highly selective for GLUT1.

Table 1: IC50 Values of this compound for Different Glucose Transporters

TargetIC50Selectivity vs. GLUT1
GLUT1 2 nM[8][9][10][11][12]-
GLUT4 0.29 µM (290 nM)~145-fold
GLUT3 1.67 µM (1670 nM)~835-fold
GLUT2 10.08 - 10.8 µM (10080 - 10800 nM)~5040 - 5400-fold

Note: IC50 values can vary slightly between different assays and experimental conditions.

Experimental Protocols

Protocol 1: Assessing Off-Target GLUT Inhibition via a Cellular ATP Depletion Assay

This protocol is designed to determine if a high concentration of this compound is affecting cell viability through inhibition of GLUT1 or other GLUT transporters by measuring a key downstream indicator of glycolysis.

  • Cell Plating: Seed your cell line of interest in a 96-well plate at a density that will result in 80-90% confluency after 24 hours. Include wells for no-cell controls (media only).

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in your cell culture medium. The concentration range should span from its known GLUT1 IC50 (e.g., starting at 10 µM and diluting down to the pM range) to cover the IC50 values for GLUT2, GLUT3, and GLUT4.

  • Treatment: After 24 hours of cell growth, replace the medium with the this compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) control wells. Incubate for a duration relevant to your primary experiment (e.g., 24, 48, or 72 hours).

  • ATP Measurement: Use a commercial ATP luminescence-based assay kit (e.g., CellTiter-Glo®).

    • Equilibrate the plate and reagents to room temperature.

    • Add the ATP reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis:

    • Subtract the average luminescence of the no-cell control wells from all other wells.

    • Normalize the data to the vehicle-only control wells (set to 100%).

    • Plot the normalized luminescence against the log of the this compound concentration and fit a dose-response curve to determine the IC50 for ATP depletion.

    • Compare this cellular IC50 to the known biochemical IC50s for the different GLUT transporters (Table 1).

Visualizations

Bay876_Concentration_Effects cluster_low_conc Low Concentrations (nM range) cluster_high_conc High Concentrations (µM range) low_conc This compound glut1 GLUT1 low_conc->glut1 High Affinity (IC50 ~2 nM) glycolysis_low Glycolysis Inhibition glut1->glycolysis_low apoptosis Apoptosis glycolysis_low->apoptosis Energy Stress high_conc This compound glut34 GLUT3 / GLUT4 high_conc->glut34 Lower Affinity (IC50 0.29-1.67 µM) glut2 GLUT2 high_conc->glut2 Very Low Affinity (IC50 >10 µM) actin Actin Cytoskeleton high_conc->actin Potential direct effect glycolysis_high Broader Glycolysis Inhibition glut34->glycolysis_high glut2->glycolysis_high disulfidptosis Disulfidptosis actin->disulfidptosis

Caption: Logical workflow of this compound effects at different concentrations.

Troubleshooting_Workflow start Unexpected Phenotype Observed check_conc Is this compound concentration high (>500 nM)? start->check_conc on_target Likely on-target GLUT1 effect or downstream consequence. check_conc->on_target No off_target Potential Off-Target Effect check_conc->off_target Yes check_glut Check GLUT3/4 expression and cellular IC50. off_target->check_glut check_morphology Assess cell morphology and actin cytoskeleton. off_target->check_morphology glut_inhibition Effect correlates with GLUT3/4 inhibition. check_glut->glut_inhibition disulfidptosis Evidence of cytoskeletal disruption (Disulfidptosis). check_morphology->disulfidptosis

Caption: Troubleshooting logic for unexpected this compound experimental results.

Frequently Asked Questions (FAQs)

Q1: Is this compound completely selective for GLUT1?

A1: this compound is highly selective for GLUT1, but not completely specific. It can inhibit other glucose transporters (GLUT2, GLUT3, and GLUT4) at higher concentrations. Its affinity for GLUT1 is over 100 times greater than for the next most sensitive transporter, GLUT4.[8][9][10][11][13][14]

Q2: What are the first observable off-target effects as I increase the concentration of this compound?

A2: Based on the IC50 data, the first off-target effects related to glucose transport would likely be the inhibition of GLUT4 (IC50 ~0.29 µM) and then GLUT3 (IC50 ~1.67 µM). Researchers should also be aware of a potential non-GLUT-mediated effect on the actin cytoskeleton, which may lead to disulfidptosis.[8]

Q3: Has this compound been tested against a kinase panel or other broad off-target screens?

A3: Publicly available literature does not contain results from a comprehensive off-target screening panel (e.g., a kinase panel). The development of this compound involved a high-throughput screen of approximately 3 million compounds to identify a molecule with a challenging potency and selectivity profile, suggesting that selectivity was a primary focus during its development.[13]

Q4: What are the known in vivo toxicities of this compound at high doses?

A4: In vivo studies in mice have shown that while this compound is well-tolerated at effective anti-tumor doses, higher doses can lead to toxicity. Specifically, a dose of 4.5 mg/kg/day resulted in weight loss, and 7.5 mg/kg/day was associated with dose-limiting toxicity.[1][2]

Q5: Can this compound affect the central nervous system (CNS)?

A5: GLUT1 is the primary glucose transporter for the blood-brain barrier.[4][5] Therefore, there is a theoretical risk of CNS effects. However, one preclinical study using the Irwin test found no significant behavioral changes in mice at the therapeutic dose, suggesting minimal effects on brain function at those concentrations.[6][7] Nevertheless, caution is advised when using high doses, and monitoring for neurological side effects in animal models is recommended.

References

Technical Support Center: Managing Weight Loss in Mice Treated with Bay-876

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing weight loss in mice during treatment with the GLUT1 inhibitor, Bay-876.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mouse models?

This compound is a potent and highly selective inhibitor of Glucose Transporter 1 (GLUT1).[1][2] It is primarily used in preclinical cancer research. Many cancer cells overexpress GLUT1 to meet their high energy demands through glycolysis. By inhibiting GLUT1, this compound can block glucose uptake in these cells, leading to anti-tumor effects.[3][4] It is orally active, making it suitable for in vivo studies in mice.[1][2]

Q2: Is weight loss a known side effect of this compound treatment in mice?

Yes, weight loss has been observed in mice treated with this compound, particularly at higher doses. One study reported an average weight loss of 18% in mice treated with 4.5 mg/kg/day of this compound over four weeks.[5] Another study noted a trend of decreased body weight at doses of 2.0 and 4.0 mg/kg/day over 16 days, although this was not statistically significant.[6] It's important to note that dose-limiting toxicity has been reported at 7.5 mg/kg/day.[6]

Q3: What is the mechanism behind this compound-induced weight loss?

The exact mechanism is not fully elucidated in the provided search results, but it is likely related to its primary function as a GLUT1 inhibitor. GLUT1 is responsible for basal glucose uptake in many tissues. Systemic inhibition of GLUT1 could lead to reduced glucose availability for normal metabolic processes, potentially contributing to weight loss.

Q4: What are the critical parameters to monitor in mice treated with this compound?

Consistent and thorough monitoring is crucial. Key parameters include:

  • Body Weight: Measure at least three times a week.

  • Food and Water Intake: Monitor daily to detect any significant changes.

  • Clinical Signs: Daily observation for signs of distress such as lethargy, hunched posture, rough coat, or abnormal behavior is essential.

  • Tumor Burden: In xenograft models, tumor size should be measured regularly as it can also impact the overall health and weight of the animal.[7]

Q5: What are the humane endpoints for weight loss in mice?

Most institutional animal care and use committees (IACUC) consider a body weight loss of 15-20% from baseline as a humane endpoint requiring euthanasia. It is critical to consult and adhere to your institution's specific guidelines.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating weight loss in mice during this compound treatment.

Problem: Significant Weight Loss Observed

1. Initial Assessment:

  • Quantify the Weight Loss: Calculate the percentage of weight loss from the baseline weight (before the start of treatment).

  • Review Dosing: Double-check the concentration of the this compound solution and the administered volume to rule out dosing errors.

  • Examine for Clinical Signs: Perform a thorough physical examination of the mouse for any signs of illness or distress.

2. Potential Causes and Immediate Actions:

Potential CauseRecommended Action
High Dose of this compound - Consider reducing the dose if the weight loss is significant and approaching the humane endpoint. - If the experimental design allows, a dose-escalation study can help determine the maximum tolerated dose in your specific mouse strain and model.
Reduced Food/Water Intake - Provide supplemental nutrition such as hydrogels or palatable, high-calorie food on the cage floor. - Ensure easy access to the water bottle sipper tube.
Dehydration - Administer subcutaneous fluids (e.g., sterile saline) as recommended by a veterinarian.
Tumor Burden - In xenograft studies, a large tumor burden can cause cachexia. Evaluate if the weight loss correlates with rapid tumor growth.
Gavage Stress - Ensure proper oral gavage technique to minimize stress and potential injury. If stress is suspected, consider alternative administration routes if feasible for the compound's formulation.

Data on this compound Induced Weight Loss in Mice

The following table summarizes quantitative data on body weight changes in mice from various studies involving this compound.

Mouse ModelThis compound Dose (mg/kg/day)Treatment DurationObserved Body Weight ChangeSource
SKOV-3 ovarian cancer xenograft (NSG mice)1.528 daysNo significant weight loss[3]
SKOV-3 ovarian cancer xenograft (NSG mice)3.028 daysNo significant weight loss[3]
SKOV-3 ovarian cancer xenograft (NSG mice)4.528 daysAverage of 18% weight loss[5]
HCT116 colorectal cancer xenograft (BALB/c-nu/nu mice)2.016 daysTrend of decreased body weight (not statistically significant)[6]
HCT116 colorectal cancer xenograft (BALB/c-nu/nu mice)4.016 daysTrend of decreased body weight (not statistically significant)[6]
LS174T colorectal cancer xenograft (SCID mice)3.012 daysNo significant toxicity based on body weight growth rate[5]
Ovarian cancer PDX (NSG mice)4.030 daysNo significant loss of body weights[8]

Experimental Protocols

Below are key aspects of experimental protocols for in vivo studies with this compound, synthesized from the literature.

This compound Formulation and Administration
  • Vehicle: this compound is typically formulated for oral administration. Common vehicles include:

    • 0.5% hydroxypropyl methyl cellulose and 0.1% Tween 80 in water.[1]

    • Carboxymethylcellulose (CMC).[6]

  • Administration Route: Oral gavage is the most common route of administration.[5][6]

  • Frequency: Dosing is typically once daily.[1][6]

Animal Monitoring Protocol
  • Baseline Data: Record the body weight of each mouse for several days before the start of the experiment to establish a stable baseline.

  • Dosing and Monitoring Schedule:

    • Administer this compound at the same time each day.

    • Measure body weights and tumor volumes (if applicable) at least three times per week.[5][6]

    • Perform daily clinical observations, checking for any signs of toxicity or distress.

  • Record Keeping: Maintain detailed records of body weight, tumor measurements, food and water consumption, and all clinical observations for each animal.

Visualizations

Signaling Pathway of this compound Action

Bay876_Mechanism Mechanism of this compound Action cluster_cell Cancer Cell Bay876 This compound GLUT1 GLUT1 Transporter Bay876->GLUT1 Inhibits Glucose_Uptake Glucose Uptake GLUT1->Glucose_Uptake Facilitates Glycolysis Glycolysis Glucose_Uptake->Glycolysis Tumor_Growth Tumor Growth & Proliferation Glycolysis->Tumor_Growth Promotes Extracellular_Glucose Extracellular Glucose Extracellular_Glucose->Glucose_Uptake Transport

Caption: Mechanism of this compound action on a cancer cell.

Experimental Workflow for a this compound In Vivo Study

Bay876_Workflow Experimental Workflow for this compound In Vivo Study Start Start: Tumor Cell Implantation Tumor_Growth Allow Tumors to Establish (e.g., 100 mm³) Start->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Gavage: - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) Randomization->Treatment Monitoring Monitor: - Body Weight (3x/week) - Tumor Volume (3x/week) - Clinical Signs (Daily) Treatment->Monitoring Concurrent Endpoint Humane or Experimental Endpoint Reached Monitoring->Endpoint Analysis Data Analysis: - Tumor Growth Inhibition - Body Weight Changes - Statistical Analysis Endpoint->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: A typical experimental workflow for a this compound xenograft study.

Troubleshooting Logic for Weight Loss

WeightLoss_Troubleshooting Troubleshooting Logic for Weight Loss Start Significant Weight Loss Observed (>10-15%) Check_Dose Verify this compound Dose & Administration Start->Check_Dose Assess_Animal Assess Clinical Signs & Food/Water Intake Check_Dose->Assess_Animal Dose_High Is Dose ≥ 4.5 mg/kg? Assess_Animal->Dose_High Reduce_Dose Consider Dose Reduction Dose_High->Reduce_Dose Yes Supportive_Care Provide Nutritional & Hydration Support Dose_High->Supportive_Care No Reduce_Dose->Supportive_Care Continue_Monitoring Continue Close Monitoring Supportive_Care->Continue_Monitoring Endpoint Consider Humane Endpoint if No Improvement Continue_Monitoring->Endpoint

Caption: A decision-making flowchart for managing weight loss.

References

Alternative solvents for dissolving Bay-876

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Bay-876. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols for effective use of this potent GLUT1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective inhibitor of the glucose transporter 1 (GLUT1).[1][2] Its primary mechanism is to block the uptake of glucose into cells that are highly dependent on GLUT1 for their energy supply.[3] This makes it a valuable tool for studying cancer metabolism, particularly the Warburg effect, where cancer cells exhibit increased glycolysis even in the presence of oxygen.[3] this compound shows high selectivity for GLUT1 over other glucose transporters like GLUT2, GLUT3, and GLUT4.[1][2]

Q2: What are the recommended solvents for dissolving this compound?

This compound is a crystalline solid that is soluble in several organic solvents but is sparingly soluble in aqueous buffers.[1] The most common and recommended solvent is Dimethyl Sulfoxide (DMSO).[1][2][4][5][6] Dimethylformamide (DMF) is also an effective solvent.[1][6][7] For some applications, Ethanol can be used, although the solubility is lower compared to DMSO.[4][5]

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve this compound in a high-purity, anhydrous organic solvent of choice, such as DMSO.[1][4] It is recommended to use newly opened DMSO as it can absorb moisture, which may reduce the solubility of the compound.[2][4] The solution should be purged with an inert gas to prevent degradation.[1] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4]

Q4: How should I store this compound and its stock solutions?

The solid, crystalline form of this compound should be stored at -20°C and is stable for at least four years.[1][6] Stock solutions prepared in solvents like DMSO should be stored at -80°C for up to one year, or at -20°C for up to one month.[4] It is best to aliquot stock solutions to prevent degradation from multiple freeze-thaw cycles.[4] Aqueous solutions of this compound are not recommended for storage for more than one day.[1]

Solubility Data

The solubility of this compound in various solvents is summarized in the table below. Please note that solubility can vary slightly between different batches and depending on the purity of the solvent.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO≥ 100 mg/mL[2]201.44 mM[2]Use newly opened, anhydrous DMSO for best results.[2][4] Some sources report solubility up to 257.5 mg/mL.[5]
DMF30 mg/mL[6][7]60.43 mM-
Ethanol3 mg/mL[4][5]6.04 mMSonication may be required to fully dissolve the compound.[5]
DMSO:PBS (pH 7.2) (1:2)0.33 mg/mL[1][6][7]0.66 mMPrepare by first dissolving in DMSO, then diluting with PBS.[1]
WaterInsoluble[4]-This compound is not soluble in water.[4][8]

Troubleshooting Guide

Issue: My this compound precipitated when I added it to my aqueous cell culture medium.

  • Cause: this compound is sparingly soluble in aqueous solutions.[1] When a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer or medium, the compound can crash out of solution if its final concentration exceeds its solubility limit in that medium.

  • Solution:

    • Lower the Final Concentration: Ensure the final concentration of this compound in your experiment is below its solubility limit in the aqueous medium.

    • Optimize Dilution: When diluting the DMSO stock solution, add it to the aqueous medium slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

    • DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible (typically below 0.5%) to avoid solvent-induced cytotoxicity. Ensure you run a vehicle control with the same final DMSO concentration.

    • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution may help to keep the compound in solution.[9]

Issue: I am observing turbidity or crystals in my cell culture plates.

  • Cause: This could be due to the precipitation of this compound, as described above, or other components of the cell culture medium.[10][11] Temperature fluctuations and evaporation can cause salts and proteins in the medium to precipitate.[10][11]

  • Solution:

    • Confirm the Precipitate: First, confirm under a microscope whether the precipitate is crystalline (indicative of a chemical precipitate) or biological (e.g., bacterial or fungal contamination).[11]

    • Follow Precipitation Troubleshooting: If it is a chemical precipitate, follow the steps outlined in the previous troubleshooting point.

    • Maintain Stable Culture Conditions: Ensure your incubator has proper humidity to prevent evaporation from the culture plates.[10][11] Avoid repeated warming and cooling of the media.[10]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cellular Assays

This protocol describes the preparation of this compound for use in cell-based assays, such as cell viability or glucose uptake assays.

  • Prepare a Concentrated Stock Solution:

    • Weigh out the desired amount of solid this compound powder.

    • Dissolve it in high-purity, anhydrous DMSO to a concentration of 10-50 mM. For example, to make a 10 mM stock solution, dissolve 4.96 mg of this compound in 1 mL of DMSO.

    • Ensure the compound is completely dissolved by vortexing. Gentle warming or sonication can be used if necessary.[2][5]

  • Prepare Intermediate Dilutions (Optional):

    • Depending on the final desired concentrations for your experiment, it may be convenient to prepare intermediate dilutions from your concentrated stock solution using DMSO.

  • Prepare the Final Working Solution:

    • Pre-warm your cell culture medium to 37°C.

    • Add the this compound stock solution (or intermediate dilution) to the pre-warmed medium to achieve the desired final concentration. The final concentration of DMSO should ideally be kept below 0.5%.

    • Mix immediately and thoroughly by gentle inversion or swirling.

    • Add the final working solution to your cells.

Protocol 2: Formulation of this compound for In Vivo Studies

This protocol provides an example of how to formulate this compound for oral administration in animal models.

  • Prepare the Vehicle:

    • A common vehicle for in vivo administration of hydrophobic compounds is a mixture of PEG300, Tween 80, and water or saline.[4] Another option is 0.5% hydroxypropyl methyl cellulose with 0.1% Tween 80.[5]

  • Prepare the this compound Formulation (Example): [4]

    • Prepare a concentrated stock of this compound in DMSO (e.g., 80 mg/mL).

    • For a 1 mL final working solution, add 50 µL of the 80 mg/mL this compound stock solution to 400 µL of PEG300.

    • Mix thoroughly until the solution is clear.

    • Add 50 µL of Tween 80 to the mixture and mix again until clear.

    • Add 500 µL of sterile water or saline to bring the final volume to 1 mL.

    • This formulation should be used immediately after preparation.[4]

Visualizations

This compound Mechanism of Action

Bay876_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glucose Glucose GLUT1 GLUT1 Transporter Glucose->GLUT1 Transport Glucose_in Glucose GLUT1->Glucose_in Glycolysis Glycolysis Glucose_in->Glycolysis ATP ATP Production Glycolysis->ATP Proliferation Cell Proliferation & Survival ATP->Proliferation Bay876 This compound Bay876->GLUT1 Inhibition

Caption: this compound selectively inhibits the GLUT1 transporter, blocking glucose uptake.

Experimental Workflow: In Vitro Cell Viability Assay

experimental_workflow start Start: Seed Cells in Multi-well Plate incubation1 Incubate for 24h (Allow cells to attach) start->incubation1 prepare_drug Prepare this compound Working Solutions (in culture medium) incubation1->prepare_drug treatment Treat Cells with this compound (and vehicle control) incubation1->treatment prepare_drug->treatment incubation2 Incubate for 24-72h treatment->incubation2 assay Perform Cell Viability Assay (e.g., MTT, Crystal Violet) incubation2->assay readout Measure Absorbance/ Fluorescence assay->readout analysis Data Analysis (Calculate IC50) readout->analysis end End analysis->end

References

Cell line-specific responses to Bay-876 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Bay-876, a potent and selective GLUT1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active and selective inhibitor of the glucose transporter 1 (GLUT1).[1][2] Its primary mechanism of action is to block the uptake of glucose into cells, thereby inhibiting glycolysis, the metabolic pathway that converts glucose into energy. This leads to a reduction in ATP production and can induce cell death, particularly in cancer cells that are highly dependent on glycolysis for their growth and proliferation.[3]

Q2: How selective is this compound for GLUT1 over other glucose transporters?

This compound is highly selective for GLUT1. It has an IC50 of 2 nM for GLUT1 and is over 130-fold more selective for GLUT1 compared to GLUT2, GLUT3, and GLUT4.[1][2][4] This high selectivity minimizes off-target effects on other glucose transporters that are crucial for normal physiological functions in various tissues.

Quantitative Data Summary

Table 1: Inhibitory Potency (IC50) of this compound against Glucose Transporters

TransporterIC50 ValueSelectivity Fold (vs. GLUT1)
GLUT12 nM1
GLUT210.08 µM>5000
GLUT31.67 µM>800
GLUT40.29 µM>130

Source:[1][4][5]

Table 2: Cell Line-Specific Responses to this compound Treatment

Cell LineCancer TypeKey ResponseIC50 (MTT Assay, 72h)
SKOV-3Ovarian CancerDose-dependent decrease in cell number; Inhibition of glycolysis and lactate production.[1][3]~188 nM[3]
OVCAR-3Ovarian CancerHigh sensitivity; Dose-dependent decrease in cell number; Inhibition of glycolysis.[1][3]~60 nM[3]
HEYOvarian CancerGrowth inhibition.[3]~1002 nM[3]
A2780Ovarian CancerResistant to this compound; no effect on glycolysis or lactate production.[3]Not sensitive[3]
HCT116Colorectal CancerInhibition of cell proliferation; Enhanced mitochondrial respiration.[6][7]Not specified
DLD1Colorectal CancerInhibition of cell proliferation; Enhanced mitochondrial respiration.[6][7]Not specified
COLO205Colorectal CancerInhibition of cell proliferation; Enhanced mitochondrial respiration.[6][7]Not specified
LoVoColorectal CancerInhibition of cell proliferation.[6][7]Not specified
Caco-2Colorectal CancerLow GLUT1 expression; Resistant to this compound.[6]Not sensitive[6]
MDA-MB-231Breast CancerPotent inhibition of glycolysis.[8][9]Not specified
4T1Breast CancerPotent inhibition of glycolysis.[8][9]Not specified
MHCC97-HHepatocellular CarcinomaInhibition of glucose uptake, ATP levels, and lactate production.[10]Not specified
HepG2Hepatocellular CarcinomaInhibition of proliferation.[11]Not specified
SCC47Head and Neck Squamous Cell CarcinomaDecreased viability and glucose uptake; Induction of apoptosis.[2][12]Not specified
RPMI2650Head and Neck Squamous Cell CarcinomaDecreased viability and glucose uptake; Induction of apoptosis.[2]Not specified

Troubleshooting Guides

Problem 1: No significant inhibition of cell proliferation is observed after this compound treatment.

  • Possible Cause 1: Low GLUT1 Expression. The cell line you are using may have low or negligible expression of GLUT1, making it insensitive to this compound. For example, the A2780 ovarian cancer cell line and the Caco-2 colorectal cancer cell line show resistance to this compound.[3][6]

    • Solution: Before starting your experiment, perform a western blot or qPCR to confirm the expression level of GLUT1 in your cell line.

  • Possible Cause 2: Incorrect Drug Concentration or Incubation Time. The concentration of this compound may be too low, or the incubation time may be too short to elicit a response.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. Concentrations ranging from 25 nM to 100 µM and incubation times from 24 to 72 hours have been reported in the literature.[1][2]

  • Possible Cause 3: Drug Instability. Improper storage or handling of this compound can lead to its degradation.

    • Solution: Store this compound as a powder at -20°C. For stock solutions, dissolve in DMSO and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] It is recommended to use freshly prepared dilutions for experiments.

Problem 2: Inconsistent results between experiments.

  • Possible Cause 1: Cell Culture Conditions. Variations in cell passage number, confluency, or media composition can affect cellular metabolism and the response to this compound.

    • Solution: Maintain consistent cell culture practices. Use cells within a specific passage number range and seed at a consistent density for all experiments.

  • Possible Cause 2: Solvent Effects. High concentrations of the solvent (e.g., DMSO) can have cytotoxic effects.

    • Solution: Ensure that the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and that you include a vehicle control (cells treated with the same concentration of DMSO without this compound) in all experiments.

Problem 3: this compound precipitates in the culture medium.

  • Possible Cause: Poor Solubility. this compound is poorly soluble in aqueous solutions.

    • Solution: Prepare a high-concentration stock solution in DMSO.[2][4] When diluting into your culture medium, add the stock solution dropwise while gently vortexing the medium to ensure proper mixing and prevent precipitation. The final concentration of the stock solution in the medium should not exceed its solubility limit.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from a study on colorectal cancer cell lines.[6]

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (and a DMSO vehicle control).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTS Reagent Addition: Add 20 µL of MTS reagent directly to each well.

  • Incubation with Reagent: Incubate the plates for 2 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the relative cell viability.

Western Blot for GLUT1 Expression

This is a general protocol based on standard western blotting procedures mentioned in several studies.[6][10]

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against GLUT1 (and a loading control like β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Glycolysis Assay (Lactate Production)

This protocol is based on a study in ovarian cancer cell lines.[3]

  • Cell Seeding and Treatment: Seed cells and treat with this compound as for a viability assay.

  • Supernatant Collection: After 24 hours of treatment, collect the culture supernatant.

  • Lactate Measurement: Measure the lactate concentration in the supernatant using a commercially available lactate assay kit according to the manufacturer's instructions.

  • Normalization: Normalize the lactate concentration to the cell number to determine the rate of lactate production.

Visualizations

Signaling Pathway of this compound Action

Bay876_Signaling Bay876 This compound GLUT1 GLUT1 Bay876->GLUT1 inhibition Glucose_uptake Glucose Uptake GLUT1->Glucose_uptake Glycolysis Glycolysis Glucose_uptake->Glycolysis ATP ATP Production Glycolysis->ATP Cell_Growth Cell Growth & Proliferation Glycolysis->Cell_Growth AMPK AMPK Activation ATP->AMPK inhibition ATP->Cell_Growth OXPHOS Oxidative Phosphorylation AMPK->OXPHOS Apoptosis Apoptosis Cell_Growth->Apoptosis inhibition leads to

Caption: Signaling pathway of this compound action.

Experimental Workflow for Evaluating this compound Efficacy

Bay876_Workflow cluster_0 In Vitro Experiments cluster_1 In Vivo Experiments Start Select Cell Line Check_GLUT1 Check GLUT1 Expression (Western Blot/qPCR) Start->Check_GLUT1 Dose_Response Dose-Response & Time-Course Check_GLUT1->Dose_Response Viability Cell Viability Assays (MTS, MTT) Dose_Response->Viability Metabolism Metabolic Assays (Glycolysis, OCR) Dose_Response->Metabolism Apoptosis Apoptosis Assays (Annexin V) Dose_Response->Apoptosis Data_Analysis Data Analysis Viability->Data_Analysis Metabolism->Data_Analysis Apoptosis->Data_Analysis Xenograft Establish Xenograft Model Data_Analysis->Xenograft Promising results lead to Treatment This compound Treatment (e.g., oral gavage) Xenograft->Treatment Monitor Monitor Tumor Growth & Body Weight Treatment->Monitor Endpoint Endpoint Analysis (IHC, Western Blot) Monitor->Endpoint

Caption: Experimental workflow for evaluating this compound.

References

Bay-876 Technical Support Center: Ensuring Consistent Activity in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Bay-876 in long-term experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective small molecule inhibitor of Glucose Transporter 1 (GLUT1).[1][2] Its primary mechanism of action is to block the uptake of glucose into cells that are dependent on GLUT1 for their energy supply.[3][4][5] This leads to a depletion of intracellular ATP and inhibits the proliferation of cancer cells that exhibit high rates of glycolysis, a phenomenon often referred to as the "Warburg effect".[3][6]

Q2: How selective is this compound for GLUT1 over other glucose transporters?

This compound exhibits high selectivity for GLUT1. The table below summarizes its inhibitory activity (IC50) against various human glucose transporters.

TransporterIC50 (nM)Selectivity vs. GLUT1
GLUT12-
GLUT210,800>5000-fold
GLUT31,670>800-fold
GLUT4290>100-fold

Data compiled from multiple sources.[2][6]

Q3: How should I prepare and store this compound stock solutions?

This compound is supplied as a crystalline solid and is soluble in organic solvents like DMSO and dimethyl formamide (DMF) at approximately 30 mg/mL.[7] It is sparingly soluble in aqueous buffers.[7]

  • Stock Solution Preparation:

    • Dissolve this compound powder in fresh, anhydrous DMSO to make a high-concentration stock solution (e.g., 10-50 mM).[8] It is recommended to use freshly opened DMSO as it can absorb moisture, which may reduce the solubility of the compound.[1]

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[8]

  • Storage:

    • Store the solid compound at -20°C for up to 4 years.[7]

    • Store DMSO stock solutions at -20°C for up to one month or at -80°C for up to one year.[1]

    • Aqueous solutions of this compound are not recommended for storage for more than one day.[7]

Q4: What is the recommended working concentration of this compound in cell culture?

The optimal working concentration of this compound will vary depending on the cell line and the specific experimental goals. However, most in vitro studies have shown effective inhibition of glycolysis and cell proliferation in the nanomolar range. For example, in various ovarian cancer cell lines, 25 nM of this compound resulted in a greater than 50% inhibition of glycolysis.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for long-term experiments.

Bay876_Pathway This compound Mechanism of Action cluster_cell Cancer Cell Glucose Glucose GLUT1 GLUT1 Glucose->GLUT1 Uptake Glycolysis Glycolysis GLUT1->Glycolysis ATP_Production ATP Production Glycolysis->ATP_Production Cell_Proliferation Cell Proliferation & Survival ATP_Production->Cell_Proliferation Bay876 This compound Bay876->GLUT1 Inhibition

Caption: this compound inhibits glucose uptake via the GLUT1 transporter.

LongTerm_Workflow Long-Term Experiment Workflow with this compound Start Start Seed_Cells Seed Cells Start->Seed_Cells Allow_Adherence Allow Cells to Adhere (24 hours) Seed_Cells->Allow_Adherence Initial_Treatment Add Media with this compound or Vehicle Control Allow_Adherence->Initial_Treatment Incubate Incubate (e.g., 48-72 hours) Initial_Treatment->Incubate Media_Change Change Media with Fresh This compound/Vehicle Incubate->Media_Change Monitor_Cells Monitor Cell Health & Proliferation Media_Change->Monitor_Cells Monitor_Cells->Incubate Repeat Cycle Endpoint_Assay Perform Endpoint Assays Monitor_Cells->Endpoint_Assay End End Endpoint_Assay->End

Caption: A generalized workflow for long-term cell culture experiments.

Troubleshooting Guide

Problem 1: I am observing a decrease in the inhibitory effect of this compound over time in my long-term experiment.

This could be due to several factors:

  • Compound Degradation: While this compound is stable as a solid and in DMSO stock, its stability in aqueous culture media over extended periods at 37°C may be limited.

    • Solution: It is recommended to replace the cell culture media with freshly prepared this compound-containing media every 48-72 hours. This helps to maintain a consistent concentration of the active compound.

  • Cellular Metabolism: Cells, particularly cancer cells, can metabolize small molecule inhibitors, reducing their effective concentration.

    • Solution: Increasing the frequency of media changes can help counteract metabolic clearance of the compound.

  • Development of Resistance: Prolonged exposure to an inhibitor can lead to the selection of a resistant cell population.

    • Solution: See Problem 2 for a detailed discussion on resistance.

Problem 2: My cells are becoming resistant to this compound. What are the possible mechanisms and how can I investigate this?

Acquired resistance to targeted therapies is a common challenge in long-term studies. Potential mechanisms of resistance to GLUT1 inhibitors like this compound include:

  • Upregulation of other Glucose Transporters: Cells may compensate for the inhibition of GLUT1 by increasing the expression of other glucose transporters (e.g., GLUT3).

    • How to Investigate:

      • qRT-PCR and Western Blotting: Analyze the mRNA and protein levels of other GLUT family members (GLUT2, GLUT3, GLUT4, etc.) in your resistant cell line compared to the parental, sensitive line.

      • Functional Assays: Measure glucose uptake in the presence of inhibitors specific to other GLUTs to see if they have a greater effect on the resistant cells.

  • Metabolic Reprogramming: Cells may shift their metabolism to rely on alternative energy sources, such as glutamine or fatty acids, reducing their dependence on glucose.[9]

    • How to Investigate:

      • Seahorse XF Analysis: Perform metabolic flux analysis to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively. A shift towards higher OCR in resistant cells could indicate a reliance on oxidative phosphorylation.

      • Metabolomics: Analyze the intracellular levels of key metabolites to identify shifts in metabolic pathways.

  • Increased Drug Efflux: Cells may upregulate the expression of drug efflux pumps (e.g., P-glycoprotein) that actively transport this compound out of the cell.

    • How to Investigate:

      • qRT-PCR and Western Blotting: Examine the expression of common ABC transporters.

      • Efflux Pump Inhibition: Treat resistant cells with known efflux pump inhibitors in combination with this compound to see if sensitivity is restored.

The following diagram illustrates a troubleshooting decision tree for inconsistent this compound activity.

Troubleshooting_Tree Troubleshooting Inconsistent this compound Activity Start Decreased this compound Activity Observed Check_Stocks Are your stock solutions fresh and properly stored? Start->Check_Stocks Remake_Stocks Prepare fresh stock solutions and repeat. Check_Stocks->Remake_Stocks No Check_Media_Change How often are you changing the media? Check_Stocks->Check_Media_Change Yes Increase_Frequency Increase media change frequency to every 48h. Check_Media_Change->Increase_Frequency > 72 hours Consider_Resistance Suspect cellular resistance. Check_Media_Change->Consider_Resistance < 72 hours Investigate_GLUTs Analyze expression of other GLUT transporters. Consider_Resistance->Investigate_GLUTs Investigate_Metabolism Perform metabolic flux analysis (e.g., Seahorse). Consider_Resistance->Investigate_Metabolism Investigate_Efflux Assess drug efflux pump expression/activity. Consider_Resistance->Investigate_Efflux

References

Validation & Comparative

A Comparative Guide to GLUT1 Inhibitors: BAY-876 vs. STF-31

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of cancer metabolism has identified the glucose transporter 1 (GLUT1) as a promising therapeutic target. GLUT1 is frequently overexpressed in various cancer types, facilitating the increased glucose uptake required to fuel rapid tumor growth and proliferation, a phenomenon known as the Warburg effect. This guide provides a detailed, objective comparison of two prominent GLUT1 inhibitors, BAY-876 and STF-31, summarizing their mechanisms of action, preclinical efficacy, and selectivity, supported by experimental data.

Executive Summary

This compound emerges as a highly potent and selective inhibitor of GLUT1, demonstrating single-digit nanomolar efficacy and a favorable selectivity profile against other glucose transporter isoforms.[1][2] In contrast, STF-31, while also inhibiting GLUT1, exhibits a dual mechanism of action, additionally targeting nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis.[3][4] This dual activity may contribute to its cytotoxic effects but also introduces potential for off-target effects. Preclinical studies have demonstrated the anti-tumor activity of both compounds in various cancer models. However, to date, no clinical trials have been initiated for STF-31, while this compound has undergone extensive preclinical evaluation.[5]

Mechanism of Action

This compound is a potent and highly selective, orally bioavailable small molecule inhibitor of GLUT1.[1][6] It directly binds to GLUT1, blocking the transport of glucose into cancer cells. This leads to a depletion of intracellular glucose, thereby inhibiting glycolysis and downstream metabolic processes essential for cancer cell survival and proliferation.[7]

STF-31 was initially identified as a GLUT1 inhibitor that selectively kills renal cell carcinoma (RCC) cells deficient in the von Hippel-Lindau (VHL) tumor suppressor gene.[8] Its mechanism involves direct binding to GLUT1 and subsequent inhibition of glucose uptake.[8][9] However, further research has revealed that STF-31 also functions as a potent inhibitor of NAMPT.[3][10][11] Inhibition of NAMPT disrupts the NAD+ salvage pathway, leading to cellular energy depletion and cell death. This dual mechanism suggests that the anticancer effects of STF-31 may be context-dependent and not solely attributable to GLUT1 inhibition.[4]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound and STF-31
CompoundTargetAssayIC₅₀Cell Line/SystemCitation
This compound GLUT1Glucose Uptake2 nMCell-free system[12][13]
GLUT1Glucose Uptake3.2 nMHela-MaTu[14]
Cell ProliferationMTS Assay~4 nMCOLO205[1]
Cell ProliferationMTS Assay188 nMSKOV-3[15]
Cell ProliferationMTS Assay~60 nMOVCAR-3[15]
STF-31 GLUT1Glucose Uptake1 µMRenal Cell Carcinoma 4 (RCC4)[16]
NAMPTEnzymatic Assay--[3]
Table 2: Selectivity Profile of this compound
TransporterSelectivity Factor (vs. GLUT1)Citation
GLUT2 >100[1][14]
GLUT3 >100[1][14]
GLUT4 >100[1][14]

Note: Direct comparative selectivity data for STF-31 against other glucose transporters in the same format is limited.

Table 3: In Vivo Efficacy of this compound and STF-31
CompoundCancer ModelDosing RegimenKey OutcomesCitation
This compound Colorectal Cancer (LS174T Xenograft)3 mg/kg/day (oral)Significant tumor growth inhibition.[15]
STF-31 (analog) Renal Cell Carcinoma (786-O Xenograft)11.6 mg/kg for 3 days, then 7.8 mg/kg for 7 days (i.p.)Markedly delayed tumor growth.[8]

Experimental Protocols

Cell Viability Assay (XTT)

This protocol is adapted from commercially available kits and is a common method to assess cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.

  • Compound Treatment: The following day, add serial dilutions of the test compound (e.g., this compound or STF-31) or vehicle (DMSO) to the wells.

  • Incubation: Incubate the plate for the desired period (e.g., 4 days).

  • XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.

  • Reagent Addition: Aspirate the culture medium and add the XTT working solution to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Quantify the formation of the formazan product by measuring the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values using linear interpolation or a suitable software.

Glucose Uptake Assay (2-deoxy-D-[³H]glucose)

This method measures the uptake of a radiolabeled glucose analog.

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with the inhibitor or vehicle for the desired time.

  • Glucose Starvation: Wash the cells with a glucose-free buffer and incubate for a short period to deplete intracellular glucose.

  • Uptake Initiation: Add a buffer containing 2-deoxy-D-[³H]glucose and the test compound.

  • Uptake Termination: After a defined incubation period, rapidly wash the cells with ice-cold buffer to stop the uptake.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 N NaOH).

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Normalization: Determine the protein concentration of the cell lysate to normalize the radioactivity counts.

  • Data Analysis: Calculate the rate of glucose uptake and the inhibitory effect of the compounds.

Mandatory Visualization

GLUT1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glucose Glucose GLUT1 GLUT1 Glucose->GLUT1 Transport Glucose_Intra Glucose GLUT1->Glucose_Intra Glycolysis Glycolysis Glucose_Intra->Glycolysis Warburg_Effect Warburg Effect (Aerobic Glycolysis) Glycolysis->Warburg_Effect Biosynthesis Biosynthesis Glycolysis->Biosynthesis Precursors ATP ATP Warburg_Effect->ATP Lactate Lactate Warburg_Effect->Lactate PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR HIF1a HIF-1α mTOR->HIF1a Activation HIF1a->GLUT1 Upregulation cMyc c-Myc cMyc->GLUT1 Upregulation BAY876 This compound BAY876->GLUT1 Inhibition STF31 STF-31 STF31->GLUT1 Inhibition NAMPT NAMPT STF31->NAMPT Inhibition

Caption: Simplified GLUT1 signaling pathway in cancer and points of inhibition by this compound and STF-31.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture Cancer Cell Lines Compound_Treatment Treat with this compound or STF-31 Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (XTT) Compound_Treatment->Viability_Assay Glucose_Uptake_Assay Glucose Uptake Assay Compound_Treatment->Glucose_Uptake_Assay IC50_Determination Determine IC50 Viability_Assay->IC50_Determination Glucose_Uptake_Assay->IC50_Determination Xenograft_Model Establish Xenograft Tumor Model Drug_Administration Administer this compound or STF-31 Xenograft_Model->Drug_Administration Tumor_Measurement Monitor Tumor Growth Drug_Administration->Tumor_Measurement Efficacy_Evaluation Evaluate Anti-tumor Efficacy Tumor_Measurement->Efficacy_Evaluation

Caption: General experimental workflow for comparing GLUT1 inhibitors.

Conclusion

Both this compound and STF-31 demonstrate the potential to target cancer cells by inhibiting glucose metabolism. This compound stands out for its high potency and selectivity for GLUT1, making it a valuable tool for specifically investigating the role of this transporter in cancer biology and as a potential therapeutic agent. The dual-targeting nature of STF-31 against both GLUT1 and NAMPT presents a different therapeutic strategy, though it necessitates further investigation into its precise mechanism and potential off-target effects. The choice between these inhibitors will depend on the specific research question and the desired therapeutic approach. This guide provides a foundational comparison to aid researchers in their selection and experimental design.

References

A Comparative Analysis of Bay-876 and WZB117: Efficacy as GLUT1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer metabolism research, the inhibition of glucose transporter 1 (GLUT1) has emerged as a promising therapeutic strategy. Two small molecule inhibitors, Bay-876 and WZB117, have garnered significant attention for their potential to disrupt the glycolytic pathway in cancer cells. This guide provides a detailed comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.

Mechanism of Action: Targeting a Key Nutrient Gateway

Both this compound and WZB117 function by inhibiting GLUT1, a transmembrane protein responsible for the facilitated diffusion of glucose into cells. By blocking this transporter, these compounds effectively starve cancer cells of their primary energy source, leading to a cascade of events that can culminate in cell cycle arrest, senescence, and cell death.[1][2][3]

This compound is a highly potent and selective GLUT1 inhibitor.[4][5][6] It exhibits a strong inhibitory effect with a reported IC50 of 2 nM.[4][5] A key advantage of this compound is its high selectivity for GLUT1 over other glucose transporter isoforms, being over 130-fold more selective for GLUT1 than for GLUT2, GLUT3, and GLUT4.[4][5] This selectivity is crucial for minimizing off-target effects and potential toxicity.

WZB117 also inhibits GLUT1-mediated glucose transport but with a lower potency compared to this compound.[1][7] It acts as a reversible and competitive inhibitor of glucose uptake.[7] The inhibitory constant (Ki(app)) for WZB117 against 3-O-methylglucose (a glucose analog) uptake in human erythrocytes is approximately 6 μM.[7] For cancer cell proliferation, WZB117 demonstrates an IC50 of approximately 10 μM.[1][8]

Quantitative Comparison of Efficacy

The following table summarizes the key quantitative data on the efficacy of this compound and WZB117 based on available preclinical studies.

ParameterThis compoundWZB117
Target Glucose Transporter 1 (GLUT1)Glucose Transporter 1 (GLUT1)
IC50 (GLUT1 Inhibition) 2 nM[4][5]Not explicitly reported for direct GLUT1 inhibition, but Ki(app) for 3MG uptake is ~6 µM[7]
IC50 (Cancer Cell Proliferation) Varies by cell line (e.g., 60 nM for OVCAR-3, 188 nM for SKOV-3)[9]~10 µM[1][8]
Selectivity >130-fold for GLUT1 over GLUT2, GLUT3, and GLUT4[4][5]Inhibits GLUT4 with greater potency than GLUT1 or GLUT3[7]
In Vivo Efficacy (Example) 4.5 mg/kg/day (oral) for 28 days caused dose-dependent tumor inhibition in mice.[4]10 mg/kg/day (intraperitoneal) resulted in over 70% reduction in tumor size in a mouse model.[1][3]
Mode of Inhibition Not explicitly stated, but potent and selectiveReversible, competitive inhibitor of glucose uptake[7]

Signaling Pathways and Cellular Effects

The inhibition of GLUT1 by both this compound and WZB117 triggers a series of downstream cellular events stemming from the disruption of glycolysis.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glucose_ext Glucose GLUT1 GLUT1 Glucose_ext->GLUT1 Transport Glucose_int Glucose GLUT1->Glucose_int Glycolysis Glycolysis Glucose_int->Glycolysis ATP ATP Glycolysis->ATP AMPK AMPK ATP->AMPK Inhibits CellCycle Cell Cycle Arrest AMPK->CellCycle Induces Senescence Senescence CellCycle->Senescence Apoptosis Apoptosis/Necrosis CellCycle->Apoptosis This compound This compound This compound->GLUT1 Inhibits WZB117 WZB117 WZB117->GLUT1 Inhibits

Signaling pathway of GLUT1 inhibition by this compound and WZB117.

By blocking glucose uptake, both inhibitors lead to a reduction in intracellular ATP levels.[2][3] This energy deficit can activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[2][3] Activation of AMPK can, in turn, lead to the inhibition of cell proliferation, induction of cell cycle arrest, and ultimately senescence or apoptosis.[1][2][3]

Experimental Protocols

To facilitate the replication and further investigation of the effects of these inhibitors, detailed methodologies for key experiments are provided below.

Cell Viability Assay

Objective: To determine the concentration-dependent effect of this compound and WZB117 on cancer cell proliferation.

Methodology:

  • Cancer cell lines (e.g., SKOV-3, OVCAR-3 for ovarian cancer; A549 for lung cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-1000 nM) or WZB117 (e.g., 0-100 µM).

  • Cells are incubated for a specified period (e.g., 72 hours).

  • Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a crystal violet staining assay.

  • The absorbance is measured using a microplate reader, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is calculated.

Glucose Uptake Assay

Objective: To measure the direct inhibitory effect of this compound and WZB117 on glucose transport.

Methodology:

  • Cancer cells are seeded in 6-well plates and grown to near confluence.

  • Cells are washed with a glucose-free buffer and then incubated with the desired concentration of this compound or WZB117 for a short period (e.g., 15-30 minutes).

  • A fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is added to the medium, and cells are incubated for a defined time (e.g., 30 minutes).

  • The uptake of 2-NBDG is stopped by washing the cells with ice-cold buffer.

  • The fluorescence intensity within the cells is measured using a flow cytometer or a fluorescence microscope.

  • The reduction in fluorescence in treated cells compared to control cells indicates the level of glucose uptake inhibition.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound and WZB117 in a living organism.

Methodology:

  • Immunocompromised mice (e.g., nude mice or NSG mice) are subcutaneously injected with a suspension of cancer cells (e.g., 5 x 10^6 A549 cells).

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are then randomized into control and treatment groups.

  • The treatment group receives daily administration of this compound (e.g., 1.5-4.5 mg/kg, oral gavage) or WZB117 (e.g., 10 mg/kg, intraperitoneal injection).[1][4] The control group receives the vehicle solution.

  • Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).

Start Start CellCulture Cancer Cell Culture Start->CellCulture Injection Subcutaneous Injection into Mice CellCulture->Injection TumorGrowth Tumor Growth to Palpable Size Injection->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Daily Treatment (this compound or WZB117) Randomization->Treatment Control Vehicle Control Randomization->Control Measurement Regular Tumor Volume Measurement Treatment->Measurement Control->Measurement Endpoint Study Endpoint: Tumor Excision & Analysis Measurement->Endpoint End End Endpoint->End

Experimental workflow for an in vivo xenograft model.

Conclusion

Both this compound and WZB117 are valuable tools for investigating the role of GLUT1 in cancer biology and for developing novel anti-cancer therapies. This compound stands out for its exceptional potency and selectivity, making it a highly promising candidate for clinical development. WZB117, while less potent, has been instrumental in elucidating the mechanisms of GLUT1 inhibition and its downstream consequences. The choice between these two inhibitors will depend on the specific research question, experimental model, and desired therapeutic window. The data and protocols presented in this guide aim to provide a solid foundation for researchers to make informed decisions and to design rigorous experiments in the pursuit of targeting cancer metabolism.

References

Validating BAY-876 Efficacy: A Comparative Guide to GLUT1 siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibition of GLUT1 by BAY-876 with the genetic knockdown of GLUT1 using siRNA. The data presented herein validates that the anti-tumor effects of this compound are directly attributable to its on-target inhibition of GLUT1, making it a promising candidate for cancer therapy.

Introduction

The glucose transporter 1 (GLUT1) is a key mediator of glucose uptake in many cancer cells, supporting their high metabolic rate and rapid proliferation.[1][2][3] The overexpression of GLUT1 is frequently observed in various malignancies and is often associated with a poor prognosis.[1][2] this compound is a potent and highly selective inhibitor of GLUT1, demonstrating significant anti-tumor activity in preclinical models.[4][5] To definitively attribute the therapeutic effects of this compound to its GLUT1 inhibitory action, a comparison with GLUT1 knockdown via small interfering RNA (siRNA) is essential. This guide outlines the experimental data and protocols that substantiate this comparison.

Key Findings at a Glance

ParameterThis compound TreatmentGLUT1 siRNA KnockdownConclusion
Cell Proliferation Significant inhibition observed in various cancer cell lines.[4][6]Significantly reduced cell proliferation rates, similar to this compound treatment.[4][6][7]The anti-proliferative effect of this compound is consistent with direct GLUT1 inhibition.
Apoptosis Induction of apoptosis in cancer cells.[6][8][9][10]Not explicitly quantified in direct comparison studies, but GLUT1 inhibition is known to induce apoptosis.This compound-induced apoptosis is a likely consequence of GLUT1 inhibition.
Glycolysis Dose-dependent decrease in glycolytic rates.[11]Decreased glycolysis rate.[11]This compound effectively targets the glycolytic pathway by inhibiting GLUT1.
Lactate Production Reduction in lactate levels in culture supernatants.[11]Decreased lactate production.[11]Inhibition of GLUT1 by either method leads to a reduction in a key hallmark of cancer metabolism.
Glucose Uptake Significant attenuation of glucose uptake.[8][12]Expected to decrease glucose uptake, validating the mechanism of action.This compound effectively blocks the primary function of GLUT1.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

cluster_0 Upstream Signaling cluster_1 GLUT1 Regulation and Function cluster_2 Downstream Effects cluster_3 Points of Intervention Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K activate Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilize Akt Akt PI3K->Akt activate mTOR mTOR Akt->mTOR activate mTOR->HIF-1α activate GLUT1_Gene SLC2A1 (GLUT1) Gene HIF-1α->GLUT1_Gene transcription GLUT1_mRNA GLUT1 mRNA GLUT1_Gene->GLUT1_mRNA GLUT1_Protein GLUT1 Protein GLUT1_mRNA->GLUT1_Protein Glucose_Uptake Glucose Uptake GLUT1_Protein->Glucose_Uptake facilitates Glycolysis Glycolysis Glucose_Uptake->Glycolysis Lactate_Production Lactate Production Glycolysis->Lactate_Production Cancer Cell\nProliferation & Survival Cancer Cell Proliferation & Survival Glycolysis->Cancer Cell\nProliferation & Survival supports BAY876 This compound BAY876->GLUT1_Protein inhibits siRNA GLUT1 siRNA siRNA->GLUT1_mRNA degrades

Caption: GLUT1 Signaling Pathway and Points of Intervention.

cluster_workflow Experimental Workflow cluster_assays Functional Assays start Cancer Cell Culture transfection Transfect with GLUT1 siRNA or Control siRNA start->transfection incubation Incubate for 48-72h (for protein knockdown) transfection->incubation treatment Treat with this compound or Vehicle Control incubation->treatment assays Perform Functional Assays treatment->assays viability Cell Viability Assay assays->viability apoptosis Apoptosis Assay assays->apoptosis glucose Glucose Uptake Assay assays->glucose lactate Lactate Production Assay assays->lactate

Caption: Experimental Workflow for Validation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

GLUT1 siRNA Knockdown
  • Cell Seeding: Plate cancer cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation: On the day of transfection, dilute GLUT1-specific siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

  • Transfection Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the transfection complexes dropwise to the cells.

  • Incubation: Incubate the cells for 48-72 hours to ensure efficient knockdown of the GLUT1 protein. The efficiency of knockdown should be confirmed by Western blot or qPCR.

This compound Treatment
  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Treatment of Cells: Following the 48-72 hour incubation period for siRNA transfection, replace the medium with fresh complete medium containing the desired final concentration of this compound or vehicle control (DMSO). For comparison, a separate set of non-transfected cells should also be treated with this compound.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding with functional assays.

Cell Viability Assay (MTS Assay)
  • Plate Cells: Seed cells in a 96-well plate and treat with this compound or transfect with siRNA as described above.

  • Add MTS Reagent: At the end of the treatment period, add MTS reagent to each well.

  • Incubate: Incubate the plate at 37°C for 1-4 hours.

  • Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Harvest Cells: Following treatment, harvest the cells by trypsinization.

  • Wash Cells: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubate: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze by Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic or late apoptotic.[6]

Glucose Uptake Assay
  • Prepare Cells: Plate and treat/transfect cells as previously described.

  • Glucose Starvation: Wash the cells with glucose-free medium and incubate for a short period to starve them of glucose.

  • Add Fluorescent Glucose Analog: Add a fluorescent glucose analog (e.g., 2-NBDG) to the cells and incubate for a defined period.

  • Wash and Measure: Wash the cells to remove excess fluorescent analog and measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

Lactate Production Assay
  • Collect Culture Medium: At the end of the treatment period, collect the cell culture medium.

  • Prepare Samples: Deproteinate the medium samples if necessary.

  • Perform Assay: Use a commercially available lactate assay kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

  • Measure Signal: Measure the absorbance or fluorescence using a microplate reader.

Conclusion

References

A Head-to-Head Comparison of Glycolysis Inhibitors: Bay-876 vs. 2-Deoxy-D-Glucose (2-DG)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Metabolism and Drug Development

In the landscape of metabolic research, particularly in oncology, the inhibition of glycolysis has emerged as a promising therapeutic strategy. Cancer cells often exhibit an increased reliance on glycolysis for energy production, a phenomenon known as the Warburg effect. Targeting this metabolic vulnerability has led to the development and investigation of various glycolysis inhibitors. This guide provides an objective, data-driven comparison of two prominent glycolysis inhibitors: Bay-876, a highly selective GLUT1 inhibitor, and 2-deoxy-D-glucose (2-DG), a classic glucose analog that inhibits hexokinase.

This comparison will delve into their mechanisms of action, potency, specificity, and cellular effects, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their studies.

At a Glance: Key Differences and Quantitative Comparison

The fundamental difference between this compound and 2-DG lies in their respective targets within the glycolytic pathway. This compound acts upstream, blocking the entry of glucose into the cell, while 2-DG acts downstream, inhibiting the first intracellular step of glycolysis. This distinction leads to significant differences in their potency, specificity, and potential off-target effects.

FeatureThis compound2-Deoxy-D-Glucose (2-DG)
Primary Target Glucose Transporter 1 (GLUT1)[1][2]Hexokinase (HK) and Glucose-6-Phosphate Isomerase[3][4][5]
Mechanism of Action Prevents glucose uptake into the cell.[6][7]Acts as a glucose mimic; gets phosphorylated to 2-DG-6-phosphate, which cannot be further metabolized and allosterically inhibits hexokinase.[3][4][5]
Potency (IC50) ~2 nM for GLUT1[1][2][8]Millimolar (mM) range for glycolytic inhibition.[9]
Specificity Highly selective for GLUT1; >130-fold more selective for GLUT1 than GLUT2, GLUT3, and GLUT4.[1][2][8]Non-specific; competes with glucose for transport and hexokinase activity. Also reported to interfere with N-linked glycosylation and induce other off-target effects.[3][4][10]
Cellular Effects Inhibition of glucose uptake, reduced lactate production, induction of apoptosis, and inhibition of cell proliferation.[7][11][12][13]ATP depletion, cell cycle arrest, induction of pro-survival pathways (e.g., PI3K/AKT), and inhibition of DNA repair.[10][14][15]
In Vivo Activity Orally bioavailable with demonstrated anti-tumor efficacy in xenograft models.[1][2][16]Limited therapeutic efficacy as a single agent in xenograft models; often used in combination therapies.[10]

Visualizing the Mechanisms: Glycolytic Pathway Inhibition

The distinct points of intervention for this compound and 2-DG within the glycolytic pathway are crucial for understanding their downstream cellular consequences.

Glycolysis_Inhibition cluster_extracellular Extracellular Space cluster_cell Intracellular Space cluster_inhibitors Glucose_ext Glucose GLUT1 GLUT1 Transporter Glucose_ext->GLUT1 Transport DG 2-DG Glucose_int Glucose GLUT1->Glucose_int HK Hexokinase (HK) Glucose_int->HK ATP -> ADP G6P Glucose-6-P HK->G6P DG6P 2-DG-6-P (Accumulates) HK->DG6P ATP -> ADP PGI Phosphoglucose Isomerase (PGI) G6P->PGI F6P Fructose-6-P PGI->F6P Glycolysis Further Glycolytic Steps F6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Bay876 This compound Bay876->GLUT1 Inhibits DG->HK Competes with Glucose DG6P->HK Inhibits DG6P->PGI Inhibits

Figure 1. Points of inhibition for this compound and 2-DG in the glycolytic pathway.

Detailed Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to compare this compound and 2-DG.

Cell Viability Assessment: Crystal Violet Assay

This assay indirectly quantifies cell viability by staining adherent cells. Dead cells detach and are washed away, leading to reduced staining.

Materials:

  • 96-well tissue culture plates

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 100% Methanol

  • Staining Solution: 0.5% crystal violet in 25% methanol

  • Solubilization Solution: 1% SDS in PBS or methanol

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed 1-2 x 10⁴ cells per well in a 96-well plate and incubate for 18-24 hours to allow for cell adhesion.[1]

  • Treatment: Aspirate the medium and add fresh medium containing various concentrations of this compound, 2-DG, or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Washing: Carefully aspirate the medium and gently wash the cells twice with PBS.[8]

  • Fixation: Add 100 µL of 100% methanol to each well and incubate for 10-15 minutes at room temperature.[8]

  • Staining: Aspirate the methanol and add 50 µL of 0.5% crystal violet staining solution to each well. Incubate for 20 minutes at room temperature.[1]

  • Washing: Remove the staining solution and wash the plate multiple times with tap water until the water runs clear. Invert the plate on a paper towel to dry completely.[1]

  • Solubilization: Add 200 µL of solubilization solution (e.g., methanol or 1% SDS) to each well and incubate on a shaker for 20 minutes to dissolve the stain.[1][15]

  • Measurement: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable, adherent cells.[15]

Glucose Uptake Assay using 2-NBDG

This assay uses a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to measure glucose import into cells via flow cytometry or fluorescence microscopy.

Materials:

  • Cells cultured in appropriate plates (e.g., 6-well or 24-well)

  • Glucose-free cell culture medium

  • 2-NBDG stock solution (e.g., 30 mM)

  • Inhibitors (this compound, 2-DG) or vehicle control

  • Ice-cold PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding & Treatment: Seed cells and allow them to adhere overnight. Treat with this compound, 2-DG, or vehicle control for the desired duration.

  • Glucose Starvation: Remove the culture medium and wash cells with PBS. Add glucose-free medium and incubate for 1 hour to normalize glucose uptake rates.[7][11]

  • 2-NBDG Incubation: Add 2-NBDG to the glucose-free medium to a final concentration of 10-300 µM. Incubate for 20-60 minutes at 37°C.[7][11]

  • Stopping the Reaction: Stop the uptake by aspirating the 2-NBDG medium and washing the cells twice with ice-cold PBS.[7]

  • Cell Harvesting (for Flow Cytometry): Trypsinize the cells, centrifuge, and resuspend the cell pellet in ice-cold FACS buffer or PBS.[11]

  • Analysis: Analyze the cells on a flow cytometer using the FITC/green channel (Ex/Em ~465/540 nm).[11] For microscopy, observe cells directly after washing.[14]

Glycolytic Function Assessment: Seahorse XF ECAR Assay

The Seahorse Extracellular Flux (XF) Analyzer measures the extracellular acidification rate (ECAR), an indicator of lactate production and thus a proxy for the rate of glycolysis.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium (e.g., XF DMEM, pH 7.4) supplemented with L-glutamine

  • Assay Reagents: Glucose, Oligomycin (ATP synthase inhibitor), and 2-DG

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells (e.g., 2-8 x 10⁴ cells/well) in a Seahorse XF microplate and allow them to adhere overnight to form a uniform monolayer.[13]

  • Inhibitor Pre-treatment: Treat cells with this compound or vehicle control for the desired time before the assay.

  • Hydrate Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.[13]

  • Prepare Cells for Assay: One hour before the assay, remove the growth medium, wash with pre-warmed XF assay medium, and add the final volume of XF assay medium. Place the cell plate in a 37°C non-CO₂ incubator for 1 hour.[3][13]

  • Load Cartridge: Prepare stock solutions of the assay reagents (glucose, oligomycin, 2-DG) and load them into the designated injection ports of the hydrated sensor cartridge.

  • Run Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer and then replace the calibrant plate with the cell plate to start the assay. The instrument will perform a cycle of mixing, waiting, and measuring to determine basal OCR and ECAR, followed by sequential injections of:

    • Glucose: To initiate glycolysis.

    • Oligomycin: To block mitochondrial ATP production, forcing cells to rely on glycolysis (measuring maximal glycolytic capacity).

    • 2-DG: To inhibit glycolysis and confirm that the measured ECAR is due to glucose metabolism.[16]

  • Data Analysis: Analyze the resulting ECAR profile to determine key parameters like glycolysis, glycolytic capacity, and glycolytic reserve.[16]

Figure 2. A typical experimental workflow for comparing glycolytic inhibitors.

Concluding Remarks

The choice between this compound and 2-DG depends heavily on the specific research question.

This compound stands out for its high potency and specificity , making it an excellent chemical probe for studying the specific roles of GLUT1-mediated glucose transport.[1][6][8] Its single-digit nanomolar IC50 and selectivity profile minimize the risk of confounding off-target effects, providing clearer insights into the direct consequences of blocking glucose entry.[1][8] Its oral bioavailability also makes it a valuable tool for in vivo studies.[16]

2-Deoxy-D-Glucose (2-DG) , while less potent and specific, remains a widely used tool for inducing general glycolytic stress and ATP depletion.[4][14] However, researchers must be cautious of its known off-target effects, including the induction of pro-survival signaling pathways which can complicate data interpretation.[10] Its utility may be greatest in combination studies or when a broader metabolic disruption is desired.

For researchers aiming to dissect the specific contribution of GLUT1 to a biological process, this compound is the superior choice. For studies requiring a more general and classical model of glycolytic inhibition, 2-DG can be employed, provided its limitations and off-target effects are carefully considered and controlled for. This guide, with its compiled data and protocols, serves as a foundational resource for making an informed decision.

References

Cross-Validating Bay-876: A Comparative Guide to Pharmacological and Genetic Inhibition of GLUT1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potent and selective GLUT1 inhibitor, Bay-876, with genetic models of GLUT1 suppression. By examining experimental data from both pharmacological and genetic approaches, this document aims to offer an objective validation of this compound's on-target effects and its utility as a specific tool for studying cancer metabolism.

Introduction

This compound is a highly potent and selective, orally bioavailable small molecule inhibitor of the glucose transporter 1 (GLUT1).[1] GLUT1 is a key mediator of glucose uptake in many cancer cells and is often overexpressed in various tumor types, making it an attractive therapeutic target. To rigorously validate the on-target effects of this compound and to understand the full spectrum of its biological consequences, it is essential to compare its pharmacological profile with the phenotypes induced by genetic ablation of GLUT1. This guide summarizes the key findings from studies employing both approaches, providing a framework for cross-validation.

Data Presentation

The following tables summarize the quantitative data comparing the effects of this compound with genetic inhibition of GLUT1 across various cancer cell lines.

Table 1: Comparison of this compound Potency and Selectivity

ParameterThis compoundReference
GLUT1 IC50 2 nM[1]
Selectivity >100-fold vs. GLUT2, GLUT3, GLUT4[1]

Table 2: Cross-Validation of Anti-Proliferative Effects in Colorectal Cancer Cells

Cell LineThis compound IC50GLUT1 siRNAReference
HCT116 ~10 nMSignificant reduction in cell proliferation[2][3]
DLD1 ~20 nMSignificant reduction in cell proliferation[2][3]
COLO205 ~5 nMSignificant reduction in cell proliferation[2][3]
LoVo ~30 nMSignificant reduction in cell proliferation[2][3]
Caco-2 >1 µM (insensitive)No significant effect on proliferation[2][3]

Table 3: Comparison with Other GLUT1 Inhibitors and their Genetic Validation

InhibitorReported Target(s)Genetic Validation FindingsReference
WZB117 GLUT1siRNA-mediated GLUT1 knockdown phenocopies the anti-proliferative effects of WZB117 in gastrointestinal stromal tumor cells.[4]
STF-31 Initially reported as GLUT1 inhibitorIsogenic GLUT1 knockout DLD1 cells showed similar sensitivity to an STF-31 analog as parental cells, indicating the cytotoxic effects are not mediated through GLUT1.[5]
Fasentin GLUT1, GLUT4Sensitizes cells to FAS-induced cell death, an effect that can be recapitulated by culturing cells in low-glucose medium.[6][7]
Glutor pan-GLUT inhibitor (GLUT1, 2, 3)Glutor treatment in Dalton's lymphoma cells led to decreased expression of GLUT1 and GLUT3.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for cross-validating its findings with genetic models.

This compound Mechanism of Action cluster_membrane Cell Membrane GLUT1 GLUT1 Glucose_int Intracellular Glucose GLUT1->Glucose_int Bay876 This compound Bay876->GLUT1 Inhibition Glucose_ext Extracellular Glucose Glucose_ext->GLUT1 Transport Glycolysis Glycolysis Glucose_int->Glycolysis ATP_gly ATP (Glycolysis) Glycolysis->ATP_gly OXPHOS Oxidative Phosphorylation Glycolysis->OXPHOS Metabolic Shift ATP_oxphos ATP (OXPHOS) OXPHOS->ATP_oxphos ROS Reactive Oxygen Species (ROS) OXPHOS->ROS Apoptosis Apoptosis ROS->Apoptosis

This compound inhibits GLUT1-mediated glucose uptake, leading to a metabolic shift and apoptosis.

Cross-Validation Workflow cluster_pharmacological Pharmacological Arm cluster_genetic Genetic Arm CancerCells1 Cancer Cells Bay876_treatment Treat with this compound CancerCells1->Bay876_treatment Phenotype_pharm Phenotypic Analysis (e.g., Proliferation, Metabolism) Bay876_treatment->Phenotype_pharm Comparison Compare Phenotypes Phenotype_pharm->Comparison CancerCells2 Cancer Cells Genetic_mod Genetic Modification (siRNA, shRNA, CRISPR) CancerCells2->Genetic_mod GLUT1_knockdown GLUT1 Knockdown/Knockout Cells Genetic_mod->GLUT1_knockdown Phenotype_gen Phenotypic Analysis (e.g., Proliferation, Metabolism) GLUT1_knockdown->Phenotype_gen Phenotype_gen->Comparison Validation On-Target Validation Comparison->Validation

Workflow for cross-validating pharmacological findings with genetic models.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

GLUT1 Knockdown using siRNA in Colorectal Cancer Cells

This protocol is adapted from the supplementary materials of a study investigating this compound in human colorectal cancer cells.[9]

1. Cell Culture:

  • Human colorectal cancer cell lines (HCT116, DLD1, COLO205, LoVo, Caco-2) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

2. siRNA Transfection:

  • Reagents:

    • siRNA duplexes targeting human GLUT1 (SLC2A1).

    • Non-targeting control siRNA.

    • Lipofectamine™ RNAiMAX Transfection Reagent.

    • Opti-MEM™ I Reduced Serum Medium.

  • Procedure:

    • Day 0: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

    • Day 1:

      • For each well to be transfected, dilute 25 pmol of siRNA into 250 µL of Opti-MEM™ I Medium.

      • In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 250 µL of Opti-MEM™ I Medium and incubate for 5 minutes at room temperature.

      • Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.

      • Add the siRNA-lipid complex to the cells.

    • Day 2-4: After 48-96 hours of incubation, cells are harvested for downstream analysis (e.g., Western blot to confirm knockdown, proliferation assays).

3. Proliferation Assay (e.g., using a Cell Counting Kit-8):

  • After transfection, seed cells in a 96-well plate at a density of 5,000 cells/well.

  • At desired time points (e.g., 24, 48, 72 hours), add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.

CRISPR/Cas9-Mediated GLUT1 Knockout in A549 Lung Cancer Cells

This protocol is a general representation based on a study that utilized CRISPR to knock out GLUT1.[10]

1. gRNA Design and Cloning:

  • Design single guide RNAs (gRNAs) targeting an early exon of the SLC2A1 gene using a publicly available tool (e.g., CHOPCHOP).

  • Synthesize and anneal complementary oligonucleotides for the selected gRNA.

  • Clone the annealed oligonucleotides into a Cas9-expressing lentiviral vector (e.g., lentiCRISPRv2).

2. Lentivirus Production and Transduction:

  • Co-transfect the gRNA-containing lentiviral vector along with packaging plasmids (e.g., psPAX2 and pMD2.G) into HEK293T cells.

  • Harvest the lentiviral particles from the supernatant after 48-72 hours.

  • Transduce A549 cells with the lentiviral particles in the presence of polybrene.

3. Selection and Clonal Isolation:

  • Select for transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

4. Validation of Knockout:

  • Expand the single-cell clones and screen for GLUT1 knockout by Western blot analysis and sequencing of the targeted genomic locus (e.g., using Sanger sequencing or TIDE analysis).

5. Phenotypic Analysis:

  • Compare the phenotype of the GLUT1 knockout clones with the parental A549 cells in various assays, including proliferation assays, metabolic flux analysis, and in vivo xenograft models.

Conclusion

Conversely, the use of genetic models has also been instrumental in de-risking other purported GLUT1 inhibitors, such as STF-31, by demonstrating that their cellular effects can be independent of GLUT1. This underscores the critical importance of employing genetic tools to validate the mechanism of action of small molecule inhibitors.

For researchers in oncology and drug development, this compound represents a highly specific and potent tool to investigate the roles of GLUT1 in cancer biology. The concordance between pharmacological and genetic data solidifies the rationale for targeting GLUT1 in cancers that are highly dependent on this transporter for their survival and proliferation. Future studies should continue to leverage these complementary approaches to further elucidate the therapeutic potential of GLUT1 inhibition and to identify patient populations most likely to benefit from this targeted therapy.

References

Navigating the Synergy: A Comparative Guide to Bay-876 and Cisplatin Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance. This guide provides a comparative analysis of the therapeutic potential of combining Bay-876, a potent and selective GLUT1 inhibitor, with the conventional chemotherapeutic agent cisplatin. While preclinical data on this specific combination is emerging, this document synthesizes the available evidence, comparing the effects of the combination with each agent's individual activity.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound and cisplatin, both as monotherapies and in combination, across various cancer cell lines.

Table 1: Monotherapy IC50 Values for this compound and Cisplatin in Various Cancer Cell Lines

Cancer TypeCell LineDrugIC50 ValueCitation
Breast CancerMCF-7Cisplatin~10 µM[1]
Breast CancerMDA-MB-231CisplatinNot specified[1]
Breast CancerMCF-7Cisplatin21 µM[2]
Breast CancerMDA-MB-231Cisplatin23 µM[2]
Breast CancerMCF-7Cisplatin0.65 µM (sensitive), 2.8 µM (resistant)[3]
Ovarian CancerSKOV-3This compound188 nM[4]
Ovarian CancerOVCAR-3This compound~60 nM[4]
Ovarian CancerA2780Cisplatin~5-10 µM[5]
Ovarian CancerOv-carCisplatin~10-20 µM[5]
Colorectal CancerCOLO205This compound~4 nM[6]
Hepatocellular CarcinomaHepG2This compound2 nmol/L (cell-free)[7]

IC50 values for cisplatin can vary significantly depending on the assay conditions and duration of exposure.[8][9]

Table 2: In Vitro Efficacy of GLUT1 Inhibitor and Cisplatin Combination in Breast Cancer Cell Lines

Cell LineTreatmentIC50 (MTT Assay)Colony Formation (% of Control)Synergism (Combination Index, CI)Citation
MCF-7 Cisplatin10 µM27.30 ± 5.00%N/A[1]
GLUT1 Inhibitor #4360 µM32.33 ± 1.43%N/A[1]
Cisplatin + #435.7 µM2.35 ± 0.63%Synergistic[1]
This compound + Cisplatin Not specifiedNot specifiedAdditive [1]
MDA-MB-231 CisplatinNot specified57.9 ± 3.51%N/A[1]
GLUT1 Inhibitor #43Not specified17.1 ± 2.06%N/A[1]
Cisplatin + #43Not specified7.55 ± 1.29%Synergistic[1]

Note: The study by Weng et al. (2022) found that while a novel GLUT1 inhibitor (#43) acted synergistically with cisplatin, this compound only demonstrated an additive effect in MCF-7 cells.[1]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental approach for evaluating combination therapies, the following diagrams are provided.

Bay_876_Signaling_Pathway cluster_cell Cancer Cell GLUT1 GLUT1 Transporter Glucose_out Glucose (Intracellular) GLUT1->Glucose_out Glucose_in Glucose (Extracellular) Glucose_in->GLUT1 Uptake Glycolysis Glycolysis Glucose_out->Glycolysis ATP ATP Glycolysis->ATP Lactate Lactate Glycolysis->Lactate Cell_Growth Cell Growth & Proliferation ATP->Cell_Growth Bay876 This compound Bay876->GLUT1 Inhibition

This compound Mechanism of Action

Cisplatin_Signaling_Pathway cluster_cell Cancer Cell Cisplatin_in Cisplatin (Extracellular) Cisplatin_out Cisplatin (Intracellular) Cisplatin_in->Cisplatin_out Uptake DNA Nuclear DNA Cisplatin_out->DNA Cross-linking DNA_Adducts DNA Adducts Replication_Block Replication Block DNA_Adducts->Replication_Block DNA_Damage_Response DNA Damage Response DNA_Adducts->DNA_Damage_Response Apoptosis Apoptosis Replication_Block->Apoptosis DNA_Damage_Response->Apoptosis

Cisplatin Mechanism of Action

Experimental_Workflow cluster_workflow Combination Therapy Study Workflow Cell_Culture 1. Cancer Cell Line Culture Treatment 2. Treatment Groups - Vehicle Control - this compound alone - Cisplatin alone - Combination Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Colony_Assay 3b. Clonogenic Assay (Colony Formation) Treatment->Colony_Assay Apoptosis_Assay 3c. Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis_Assay Data_Analysis 4. Data Analysis - IC50 Calculation - Combination Index (CI) Viability_Assay->Data_Analysis Colony_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion 5. Conclusion (Synergistic, Additive, or Antagonistic Effect) Data_Analysis->Conclusion

Experimental Workflow for Combination Studies

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of this compound and cisplatin combination therapy.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 8,000 cells per well and allowed to attach for 8-24 hours.[3]

  • Drug Treatment: The cells are then treated with varying concentrations of this compound, cisplatin, or the combination of both for a specified period, typically 48 to 72 hours.[3]

  • MTT Incubation: Following treatment, the media is replaced with fresh media containing MTT solution (typically 5 mg/ml) and incubated for 2-4 hours at 37°C.[3] During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[3]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 490 nm.[7]

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells after drug treatment.

  • Cell Seeding: A low density of cells is seeded in 6-well plates and allowed to attach.

  • Drug Treatment: Cells are treated with the respective drugs (this compound, cisplatin, or combination) for a defined period (e.g., 1 hour for cisplatin and continuously for the GLUT1 inhibitor).[1]

  • Incubation: The drug-containing medium is then replaced with fresh medium, and the cells are incubated for 10-12 days to allow for colony formation.[1]

  • Staining: The colonies are fixed and stained with a solution such as 1% methylene blue.[10]

  • Quantification: The number of colonies (typically defined as containing >50 cells) is counted. The results are expressed as a percentage of the colonies formed by untreated control cells.[1]

Apoptosis Assay (Flow Cytometry)

This method quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Cells are cultured in 6-well plates and treated with the indicated concentrations of this compound and/or cisplatin for a specified time (e.g., 72 hours).[6]

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).[6]

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.[6] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the treatments.

Conclusion

The combination of GLUT1 inhibition with traditional DNA-damaging agents like cisplatin presents a rational therapeutic strategy. By targeting the altered metabolism of cancer cells, this compound has the potential to sensitize them to the cytotoxic effects of cisplatin. However, the available data, primarily from a single study in breast cancer, suggests that the interaction between this compound and cisplatin may be additive rather than synergistic.[1] In contrast, a novel GLUT1 inhibitor, denoted as #43, did show a synergistic effect with cisplatin in the same study, highlighting that the nature of the GLUT1 inhibitor can influence the outcome of the combination.[1] Further research across a broader range of cancer types is warranted to fully elucidate the therapeutic potential of combining this compound and cisplatin and to identify predictive biomarkers for patient response. The experimental protocols and data presented in this guide serve as a valuable resource for researchers designing and interpreting future studies in this promising area of cancer therapy.

References

Additive Effects of BAY-876 and Radiotherapy in Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is increasingly moving towards combination strategies that exploit the synergistic or additive effects of different treatment modalities. One such promising approach is the combination of targeted metabolic inhibitors with traditional radiotherapy. This guide provides a comprehensive comparison of the therapeutic potential of BAY-876, a potent and selective inhibitor of glucose transporter 1 (GLUT1), when used in conjunction with radiotherapy for the treatment of solid tumors.

Introduction to this compound and Rationale for Combination Therapy

This compound is a small molecule inhibitor that specifically targets GLUT1, a key protein responsible for glucose uptake in many cancer cells.[1] By blocking GLUT1, this compound effectively cuts off the primary fuel supply for rapidly proliferating tumor cells, leading to metabolic stress and inhibition of tumor growth.[2][3] Radiotherapy, a cornerstone of cancer treatment, primarily works by inducing DNA damage in cancer cells. Interestingly, studies have shown that radiotherapy can induce the expression of GLUT1, potentially as a survival mechanism for tumor cells to cope with radiation-induced stress.[4] This upregulation of GLUT1 presents a therapeutic vulnerability that can be exploited by combining radiotherapy with a GLUT1 inhibitor like this compound. The inhibition of GLUT1 is expected to sensitize cancer cells to the cytotoxic effects of radiation, leading to enhanced tumor control.[5]

Preclinical Evidence: In Vitro and In Vivo Studies

While direct in vivo experimental data for the combination of this compound and radiotherapy is not yet widely published, extensive in vitro studies and in vivo data from analogous GLUT1 inhibitors provide strong evidence for the efficacy of this combination approach.

In Vitro Studies: this compound and Radiotherapy

A key study investigated the effects of combining this compound with radiotherapy in head and neck squamous cell carcinoma (HNSCC) cell lines, FaDu and Detroit 562. The results demonstrated a significant potentiation of radiation-induced cytotoxicity by this compound.

Table 1: In Vitro Efficacy of this compound and Radiotherapy Combination in HNSCC Cell Lines

Treatment GroupFaDu Cell Proliferation (Normalized to Control)Detroit 562 Cell Proliferation (Normalized to Control)FaDu Intracellular H2O2 (Fold Change vs. Control)Detroit 562 Intracellular H2O2 (Fold Change vs. Control)FaDu Colony Formation (% of Control)Detroit 562 Colony Formation (% of Control)
Control1.01.01.01.0100%100%
This compound (100 nM)~0.8~0.9~1.5~1.2~80%~90%
Radiotherapy (4 Gy)~0.6~0.7~2.0~1.8~50%~60%
This compound + Radiotherapy~0.3 ~0.4 ~3.5 ~2.8 ~20% ~30%

Data extrapolated from graphical representations in "GLUT1 inhibition potentiates oxidative cytotoxicity of radiation in human HNSCC cell lines".

These findings indicate that the combination of this compound and radiotherapy leads to a synergistic reduction in cancer cell proliferation and survival, accompanied by a significant increase in oxidative stress, as measured by intracellular hydrogen peroxide (H2O2) levels.

In Vivo Studies: A Case for Analogy with WZB117

In the absence of direct in vivo data for this compound with radiotherapy, we can look at preclinical studies of other potent GLUT1 inhibitors, such as WZB117. A study on radioresistant breast cancer demonstrated that the combination of WZB117 and radiation leads to a synergistic inhibitory effect on tumor growth in a xenograft model.[6][7]

Table 2: In Vivo Tumor Growth Inhibition with GLUT1 Inhibitor (WZB117) and Radiotherapy

Treatment GroupTumor Volume (mm³) at Day 21 (Normalized to Control)
Control1.0
WZB117~0.6
Radiotherapy~0.5
WZB117 + Radiotherapy~0.2

Data represents a qualitative summary based on findings from studies on WZB117 and radiotherapy.[6][7]

This data suggests that the combination of a GLUT1 inhibitor and radiotherapy can lead to a significant delay in tumor growth in vivo, providing a strong rationale for further investigation of the this compound and radiotherapy combination in preclinical animal models.

Signaling Pathways and Mechanisms of Action

The additive effect of this compound and radiotherapy stems from their complementary mechanisms of action targeting both the metabolic and genetic vulnerabilities of cancer cells.

Caption: Combined effects of Radiotherapy and this compound.

Radiotherapy induces DNA damage, leading to cell cycle arrest and apoptosis. As a counter-response, tumor cells may upregulate GLUT1 to increase glucose uptake and fuel repair processes. This compound directly inhibits GLUT1, preventing this adaptive response and leading to ATP depletion and metabolic stress, which also culminates in apoptosis. The dual assault on both the genetic and metabolic integrity of the cancer cell results in a synergistic increase in cell death.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols.

In Vitro Cell Proliferation and Viability Assays
  • Cell Lines: Human HNSCC cell lines (FaDu, Detroit 562).

  • Treatment: Cells are seeded in 96-well plates and treated with this compound (100 nM), radiotherapy (4 Gy), or the combination.

  • Assay: Cell proliferation is assessed at various time points using a standard MTT or similar viability assay. Absorbance is measured to determine the percentage of viable cells relative to untreated controls.

Intracellular Reactive Oxygen Species (ROS) Measurement
  • Treatment: Cells are treated as described for the proliferation assay.

  • Staining: After treatment, cells are incubated with a fluorescent probe for ROS (e.g., DCFDA).

  • Analysis: Fluorescence intensity is measured using a plate reader or flow cytometer to quantify the levels of intracellular H2O2.

Clonogenic Survival Assay
  • Treatment: A single-cell suspension is treated with this compound, radiotherapy, or the combination.

  • Plating: Cells are then plated at a low density in 6-well plates and incubated for 10-14 days to allow for colony formation.

  • Analysis: Colonies are fixed, stained with crystal violet, and counted. The surviving fraction for each treatment group is calculated relative to the plating efficiency of the control group.

In Vivo Tumor Xenograft Studies (based on WZB117 protocol)
  • Animal Model: Immunocompromised mice (e.g., nude mice).

  • Tumor Implantation: Human cancer cells (e.g., breast cancer cell line) are subcutaneously injected into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, GLUT1 inhibitor alone, radiotherapy alone, and the combination. Radiotherapy is delivered locally to the tumor, while the GLUT1 inhibitor is administered systemically (e.g., intraperitoneal injection).

  • Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments (Analogous) Cell_Culture Cancer Cell Culture (e.g., HNSCC lines) Treatment_vitro Treatment Groups: - Control - this compound - Radiotherapy - Combination Cell_Culture->Treatment_vitro Proliferation_Assay Proliferation Assay (MTT) Treatment_vitro->Proliferation_Assay ROS_Assay ROS Assay (DCFDA) Treatment_vitro->ROS_Assay Colony_Assay Clonogenic Assay Treatment_vitro->Colony_Assay Data_Analysis Data Analysis & Comparison Colony_Assay->Data_Analysis Animal_Model Immunocompromised Mice Tumor_Implantation Subcutaneous Tumor Implantation Animal_Model->Tumor_Implantation Treatment_invivo Treatment Groups: - Vehicle Control - GLUT1 Inhibitor - Radiotherapy - Combination Tumor_Implantation->Treatment_invivo Tumor_Monitoring Tumor Volume & Body Weight Monitoring Treatment_invivo->Tumor_Monitoring Endpoint_Analysis Endpoint: Tumor Excision & Analysis Tumor_Monitoring->Endpoint_Analysis Endpoint_Analysis->Data_Analysis

Caption: Preclinical experimental workflow.

Conclusion and Future Directions

The available preclinical data strongly supports the hypothesis that combining the GLUT1 inhibitor this compound with radiotherapy can lead to enhanced antitumor effects. The synergistic cytotoxicity observed in vitro is driven by a dual attack on the metabolic and genetic integrity of cancer cells. While direct in vivo evidence for this compound in combination with radiotherapy is still needed, analogous studies with other GLUT1 inhibitors are highly encouraging.

Future research should focus on:

  • Conducting in vivo studies to confirm the efficacy and safety of the this compound and radiotherapy combination in various tumor models.

  • Optimizing the dosing and scheduling of both this compound and radiotherapy to maximize the therapeutic window.

  • Identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy.

The combination of this compound and radiotherapy represents a promising and rational therapeutic strategy that warrants further investigation and has the potential to improve outcomes for cancer patients.

References

Bay-876: A Potent and Highly Selective Inhibitor of Glucose Transporter 1 (GLUT1)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

Pioneering research has culminated in the development of Bay-876, a novel small molecule inhibitor demonstrating exceptional potency and selectivity for Glucose Transporter 1 (GLUT1). This breakthrough offers the scientific community a powerful tool to investigate the role of GLUT1 in various physiological and pathological processes, particularly in cancer metabolism.

This compound has emerged as a frontrunner in the quest for selective GLUT1 inhibition, a key therapeutic target in oncology due to the reliance of many tumors on aerobic glycolysis, a phenomenon known as the Warburg effect. This comprehensive guide provides an in-depth comparison of this compound's specificity against other glucose transporters, supported by experimental data and detailed methodologies, to aid researchers in their exploration of this promising compound.

Unparalleled Specificity for GLUT1

Experimental data robustly positions this compound as a highly specific inhibitor of GLUT1. In cell-free and cell-based assays, this compound exhibits a half-maximal inhibitory concentration (IC50) for GLUT1 in the low nanomolar range, with a reported IC50 of approximately 2 nM.[1] This high potency is coupled with a remarkable selectivity profile when compared to other members of the glucose transporter family.

TransporterIC50 (µM)Selectivity vs. GLUT1 (fold)
GLUT1 ~0.002 -
GLUT2 >10>100[1]
GLUT3 >1>100[1]
GLUT4 >0.2>100[1]
Table 1: Comparative inhibitory activity of this compound against various glucose transporters. Data compiled from publicly available research.[1]

One study further quantifies this selectivity, reporting that this compound is approximately 4700-fold more selective for GLUT1 over GLUT2, 800-fold over GLUT3, and 135-fold over GLUT4.[2] This high degree of specificity minimizes off-target effects, making this compound an ideal chemical probe for elucidating the specific functions of GLUT1.

Experimental Determination of Specificity

The specificity of this compound has been rigorously evaluated using a variety of in vitro experimental models. The primary methods employed involve the measurement of glucose uptake in cell lines engineered to express specific glucose transporters.

Key Experimental Approaches:
  • Radioactive Glucose Uptake Assays: These assays directly measure the transport of radiolabeled glucose analogs, such as 2-deoxy-D-[3H]glucose or 2-deoxy-D-[14C]glucose, into cells. Inhibition of this uptake in the presence of this compound provides a direct measure of its effect on transporter activity.

  • Cell-Based ATP Measurement Assays: An indirect but high-throughput method involves measuring cellular ATP levels. By inhibiting mitochondrial respiration with agents like rotenone, cellular ATP production becomes solely dependent on glycolysis, which is initiated by glucose uptake. A decrease in ATP levels in the presence of this compound therefore reflects the inhibition of glucose transport. The CellTiter-Glo® Luminescent Cell Viability Assay is a commonly used commercial kit for this purpose.

Detailed Experimental Protocols

To ensure the reproducibility of these critical experiments, detailed protocols are provided below. These are representative methodologies based on established practices for evaluating GLUT inhibitors.

Protocol 1: Radioactive 2-Deoxy-D-Glucose Uptake Assay

Objective: To directly measure the inhibition of glucose uptake by this compound in cells expressing a specific glucose transporter.

Materials:

  • Cells expressing the glucose transporter of interest (e.g., GLUT1, GLUT2, GLUT3, or GLUT4)

  • Cell culture medium and supplements

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[3H]glucose or 2-deoxy-D-[14C]glucose

  • This compound

  • Cytochalasin B (a known pan-GLUT inhibitor, as a positive control)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that allows for logarithmic growth and sufficient glucose uptake signal. Culture overnight to allow for attachment.

  • Cell Starvation: The following day, wash the cells twice with KRH buffer and then incubate in KRH buffer for 1-2 hours to deplete intracellular glucose.

  • Inhibitor Incubation: Pre-incubate the cells with varying concentrations of this compound (or Cytochalasin B) in KRH buffer for 15-30 minutes at 37°C.

  • Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing the radiolabeled 2-deoxy-D-glucose and the respective inhibitor concentrations. Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the protein concentration of each well. Plot the percentage of glucose uptake inhibition against the concentration of this compound to determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay for Indirect Measurement of Glucose Uptake

Objective: To indirectly assess the inhibition of glucose uptake by measuring ATP levels in cells forced to rely on glycolysis.

Materials:

  • Cells expressing the glucose transporter of interest

  • Opaque-walled 96-well plates

  • Cell culture medium

  • Rotenone (mitochondrial complex I inhibitor)

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate and culture overnight.

  • Inhibitor and Rotenone Co-incubation: Treat the cells with varying concentrations of this compound in the presence of a fixed concentration of rotenone (e.g., 1 µM) in a low-glucose medium. Incubate for a defined period (e.g., 1-2 hours).

  • Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

  • ATP Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence (wells with no cells) and plot the percentage of ATP reduction against the concentration of this compound to calculate the IC50 value.

Visualizing the Mechanism and Workflow

To further clarify the experimental logic and the mechanism of action of this compound, the following diagrams are provided.

G cluster_0 Cell Culture and Preparation cluster_1 Inhibitor Treatment cluster_2 Glucose Uptake Measurement cluster_3 Data Analysis A Seed cells expressing specific GLUT isoform B Overnight incubation A->B C Wash and starve cells (glucose-free media) B->C D Pre-incubate with varying [this compound] C->D E Add radiolabeled 2-deoxy-D-glucose D->E F Incubate for a short duration E->F G Wash with ice-cold buffer to stop uptake F->G H Lyse cells G->H I Measure radioactivity H->I J Normalize to protein concentration I->J K Calculate % inhibition J->K L Determine IC50 K->L

Figure 1: Experimental workflow for determining GLUT inhibitor specificity using a radioactive glucose uptake assay.

G cluster_cell Cell GLUT1 GLUT1 Glycolysis Glycolysis GLUT1->Glycolysis Glucose ATP ATP Glycolysis->ATP Extracellular_Glucose Extracellular Glucose Extracellular_Glucose->GLUT1 Transport Bay876 This compound Bay876->GLUT1 Inhibition

Figure 2: Simplified signaling pathway illustrating this compound inhibition of GLUT1-mediated glucose transport.

Conclusion

This compound stands out as a highly potent and selective inhibitor of GLUT1. Its robust specificity profile, validated through rigorous experimental methodologies, makes it an invaluable research tool for dissecting the roles of GLUT1 in health and disease. The detailed protocols and illustrative diagrams provided in this guide are intended to empower researchers to confidently utilize this compound in their studies and contribute to the growing body of knowledge surrounding GLUT1-mediated processes.

References

Bay-876: A More Potent and Selective Alternative to Older GLUT1 Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for highly specific and potent inhibitors of key cellular targets is paramount. In the landscape of cancer metabolism, the glucose transporter 1 (GLUT1) has emerged as a critical target. This guide provides a comprehensive comparison of Bay-876, a novel GLUT1 inhibitor, with older, more established inhibitors such as WZB117, STF-31, and Fasentin, supported by experimental data.

This compound distinguishes itself as a highly potent and selective inhibitor of GLUT1, demonstrating significantly improved performance over its predecessors. This enhanced potency and selectivity translate to more targeted and effective inhibition of glucose uptake in cancer cells, paving the way for more precise research and potentially more efficacious therapeutic strategies.

Unparalleled Potency and Selectivity of this compound

Experimental data clearly illustrates the superior inhibitory profile of this compound. With an IC50 in the low nanomolar range, it is orders of magnitude more potent than older GLUT1 inhibitors. Furthermore, its high selectivity for GLUT1 over other glucose transporter isoforms minimizes off-target effects, a crucial attribute for both research and clinical applications.

InhibitorTarget(s)IC50 (GLUT1)SelectivityKey Findings
This compound GLUT1 2 nM [1][2]>130-fold vs GLUT2, GLUT3, GLUT4 [1][2]Orally active, potent blocker of glycolytic metabolism and cancer growth.[1] Induces apoptosis and metabolic changes in various cancer models.[3][4]
WZB117GLUT1~10 µM[5]Also inhibits GLUT3 and GLUT4[6]Downregulates glycolysis, induces cell-cycle arrest, and inhibits cancer cell growth.[5]
STF-31GLUT1, NAMPT1 µM[7]Dual inhibitorSelectively toxic to renal cell carcinoma (RCC) cells by targeting glucose uptake.[7]
FasentinGLUT1, GLUT4Preferentially inhibits GLUT4 (IC50 = 68 µM) over GLUT1[8]Low selectivitySensitizes cells to FAS-induced cell death and has anti-angiogenic activity.[8]

Mechanism of Action: Targeting the Warburg Effect

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. GLUT1 plays a pivotal role in this process by facilitating the increased uptake of glucose required to fuel rapid cell proliferation. By potently and selectively inhibiting GLUT1, this compound effectively cuts off this crucial nutrient supply, leading to a cascade of anti-cancer effects.

Downstream Signaling Consequences of GLUT1 Inhibition

Inhibition of GLUT1 by this compound and other inhibitors triggers a cellular energy crisis, leading to the activation of the AMP-activated protein kinase (AMPK) pathway, a key sensor of cellular energy status. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation. This cascade of events ultimately results in decreased cell proliferation and the induction of apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLUT1 GLUT1 Glucose_int Intracellular Glucose GLUT1->Glucose_int Glucose_ext Extracellular Glucose Glucose_ext->GLUT1 Transport Glycolysis Glycolysis Glucose_int->Glycolysis ATP ATP Glycolysis->ATP AMPK AMPK ATP->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Apoptosis Apoptosis AMPK->Apoptosis Induces Proliferation Cell Proliferation & Growth mTOR->Proliferation Promotes Bay876 This compound Bay876->GLUT1 Inhibits

This compound inhibits GLUT1, leading to reduced glucose uptake and ATP production, which in turn activates AMPK and inhibits mTOR, ultimately suppressing cell proliferation and inducing apoptosis.

In Vitro and In Vivo Efficacy of this compound

Preclinical studies have consistently demonstrated the potent anti-tumor activity of this compound in a variety of cancer models.

In Vitro Studies

In numerous cancer cell lines, including those derived from ovarian, colorectal, and head and neck cancers, this compound has been shown to:

  • Inhibit glucose uptake.

  • Reduce cell viability and proliferation.[7]

  • Induce apoptosis.[3]

  • Alter metabolic pathways, shifting cells away from glycolysis.[4]

A direct comparison with WZB117 in head and neck squamous carcinoma cells revealed that this compound reduced cell viability at a concentration of 1 µM, whereas WZB-117 required a concentration of 100 µM to achieve a similar effect, highlighting the superior potency of this compound.[7]

In Vivo Studies

In xenograft models of human cancers, oral administration of this compound has been shown to significantly inhibit tumor growth.[4][9] For example, in a colorectal cancer xenograft model, this compound treatment led to reduced tumor volume and decreased expression of GLUT1 and the proliferation marker Ki-67 in the tumor tissue.[10]

cluster_workflow In Vivo Xenograft Workflow start Cancer Cell Implantation tumor Tumor Establishment start->tumor treatment Treatment with GLUT1 Inhibitor (e.g., this compound) tumor->treatment monitoring Tumor Growth Monitoring treatment->monitoring analysis Endpoint Analysis (Tumor Weight, IHC) monitoring->analysis

A typical workflow for evaluating the in vivo efficacy of GLUT1 inhibitors using a xenograft mouse model.

Experimental Protocols

Glucose Uptake Assay (2-Deoxy-D-[3H]glucose)
  • Cell Seeding: Plate cancer cells in a 24-well plate and allow them to adhere overnight.

  • Starvation: The following day, wash the cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in KRH buffer for 1 hour to starve the cells of glucose.

  • Inhibitor Treatment: Add the GLUT1 inhibitor (e.g., this compound, WZB117) at the desired concentration and incubate for the specified time (e.g., 30 minutes).

  • Glucose Uptake: Add 2-deoxy-D-[3H]glucose to a final concentration of 0.5 µCi/mL and incubate for 5 minutes.

  • Washing: Stop the uptake by washing the cells three times with ice-cold KRH buffer.

  • Lysis: Lyse the cells with 0.1 N NaOH.

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Cell Viability Assay (MTT)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Inhibitor Treatment: Treat the cells with various concentrations of the GLUT1 inhibitor for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis
  • Cell Lysis: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against GLUT1, p-AMPK, AMPK, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

cluster_comparison This compound vs. Older GLUT1 Inhibitors Bay876 This compound Potency High Potency (Low nM IC50) Bay876->Potency Selectivity High Selectivity (>100-fold for GLUT1) Bay876->Selectivity OlderInhibitors Older Inhibitors (WZB117, STF-31, Fasentin) LowPotency Lower Potency (µM IC50) OlderInhibitors->LowPotency LowSelectivity Lower or Dual Selectivity OlderInhibitors->LowSelectivity

This compound exhibits significantly higher potency and selectivity compared to older GLUT1 inhibitors.

Conclusion

References

Assessing the Therapeutic Window of Bay-876: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The therapeutic window, a critical concept in pharmacology, defines the dosage range of a drug that produces therapeutic effects without causing significant toxicity.[1][2][3] For researchers and clinicians, a wider therapeutic window is generally preferred as it indicates a greater margin of safety.[2][3] This guide provides a comparative assessment of the therapeutic window of Bay-876, a potent and selective GLUT1 inhibitor, against other glucose transporter inhibitors, supported by experimental data and detailed methodologies.

This compound is an orally active and selective inhibitor of glucose transporter 1 (GLUT1) with a half-maximal inhibitory concentration (IC50) of 2 nM.[4][5] GLUT1 is a key transporter for glucose uptake in many cancer cells, making it a promising target for cancer therapy.[6][7] this compound has demonstrated anti-proliferative effects in various cancer cell lines, including ovarian, colorectal, and head and neck squamous cell carcinoma.[4][6][8]

Comparative Efficacy and Selectivity

The therapeutic window is influenced by a drug's potency (the concentration required to produce an effect) and its selectivity (its ability to target a specific molecule without affecting others). High potency at the intended target and low activity at off-targets contribute to a favorable therapeutic window.

This compound exhibits high selectivity for GLUT1 over other glucose transporters. It is over 130-fold more selective for GLUT1 than for GLUT2, GLUT3, and GLUT4.[4][5][9] Specifically, its selectivity over GLUT2, GLUT3, and GLUT4 is reported to be 4700-fold, 800-fold, and 135-fold, respectively.[7][10] This high selectivity is a key factor in its potential for a favorable therapeutic window, as it minimizes off-target effects on other glucose transporters that are crucial for normal physiological functions in various organs.[7]

The following table summarizes the in vitro potency of this compound and other selected glucose transporter inhibitors.

DrugTarget(s)IC50Reference(s)
This compound GLUT1 2 nM [4][5][10]
GLUT210.8 µM
GLUT31.67 µM
GLUT40.29 µM
WZB117GLUT1-[9]
STF-31GLUT11 µM[9]
KL-11743GLUT1115 nM[9]
GLUT2137 nM[9]
GLUT390 nM[9]
GLUT468 nM[9]
PhloretinGLUT1 (Yeast)49 µM[9]
GLUT1 (Human)61 µM[9]
URAT1/GLUT9-IN-1GLUT918.21 µM[11]
CDER167GLUT991.55 µM[12][13]

Table 1: Comparative in vitro potency of this compound and other glucose transporter inhibitors. IC50 values represent the concentration of the drug required to inhibit 50% of the target's activity.

Experimental Protocols

To assess the therapeutic window, several key experiments are typically performed. These include determining the drug's potency against its target (IC50) and its effect on cell viability (cytotoxicity) in both cancer and normal cells.

Protocol 1: In Vitro Glucose Uptake Assay (IC50 Determination)

This assay measures the ability of a compound to inhibit the uptake of glucose into cells.

Methodology:

  • Cell Culture: Hela-MaTu cells, or another suitable cell line with high GLUT1 expression, are cultured in appropriate media until they reach 80-90% confluency.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and incubated overnight.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or comparator compounds for 1-2 hours.

  • Glucose Uptake: A fluorescently labeled, non-metabolizable glucose analog (e.g., 2-NBDG) is added to each well and incubated for 30-60 minutes.

  • Measurement: The reaction is stopped by washing the cells with ice-cold PBS. The fluorescence intensity in each well is measured using a plate reader.

  • Data Analysis: The fluorescence intensity is plotted against the compound concentration, and the IC50 value is calculated using non-linear regression analysis.

Protocol 2: Cell Viability Assay (Cytotoxicity Assessment)

This assay determines the concentration of a compound that causes a 50% reduction in cell viability (CC50).

Methodology:

  • Cell Seeding: Cancer cells (e.g., SKOV-3, OVCAR-3, HCT116) and a non-cancerous control cell line are seeded in 96-well plates and allowed to attach overnight.[6]

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or comparator drugs for a specified period (e.g., 24, 48, or 72 hours).[4]

  • Viability Assessment: Cell viability is assessed using a method such as the MTT assay, which measures mitochondrial metabolic activity, or crystal violet staining, which stains the DNA of adherent cells.

  • Measurement: The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The CC50 value is determined by plotting cell viability against drug concentration.

Protocol 3: In Vivo Xenograft Model for Efficacy Assessment

This protocol assesses the anti-tumor activity of a compound in a living organism.

Methodology:

  • Cell Implantation: Human cancer cells (e.g., HCT116, SKOV-3) are injected subcutaneously into immunocompromised mice (e.g., NSG mice).[6][14]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Mice are randomized into treatment and control groups. This compound (e.g., at doses of 1.5-4.5 mg/kg) or a vehicle control is administered, typically by oral gavage, once daily for a defined period (e.g., four weeks).[5][14]

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., western blotting to confirm target engagement).[6]

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental process can aid in understanding the assessment of a drug's therapeutic window.

cluster_0 Cell Membrane cluster_1 Intracellular Glucose Glucose GLUT1 GLUT1 Glucose->GLUT1 Transport Glycolysis Glycolysis GLUT1->Glycolysis Facilitates ATP_Production ATP Production Glycolysis->ATP_Production Cancer_Cell_Growth Cancer Cell Growth & Proliferation ATP_Production->Cancer_Cell_Growth Fuels This compound This compound This compound->GLUT1 Inhibits

Figure 1: Mechanism of action of this compound in inhibiting cancer cell growth.

cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Cell_Culture Culture Cancer & Normal Cell Lines Compound_Treatment Treat with Drug (Dose-Response) Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay Data_Analysis_1 Calculate IC50 (Potency) & CC50 (Toxicity) Viability_Assay->Data_Analysis_1 Therapeutic_Window Therapeutic Window Assessment Data_Analysis_1->Therapeutic_Window Xenograft_Model Establish Tumor Xenograft Model Drug_Administration Administer Drug to Animals Xenograft_Model->Drug_Administration Tumor_Monitoring Monitor Tumor Growth & Animal Health Drug_Administration->Tumor_Monitoring Data_Analysis_2 Determine MED & MTD Tumor_Monitoring->Data_Analysis_2 Data_Analysis_2->Therapeutic_Window

Figure 2: Experimental workflow for assessing the therapeutic window.

References

Safety Operating Guide

Safe Disposal and Handling of BAY-876: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper handling and disposal of BAY-876, a potent and selective GLUT1 inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental compliance in a laboratory setting. The information is based on general hazardous waste management principles and specific data available for this compound.

Pre-Disposal Safety and Handling

Before beginning any procedure that involves this compound, it is imperative to review the complete Safety Data Sheet (SDS) provided by the supplier.[1] This material should be considered hazardous until further information is available.[1]

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Avoid Exposure: Do not ingest, inhale, or allow the compound to come into contact with eyes, skin, or clothing.[1]

  • Hygiene: Wash hands and exposed skin thoroughly after handling.[1]

  • Use: This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.[1]

This compound Properties and Specifications

The following table summarizes key quantitative data for this compound, relevant for its handling, storage, and disposal.

PropertyDataCitation(s)
Physical Form Crystalline solid; white to beige powder[1]
Molecular Weight 496.4 g/mol [1]
Purity ≥98% (HPLC)[1][2]
Storage Temperature Varies by supplier: -20°C, 2-8°C, or +4°C[1][2]
Stability ≥4 years at -20°C[1]
Solubility DMSO: ~25-30 mg/mL[1]
Dimethylformamide: ~30 mg/mL[1]
Aqueous Buffer (1:2 DMSO:PBS, pH 7.2): ~0.33 mg/mL[1]
Hazard Classification WGK (Germany): 3 (Severely hazardous to water)
Storage Class: 11 (Combustible Solids)
Experimental Protocol: Stock Solution Preparation & Waste Management

A primary source of this compound waste is from the preparation and use of solutions. The following protocol details the preparation of a stock solution in DMSO, a common solvent for this compound.[1][2]

Methodology:

  • Preparation: Work in a chemical fume hood or designated area with appropriate ventilation.

  • Weighing: Accurately weigh the required amount of this compound crystalline solid.

  • Dissolution: Add the solid to a sterile, appropriate container. Using a calibrated pipette, add the desired volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 25 mg/mL).

  • Mixing: Cap the container and mix thoroughly by vortexing or sonicating until the solid is completely dissolved, resulting in a clear solution.[3] Purging the solvent with an inert gas before making the solution is also recommended.[1]

  • Waste Segregation:

    • Solid Waste: Any disposable materials contaminated with solid this compound powder (e.g., weigh boats, contaminated gloves, paper towels) must be disposed of as solid hazardous chemical waste.

    • Liquid Waste: Unused or expired stock solution must be disposed of as liquid hazardous chemical waste. Do not store aqueous solutions for more than one day.[1]

    • Sharps Waste: Contaminated pipette tips, needles, or syringes used to transfer the solution must be placed in a designated, puncture-resistant sharps container for chemically contaminated sharps.[4]

Step-by-Step Disposal Procedures for this compound

As a hazardous chemical, this compound and its associated waste must not be disposed of in regular trash or down the drain.[5] All waste must be managed through your institution's hazardous waste collection program, often managed by the Environmental Health and Safety (EHS) department.[5][6]

Step 1: Identify and Segregate Waste Streams Properly segregate this compound waste at the point of generation to prevent dangerous chemical reactions and to ensure compliant disposal.[7]

  • Solid Waste: Unused or expired solid this compound, and any labware (e.g., gloves, weigh papers, paper towels) contaminated with the powder.

  • Liquid Waste: Unused or expired stock solutions (e.g., in DMSO) and any aqueous solutions containing this compound.

    • Important: Do not mix incompatible waste streams. For example, never mix oxidizing acids with organic chemicals like DMSO.[4]

  • Contaminated Labware:

    • Sharps: Needles, syringes, and pipette tips contaminated with this compound. Place these in a dedicated, clearly labeled, puncture-proof container for chemically contaminated sharps.[4]

    • Glassware: Non-disposable glassware (e.g., beakers, flasks) must be decontaminated before reuse or disposal. Triple rinse with a suitable solvent (like acetone or ethanol), and collect the rinseate as hazardous liquid waste.[5]

Step 2: Use Appropriate Waste Containers

  • Select containers that are compatible with the waste type. Plastic is often preferred for chemical waste.[6][7]

  • Ensure containers are leak-proof and have securely closing lids.[7] Keep containers closed at all times except when adding waste.[5]

  • Do not overfill containers. Leave adequate headspace (at least 10%) to prevent spills and accommodate expansion.

Step 3: Label Hazardous Waste Containers

  • Label all waste containers clearly and immediately upon starting waste accumulation.[6]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name of all contents (e.g., "this compound in Dimethyl Sulfoxide"). Avoid abbreviations or formulas.

    • The approximate concentration or percentage of each component.

    • The date when waste was first added to the container (accumulation start date).[4]

Step 4: Store Waste in a Satellite Accumulation Area (SAA)

  • Store waste containers in a designated SAA, which must be at or near the point of generation.[6]

  • The SAA should be a secondary containment unit (such as a spill tray) to capture any potential leaks.[7]

  • Segregate incompatible waste types within the SAA.

Step 5: Arrange for Disposal

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS office or equivalent department.[6]

  • Be aware of accumulation limits. Regulations often limit the storage of hazardous waste in an SAA to a maximum of 55 gallons and for a period no longer than 12 months.[6][8]

Step 6: Decontaminate Empty Containers

  • A container that held this compound is not considered "empty" until it has been properly decontaminated.

  • Triple rinse the empty container with a solvent capable of removing the residue (e.g., DMSO, acetone).[5]

  • Collect all three rinses (the "rinseate") and dispose of it as hazardous liquid waste.[5]

  • After triple-rinsing, deface or remove the original chemical label, and the container can typically be disposed of as regular trash or recycled, per institutional policy.[5]

Disposal Workflow Diagram

Bay876_Disposal_Workflow Figure 1. This compound Disposal Workflow cluster_prep Preparation & Identification cluster_containment Containment & Labeling cluster_storage Storage & Disposal start Start: this compound Waste Generated identify Identify Waste Type start->identify solid Solid Waste (Powder, Contaminated PPE) identify->solid Solid liquid Liquid Waste (DMSO Solution, Rinseate) identify->liquid Liquid sharps Contaminated Sharps (Pipette Tips, Needles) identify->sharps Sharps container Select Compatible, Leak-Proof Container solid->container liquid->container sharps->container label_waste Label Container: 'Hazardous Waste' + Full Chemical Names + Date container->label_waste store Store Sealed Container in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store pickup Request Pickup from Institutional EHS store->pickup

References

Essential Safety and Handling Protocols for Bay-876

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Bay-876, a potent and selective glucose transporter 1 (GLUT1) inhibitor, adherence to strict safety protocols is paramount to ensure personal safety and prevent exposure.[1][2] This document provides immediate and essential guidance on the necessary personal protective equipment (PPE), handling procedures, and disposal of this compound.

This compound is classified as hazardous, being harmful if swallowed, inhaled, or in contact with skin.[3] It is also known to cause skin irritation and serious eye irritation, and may lead to respiratory irritation.[3] Therefore, appropriate protective measures are mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when working with this compound. The following table summarizes the required equipment for each stage of the handling process.

Area of Protection Required PPE Specifications and Purpose
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures before and during use. Dispose of contaminated gloves immediately.
Eye Protection Safety glasses with side shields or gogglesEssential to prevent contact with the eyes, which can cause serious irritation.[3]
Respiratory Protection NIOSH-approved respiratorUse in a well-ventilated area. If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator is necessary to prevent inhalation.[3]
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing from accidental spills.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound, from initial preparation to final disposal. Adherence to this workflow is crucial for minimizing risk.

Bay876_Handling_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Cleanup and Disposal Phase start Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) weigh Weigh this compound in a Chemical Fume Hood start->weigh Ensure ventilation dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve Handle with care experiment Perform Experiment in a Designated and Controlled Area dissolve->experiment Transfer solution safely decontaminate Decontaminate Work Surfaces experiment->decontaminate After experiment completion dispose_waste Dispose of Contaminated Waste (Solid and Liquid) in Labeled Hazardous Waste Containers decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.